molecular formula C30H26O14 B1236259 Helichrysoside

Helichrysoside

Cat. No.: B1236259
M. Wt: 610.5 g/mol
InChI Key: NBAZENYUDPJQIH-DVQXAVRRSA-N
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Description

Helichrysoside has been reported in Rosa canina, Melastoma candidum, and other organisms with data available.
structure given in first source;  RN given for (E)-isome

Properties

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1

InChI Key

NBAZENYUDPJQIH-DVQXAVRRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Synonyms

helichrysoside

Origin of Product

United States

Foundational & Exploratory

Helichrysoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered interest within the scientific community for its potential biological activities. Chemically identified as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside, its structural complexity, combining the well-known flavonoid quercetin with a coumaroyl group, suggests a spectrum of therapeutic possibilities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, potential signaling pathways modulated by this compound and its structural relatives are explored, offering insights for future research and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae and Rosaceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Plant FamilySpeciesCommon NamePlant Part(s)Reference(s)
AsteraceaeHelichrysum italicumEverlasting, Curry PlantFlowers, Aerial Parts[1]
RosaceaeRosa caninaDog RoseFruits (Hips), Seeds[2]
MelastomataceaeMelastoma candidum--

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single definitive protocol for this compound is not universally established, a composite of methods employed for similar acylated flavonoid glycosides provides a robust framework for its successful isolation.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material. The choice of solvent is critical and is typically based on the polarity of the target compound.

Experimental Protocol: Solvent Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., flowers of Helichrysum italicum or fruits of Rosa canina) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

Experimental Protocol: Liquid-Liquid Partitioning

  • Solvent Partitioning: Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • Sequential Extraction:

    • First, partition against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Next, partition the aqueous phase against a medium-polarity solvent such as ethyl acetate. Acylated flavonoid glycosides like this compound are expected to partition into the ethyl acetate fraction.

  • Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Chromatographic Purification

The enriched fraction is further purified using various chromatographic techniques to isolate this compound. A combination of methods is often necessary to achieve high purity.

Experimental Protocol: Silica Gel and Sephadex LH-20 Column Chromatography

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 366 nm).

    • Combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification and removal of polymeric compounds, apply the semi-purified fraction to a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect and monitor fractions as described above.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is crucial for successful separation[3][4][5][6].

Experimental Protocol: HSCCC Separation of Acylated Flavonoid Glycosides

  • Solvent System Selection: The choice of the two-phase solvent system is critical and should be guided by the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0. A commonly used solvent system for flavonoid glycosides is a mixture of n-hexane-ethyl acetate-methanol-water or ethyl acetate-n-butanol-water [3][4]. The ratios are adjusted to optimize the K value. For acylated flavonoid glycosides, a system like n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) could be a starting point[7].

  • HSCCC Operation:

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

    • Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 330 nm).

    • Collect fractions and analyze their purity by HPLC.

Preparative HPLC is often the final step to obtain highly pure this compound.

Experimental Protocol: Preparative HPLC Purification

  • Column and Mobile Phase: Use a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm). The mobile phase typically consists of a gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid to improve peak shape (e.g., 0.1% formic acid in water), and an organic solvent (B), such as acetonitrile or methanol.

  • Gradient Elution: A typical gradient might be:

    • 0-10 min: 10-30% B

    • 10-40 min: 30-60% B

    • 40-45 min: 60-10% B

    • 45-50 min: 10% B

  • Purification: Inject the concentrated fraction from the previous purification step. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

Quantitative data for the isolation of this compound is scarce in the literature. However, based on typical yields for flavonoid glycosides from plant materials, a general estimation can be provided.

Isolation StepStarting MaterialProductEstimated Yield RangeEstimated Purity
Extraction 1 kg dried plant materialCrude Extract50 - 150 g< 1%
Fractionation 100 g Crude ExtractEthyl Acetate Fraction10 - 30 g1 - 5%
Column Chromatography 20 g Ethyl Acetate FractionSemi-purified Fraction1 - 5 g20 - 50%
HSCCC/Prep-HPLC 1 g Semi-purified FractionPure this compound50 - 200 mg> 95%

Note: These values are estimates and can vary significantly based on the natural source, extraction method, and purification efficiency.

Signaling Pathways and Logical Relationships

While direct studies on the signaling pathways modulated by this compound are limited, the activities of its core components, quercetin and its glycosides, have been more extensively studied. These studies provide a strong foundation for hypothesizing the potential molecular targets of this compound.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound can be visualized as a series of sequential steps, each aimed at increasing the purity of the target compound.

G Figure 1: General Experimental Workflow for this compound Isolation A Dried and Powdered Plant Material B Solvent Extraction (e.g., 80% Methanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., n-Hexane, Ethyl Acetate) C->D E Ethyl Acetate Fraction (Enriched with this compound) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Semi-Purified Fraction F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Preparative HPLC H->I J Pure this compound (>95% Purity) I->J

Figure 1: General Experimental Workflow for this compound Isolation.
Potential Signaling Pathways

Based on studies of quercetin and related flavonoid glycosides, this compound may modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are prominent examples[8][9][10][11][12][13].

G Figure 2: Potential Modulation of MAPK and PI3K/Akt Signaling by this compound cluster_0 Extracellular Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Stimuli Growth Factors, Cytokines, Stress MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK PI3K PI3K/Akt Pathway Stimuli->PI3K Responses Inflammation Proliferation Apoptosis Survival MAPK->Responses PI3K->Responses This compound This compound This compound->MAPK Modulation This compound->PI3K Modulation

Figure 2: Potential Modulation of MAPK and PI3K/Akt Signaling by this compound.

Additionally, flavonoids are known to interact with the cAMP signaling pathway, which is a crucial second messenger system involved in numerous physiological processes[14][]. Quercetin and its glycosides have been shown to modulate cAMP levels, suggesting that this compound might also have an effect on this pathway.

G Figure 3: Potential Interaction of this compound with the cAMP Signaling Pathway GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse This compound This compound This compound->AC Modulation

Figure 3: Potential Interaction of this compound with the cAMP Signaling Pathway.

Conclusion

This compound represents a promising natural product for further investigation. This guide outlines the primary natural sources and provides a detailed, composite methodology for its isolation and purification. The described experimental protocols, from extraction to high-purity isolation via advanced chromatographic techniques, offer a practical framework for researchers. The exploration of potential signaling pathways, based on the activity of its constituent moieties, highlights plausible mechanisms of action and provides a rationale for future pharmacological studies. The successful isolation and characterization of this compound will be pivotal in unlocking its full therapeutic potential.

References

The Biosynthesis of Helichrysoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, a naturally occurring acylated flavonoid glycoside, has garnered interest for its potential pharmacological activities. Found in plant species such as Helichrysum arenarium and Anaphalis sinica, its biosynthesis involves a specialized branch of the well-characterized flavonoid pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of quantitative data from homologous enzyme systems, detailed experimental protocols for the characterization of the key enzymes involved, and visual representations of the biochemical pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a derivative of the flavonol kaempferol, specifically kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside. Its structure suggests a multi-step enzymatic synthesis beginning with the general phenylpropanoid pathway, leading to the flavonoid core, followed by glycosylation and a subsequent acylation event. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymatic tools for synthetic biology. This document outlines the putative biosynthetic route and provides the necessary technical information for its investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Kaempferol Aglycone: This stage follows the general flavonoid biosynthesis pathway.

  • Glycosylation of Kaempferol: A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety to the 3-hydroxyl group of kaempferol.

  • Acylation of the Glucoside: A BAHD acyltransferase utilizes p-coumaroyl-CoA to acylate the glucose at the 6''-position.

A detailed schematic of the proposed pathway is presented below.

This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Kaempferol3G Kaempferol-3-O-glucoside (Astragalin) Kaempferol->Kaempferol3G UGT This compound This compound Kaempferol3G->this compound BAHD_AT UDP_Glc UDP-Glucose UGT UGT (Flavonoid-3-O- glycosyltransferase) UDP_Glc->UGT UDP UDP pCoumaroylCoA2 p-Coumaroyl-CoA BAHD_AT BAHD Acyltransferase (p-Coumaroyl-CoA: flavonoid-glucoside acyltransferase) pCoumaroylCoA2->BAHD_AT CoA CoA PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H FLS FLS UGT->UDP BAHD_AT->CoA

Figure 1: Proposed Biosynthesis Pathway of this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound relies on the coordinated action of several enzyme classes. While the specific enzymes from Helichrysum or Anaphalis have not been characterized, data from homologous enzymes in other species provide valuable insights into their potential kinetic properties.

Enzymes of the General Flavonoid Pathway

The enzymes converting L-phenylalanine to kaempferol are well-studied. These include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS).

UDP-Glycosyltransferases (UGTs)

The glycosylation of kaempferol at the 3-O position is catalyzed by a UGT. These enzymes utilize UDP-glucose as a sugar donor.

Enzyme (Source Organism)SubstrateKm (µM)Vmax (pkat/mg protein)Reference
Scutellaria baicalensis UGT1Baicalein3.141027[1]
Vitis vinifera VvGT1Quercetin31~4.8 (nmol/s/mg)[2]
Medicago truncatula UGT84F9Quercetin (with UDP-Glc)2600.04 (s-1)[3]

Note: Data presented are for homologous enzymes and may not reflect the exact kinetics of the UGT involved in this compound biosynthesis.

BAHD Acyltransferases

The final step, the acylation of the glucose moiety with p-coumaric acid, is catalyzed by a BAHD acyltransferase, which uses p-coumaroyl-CoA as the acyl donor.

Enzyme (Source Organism)Acyl DonorAcyl AcceptorKm (µM)Reference
Lithospermum erythrorhizon LeSAT1Acetyl-CoAShikonin11.2[4]
Arabidopsis thaliana AtSHTCaffeoyl-CoASpermidine15.3[5]
Setaria viridis SvBAHD05p-Coumaroyl-CoAArabinoxylanNot determined[6]

Note: Kinetic data for BAHD acyltransferases acting on flavonoid glycosides with p-coumaroyl-CoA is limited. The data presented is for enzymes with similar substrate classes.

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the UGTs and BAHD acyltransferases involved in this compound biosynthesis.

Gene Discovery and Recombinant Enzyme Production

A transcriptomic approach is recommended for identifying candidate genes.

Gene Discovery Workflow PlantTissue Plant Tissue (Helichrysum or Anaphalis) RNA_Extraction Total RNA Extraction PlantTissue->RNA_Extraction cDNA_Synthesis cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_Synthesis->Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Homology Search) Sequencing->Bioinformatics CandidateGenes Candidate UGT and BAHD Acyltransferase Genes Bioinformatics->CandidateGenes Cloning Gene Cloning into Expression Vector (e.g., pET) CandidateGenes->Cloning Expression Heterologous Expression (e.g., E. coli BL21) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA Chromatography) Expression->Purification EnzymeAssay Enzyme Activity Assays Purification->EnzymeAssay

Figure 2: Workflow for Gene Discovery and Enzyme Production.
UDP-Glycosyltransferase (UGT) Assay

A common method to assay UGT activity is to monitor the formation of the product, UDP, using a commercial kit such as the UDP-Glo™ Glycosyltransferase Assay (Promega)[7][8][9][10].

Materials:

  • Purified recombinant UGT enzyme

  • Kaempferol (substrate)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

  • White, opaque microplate

  • Luminometer

Protocol:

  • Reaction Setup: In a microplate well, prepare the reaction mixture containing:

    • Reaction buffer

    • Kaempferol (e.g., 100 µM)

    • UDP-glucose (e.g., 500 µM)

    • Purified UGT enzyme (start with a dilution series to determine optimal concentration)

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • UDP Detection: Add an equal volume of UDP Detection Reagent to each well.

  • Incubation: Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced.

  • Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated.

BAHD Acyltransferase Assay

A continuous spectrophotometric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can be used to measure the activity of BAHD acyltransferases by quantifying the release of free Coenzyme A (CoA)[11][12][13].

Materials:

  • Purified recombinant BAHD acyltransferase

  • Kaempferol-3-O-glucoside (substrate)

  • p-Coumaroyl-CoA (acyl donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • DTNB solution (in reaction buffer)

  • Spectrophotometer

Protocol:

  • Reaction Setup: In a cuvette, prepare the reaction mixture containing:

    • Reaction buffer

    • Kaempferol-3-O-glucoside (e.g., 200 µM)

    • DTNB (e.g., 0.2 mM)

  • Initiation: Start the reaction by adding p-coumaroyl-CoA (e.g., 50 µM).

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoA release. The molar extinction coefficient for the DTNB-CoA adduct at 412 nm is approximately 14,150 M-1cm-1.

  • Kinetic Analysis: Determine Km and Vmax by varying the concentration of one substrate while keeping the other at a saturating concentration.

Conclusion

The biosynthesis of this compound presents a fascinating example of flavonoid modification in plants. While the complete pathway and the specific enzymes from its native plant sources remain to be fully elucidated, the information presented in this guide provides a solid foundation for future research. The proposed pathway, homologous enzyme data, and detailed experimental protocols offer a clear roadmap for the identification and characterization of the novel UGTs and BAHD acyltransferases involved. Such studies will not only enhance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

Helichrysoside: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details experimental methodologies for its isolation and characterization and explores the current understanding of its role in various signaling pathways, including its antioxidant, hypotensive, and metabolic regulatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug discovery and development.

Chemical Structure and Identification

This compound is structurally defined as quercetin 3-O-(6''-O-p-coumaroyl)-β-D-glucopyranoside. Its identity is well-established through various spectroscopic and computational methods.

IdentifierValueSource
IUPAC Name [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
SMILES C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O">C@HO)O[1]
InChI Key NBAZENYUDPJQIH-DVQXAVRRSA-N[1]
Molecular Formula C30H26O14[2]
CAS Number 56343-26-1[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications.

PropertyValueSource
Molecular Weight 610.52 g/mol [2]
Melting Point 181-184 °C
Boiling Point Not experimentally determined.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.[1]
logP (predicted) 2.82
pKa (Strongest Acidic, predicted) 6.37
Appearance Yellow powder[1]

Natural Sources and Isolation

This compound is found in a variety of plant species. Notable sources include:

  • Rosa canina (Dog Rose)

  • Melastoma candidum[1]

  • European Chestnut

  • Saffron

  • Croton zambesicus

Experimental Protocol: Isolation and Purification

A general methodology for the isolation and purification of this compound from plant material involves solvent extraction followed by chromatographic separation.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., 20% aq. Methanol) plant_material->extraction fractionation Fractionation (e.g., with Ethyl Acetate) extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography elution Gradient Elution chromatography->elution analysis Structure Elucidation (NMR, Mass Spectrometry) elution->analysis pure_compound Pure this compound analysis->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 20% aqueous methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate, to enrich the flavonoid fraction.

  • Chromatography: The enriched fraction is separated using column chromatography. A combination of silica gel and Sephadex LH-20 is commonly employed.

  • Elution: A gradient elution system is used to separate the compounds based on their polarity.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with emerging evidence pointing to its involvement in key cellular signaling pathways.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization This compound This compound (Phenolic Hydroxyl Groups) This compound->Neutralization donates H• Stable_Radical Stable this compound Radical Neutralization->Stable_Radical

Figure 2. Proposed antioxidant mechanism of this compound via ROS scavenging.
Hypotensive Effect

Studies on related flavonoid glycosides suggest that their hypotensive effects may be mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation.

hypotensive_pathway This compound This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Figure 3. Postulated signaling pathway for the hypotensive effect of this compound.
Regulation of Glucose and Lipid Metabolism

Emerging research indicates that this compound can improve glucose tolerance and modulate lipid metabolism. A potential key regulator in these processes is the AMP-activated protein kinase (AMPK) pathway.

metabolic_regulation_pathway cluster_glucose Glucose Metabolism cluster_lipid Lipid Metabolism GLUT4 GLUT4 Translocation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake ACC Acetyl-CoA Carboxylase (ACC) Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Fatty_Acid_Oxidation Increased Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation This compound This compound AMPK AMP-activated Protein Kinase (AMPK) This compound->AMPK activates AMPK->GLUT4 promotes AMPK->ACC inhibits AMPK->CPT1 activates

Figure 4. Proposed role of this compound in regulating glucose and lipid metabolism via the AMPK pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, hypotensive, and metabolic regulatory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and utilization of this multifaceted molecule. Further studies are necessary to fully elucidate the detailed molecular mechanisms and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Helichrysoside: A Pharmacological and Therapeutic Examination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helichrysoside is an acylated flavonol glycoside that has garnered scientific interest for its potential therapeutic properties. As a member of the flavonoid family, it is naturally present in various plant species, notably within the Helichrysum genus. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological and therapeutic attributes, drawing from available preclinical in vitro and in vivo data. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of its mechanisms of action.

Pharmacological Properties

This compound has demonstrated a range of biological activities, primarily centered on metabolic regulation, with emerging evidence suggesting potential roles in other therapeutic areas.

Metabolic Regulation: Glucose and Lipid Metabolism

The most well-documented pharmacological effect of this compound is its influence on glucose and lipid metabolism. Preclinical studies have shown its potential as a glucose tolerance-improving agent.

In Vivo Evidence An in vivo study on mice demonstrated that oral administration of this compound at a dose of 10 mg/kg/day for 14 days improved glucose tolerance. This effect was observed without significant impacts on food intake, visceral fat weight, or liver weight[1].

In Vitro Evidence In studies using human hepatoblastoma-derived HepG2 cells, this compound was found to enhance glucose consumption from the culture medium[1]. Furthermore, it has shown a significant inhibitory effect on triglyceride (TG) accumulation in these cells, proving more potent than other related acylated flavonol glycosides[1][2]. The presence of the acyl moiety at the 6'' position of the D-glucopyranosyl part is suggested to be crucial for these metabolic activities[1][2].

Antioxidant Activity

While direct quantitative data for the antioxidant activity of isolated this compound is limited, its presence in Helichrysum species extracts, which exhibit notable antioxidant properties, suggests its contribution to this effect. Flavonoids, as a class, are well-recognized for their antioxidant capabilities[3]. The antioxidant potential of these extracts is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[1][4].

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is inferred from studies on Helichrysum extracts and the known activities of flavonoids. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, and modulation of inflammatory signaling pathways[5].

Antimicrobial Activity

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and related extracts. It is important to note the scarcity of data for the purified compound.

Table 1: In Vitro Metabolic Activity of this compound and Related Compounds

CompoundCell LineAssayEndpointResultReference
This compound HepG2Triglyceride Accumulation% of Control (at 100 µM)76.9 ± 2.3%[1]
Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranosideHepG2Triglyceride Accumulation% of Control (at 100 µM)80.4 ± 1.2%[1]
Quercetin 3-O-(6''-O-trans-p-methylcoumaroyl)-β-D-glucopyranosideHepG2Triglyceride Accumulation% of Control (at 100 µM)58.2 ± 7.5%[1]
trans-tilirosideHepG2Triglyceride Accumulation% of Control (at 100 µM)82.3 ± 3.0%[1]

Table 2: In Vivo Metabolic Activity of this compound

CompoundAnimal ModelDosageDurationKey FindingReference
This compound Mice10 mg/kg/day (p.o.)14 daysImproved glucose tolerance[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound's biological activities.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of flavonoids from plant material, which can be adapted for this compound, is as follows:

G A Plant Material (e.g., Helichrysum species) B Drying and Grinding A->B C Extraction with Organic Solvent (e.g., Methanol, Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Fractionation (e.g., Liquid-Liquid Extraction) E->F G Column Chromatography (e.g., Silica Gel, Sephadex) F->G H Preparative High-Performance Liquid Chromatography (HPLC) G->H I Purified this compound H->I G A Inflammatory Stimuli B IKK Complex A->B C Phosphorylation of IκBα B->C D Ubiquitination and Degradation of IκBα C->D E NF-κB (p65/p50) D->E F Nuclear Translocation E->F G Gene Transcription (Pro-inflammatory mediators) F->G H This compound (Potential Inhibition) H->C H->F G A This compound B PPARγ/RXR Heterodimer A->B Activation C Binding to PPRE in DNA B->C D Gene Transcription C->D E Increased Insulin Sensitivity, Regulation of Lipid Metabolism D->E

References

A Comprehensive Review of Helichrysoside Research: From Metabolism to Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Helichrysoside, an acylated flavonol glycoside, has emerged as a compound of significant interest in the field of metabolic research. Isolated from plants of the Helichrysum genus, this natural product has demonstrated promising bioactivities, particularly in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive literature review of this compound research, focusing on its quantitative effects, the experimental protocols used to elucidate these effects, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic disorders.

I. Quantitative Bioactivity of this compound

The biological effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key quantitative data from published research, providing a clear comparison of its efficacy in various experimental settings.

Table 1: Effect of this compound on Glucose Tolerance in Mice

Data from Morikawa, T., et al. (2019). Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 20(24), 6322.

Treatment GroupDose (mg/kg/day, p.o.)DurationBlood Glucose at 60 min (mg/dL)Area Under the Curve (AUC) of Blood Glucose
Control-14 days215.8 ± 10.118895.5 ± 744.9
This compound114 days190.5 ± 11.217640.0 ± 835.6
This compound1014 days175.4 ± 9.8**16582.5 ± 693.1

*p < 0.05, **p < 0.01 vs. Control

Table 2: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells

Data from Morikawa, T., et al. (2019).

Compound (100 µM)Treatment DurationGlucose Concentration in Medium (% of Control)
Control6 days100.0 ± 2.5
This compound6 days85.7 ± 2.1
trans-Tiliroside6 days88.9 ± 1.9
Kaempferol 3-O-β-D-glucopyranoside6 days91.3 ± 2.3*
Quercetin 3-O-β-D-glucopyranoside6 days98.2 ± 2.8
Quercetin6 days99.1 ± 3.1
p-Coumaric acid6 days101.3 ± 2.9

*p < 0.05, **p < 0.01 vs. Control

Table 3: Effect of this compound and Related Compounds on Triglyceride Accumulation in High-Glucose-Pretreated HepG2 Cells

Data from Morikawa, T., et al. (2019).

Compound (100 µM)Triglyceride Content (% of Control)
Control100.0 ± 5.4
This compound68.9 ± 3.7
Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranoside75.4 ± 4.1
Quercetin 3-O-(6''-O-caffeoyl)-β-D-glucopyranoside78.2 ± 3.9
Quercetin 3-O-(6''-O-feruloyl)-β-D-glucopyranoside81.5 ± 4.5*
Quercetin72.1 ± 3.3
Kaempferol79.8 ± 4.0*
Quercetin 3-O-β-D-glucopyranoside95.8 ± 5.1
p-Coumaric acid98.7 ± 4.8

*p < 0.05, **p < 0.01 vs. Control

II. Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

Glucose Tolerance Test in Mice
  • Animal Model: Male ICR mice, 5 weeks old, were used for the study.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to a standard diet and water.[1] The experimental protocol was approved by the institutional animal care and use committee.

  • Drug Administration: this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[1] The suspension was administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg.[1] The control group received the 0.5% CMC-Na vehicle.[1]

  • Glucose Tolerance Test: After the 14-day treatment period, the mice were fasted for 12 hours.[1] A baseline blood sample was collected from the tail vein (0 minutes).[1] Subsequently, a glucose solution (2 g/kg body weight) was administered orally.[1] Blood samples were then collected at 30, 60, and 120 minutes post-glucose administration. Blood glucose levels were measured using a glucose oxidase method.[1]

Glucose Consumption Assay in HepG2 Cells
  • Cell Culture: Human hepatoblastoma-derived HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Protocol: HepG2 cells were seeded in 24-well plates.[1] After reaching confluence, the cells were treated with this compound or other test compounds at a final concentration of 100 µM for 6 days.[1] The culture medium was replaced with fresh medium containing the test compounds every 2 days.[1] On day 6, the glucose concentration in the culture medium was measured using a commercially available glucose assay kit.[1] The amount of glucose consumed was calculated by subtracting the glucose concentration in the medium of wells with cells from that of wells without cells.

Triglyceride Accumulation Assay in HepG2 Cells
  • Cell Culture and Treatment: HepG2 cells were cultured as described above. To induce triglyceride accumulation, the cells were cultured in a high-glucose medium (4.5 g/L) for 24 hours prior to the experiment.

  • Assay Protocol: The high-glucose pre-treated HepG2 cells were then treated with this compound or other test compounds at a final concentration of 100 µM for 24 hours.[1] After the treatment period, the cells were washed with phosphate-buffered saline (PBS) and lysed. The intracellular triglyceride content was determined using a commercial triglyceride quantification kit.[1] The total protein content of the cell lysate was measured using a BCA protein assay kit to normalize the triglyceride levels.[1]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanism of action for this compound based on the available literature.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_treatment Treatment Regimen cluster_gtt Glucose Tolerance Test start Male ICR Mice (5 weeks old) acclimatization Acclimatization (1 week) start->acclimatization grouping Grouping (n=8-10/group) acclimatization->grouping control Vehicle (0.5% CMC-Na) p.o. daily for 14 days hel1 This compound (1 mg/kg) p.o. daily for 14 days hel10 This compound (10 mg/kg) p.o. daily for 14 days fasting 12-hour Fasting control->fasting hel1->fasting hel10->fasting baseline Baseline Blood Sample (0 min) fasting->baseline glucose_admin Oral Glucose (2 g/kg) baseline->glucose_admin sampling Blood Sampling (30, 60, 120 min) glucose_admin->sampling analysis Blood Glucose Measurement sampling->analysis end end analysis->end Data Analysis (AUC Calculation)

Caption: Experimental workflow for the in vivo glucose tolerance test.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_glucose_assay Glucose Consumption Assay cluster_tg_assay Triglyceride Accumulation Assay start HepG2 Cell Culture seeding Seeding in 24-well plates start->seeding treatment_glucose Treatment with Compounds (100 µM) for 6 days seeding->treatment_glucose high_glucose High-Glucose Pre-treatment (24h) seeding->high_glucose medium_collection Collect Culture Medium treatment_glucose->medium_collection glucose_measurement Measure Glucose Concentration medium_collection->glucose_measurement end_glucose end_glucose glucose_measurement->end_glucose Data Analysis treatment_tg Treatment with Compounds (100 µM) for 24 hours high_glucose->treatment_tg cell_lysis Cell Lysis treatment_tg->cell_lysis tg_measurement Measure Triglyceride Content cell_lysis->tg_measurement end_tg end_tg tg_measurement->end_tg Data Analysis

Caption: Experimental workflows for in vitro glucose and lipid assays.

Structure_Activity_Relationship cluster_structure Chemical Structure of this compound cluster_activity Biological Activity This compound This compound (Quercetin 3-O-(6''-O-p-coumaroyl)-β-D-glucopyranoside) quercetin_glucoside Quercetin 3-O-β-D-glucopyranoside This compound->quercetin_glucoside Removal of p-coumaroyl group p_coumaric_acid p-Coumaric Acid This compound->p_coumaric_acid Hydrolysis glucose_consumption Increased Glucose Consumption This compound->glucose_consumption Promotes tg_accumulation Decreased Triglyceride Accumulation This compound->tg_accumulation Inhibits quercetin Quercetin (Aglycone) quercetin_glucoside->quercetin Removal of glucose quercetin_glucoside->glucose_consumption No significant effect p_coumaric_acid->glucose_consumption No significant effect quercetin->tg_accumulation Inhibits conclusion Conclusion: The p-coumaroyl moiety at the 6'' position is crucial for promoting glucose consumption.

Caption: Structure-activity relationship of this compound.

IV. Discussion and Future Perspectives

The research on this compound to date strongly indicates its potential as a modulator of glucose and lipid metabolism. The in vivo studies demonstrate a significant improvement in glucose tolerance in mice, suggesting a potential anti-diabetic effect.[1][2] The in vitro experiments in HepG2 cells further support this by showing increased glucose consumption and reduced triglyceride accumulation.[1][2]

A key finding from the structure-activity relationship studies is the essential role of the p-coumaroyl moiety at the 6'' position of the glucopyranosyl part.[1] Removal of this acyl group, as seen in quercetin 3-O-β-D-glucopyranoside, abrogates the glucose consumption-promoting activity.[1] This highlights the importance of the entire molecular structure of this compound for its biological function and provides a clear direction for future medicinal chemistry efforts aimed at optimizing its potency and pharmacokinetic properties.

While the aglycone, quercetin, does show an inhibitory effect on triglyceride accumulation, it does not enhance glucose consumption in the same manner as this compound.[1] This suggests that the glycosylation and acylation of the flavonoid core are critical for its specific effects on glucose metabolism.

Future research should focus on several key areas. Firstly, the precise molecular targets and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Investigating its impact on key regulatory proteins in glucose and lipid metabolism, such as AMPK, SREBP-1c, and GLUT4, would provide a deeper understanding of its mechanism of action. Secondly, more extensive preclinical studies, including long-term efficacy and safety assessments in various animal models of metabolic disease, are warranted. Finally, the development of efficient and scalable synthetic routes for this compound and its analogs will be crucial for advancing this promising natural product towards clinical development.

References

Helichrysoside: A Technical Guide to its Antioxidant and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Helichrysoside, a prominent flavonoid glycoside found in various Helichrysum species, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This document provides an in-depth technical overview of the mechanisms of action, quantitative efficacy, and key signaling pathways modulated by this compound. It serves as a comprehensive resource, offering detailed experimental protocols and visual representations of molecular interactions to facilitate further research and development in therapeutics for oxidative stress and inflammation-mediated diseases.

Antioxidant Properties of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This compound demonstrates significant antioxidant potential through direct radical scavenging and modulation of endogenous defense systems.

Mechanism of Action

This compound's antioxidant activity is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals. Furthermore, emerging evidence suggests that flavonoids like this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[1][2]. Oxidative stress or interaction with phytochemicals can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1)[1][3][4].

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and its source extracts has been quantified using various in vitro assays. The following table summarizes representative data from studies on Helichrysum species, which are known sources of this compound.

Plant Species / ExtractAssayIC50 / Activity ValueReference
Helichrysum pandurifoliumDPPH Radical ScavengingIC50: 41.13 ± 1.12 µg/mL[5]
Helichrysum cymosumDPPH Radical ScavengingIC50: 11.85 ± 3.20 µg/mL[5]
Helichrysum petiolareDPPH Radical ScavengingIC50: 24.51 ± 0.98 µg/mL[5]
Helichrysum foetidumDPPH Radical ScavengingIC50: 21.01 ± 2.01 µg/mL[5]
Helichrysum stoechas (Flowers)DPPH Radical ScavengingIC50: 10.2 ± 0.11 µg·mL⁻¹[6]
Helichrysum petiolareNitric Oxide ScavengingIC50: 20.81 ± 3.73 µg/mL[5]
Helichrysum stoechas (Flowers)ABTS Radical Scavenging62.7 ± 0.23 mg TE/g DW[6]

Note: IC50 is the concentration of the extract required to scavenge 50% of the radicals. TE/g DW refers to Trolox Equivalents per gram of Dry Weight.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light[7].

  • Sample Preparation: Dissolve the this compound extract or pure compound in the same solvent to prepare a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL)[7].

  • Reaction: In a 96-well plate or cuvettes, mix a volume of the sample solution (e.g., 0.5 mL) with an equal volume of the DPPH solution (e.g., 0.5 mL)[7]. A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes[7][8].

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader[7][8].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]. The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10][11].

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[10].

  • Sample Preparation: Prepare various concentrations of the this compound sample.

  • Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution (e.g., 20 µL sample to 200 µL ABTS•+ solution)[12].

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature[13].

  • Measurement: Read the absorbance at 734 nm[10][12].

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization: Nrf2-ARE Antioxidant Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Heli This compound Heli->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2-ARE signaling pathway activation by this compound.

Anti-inflammatory Properties of this compound

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to the pathogenesis of many diseases. This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling cascades.

Mechanism of Action

The anti-inflammatory action of this compound is multifaceted. A primary mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages[14]. Excessive NO, generated by inducible nitric oxide synthase (iNOS), is a pro-inflammatory molecule. This compound and related flavonoids have been shown to suppress the expression of the iNOS enzyme. Additionally, they can inhibit cyclooxygenase-2 (COX-2), another key enzyme responsible for producing pro-inflammatory prostaglandins[15][16].

These effects are often mediated by the downregulation of pro-inflammatory signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, and inflammatory cytokines[17][18]. This compound can block this cascade, preventing NF-κB activation[17][19]. The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation that can be modulated by flavonoids[20].

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory effects of Helichrysum extracts, where this compound is a key bioactive component.

Plant Species / ExtractCell ModelTargetIC50 / Activity ValueReference
Helichrysum cymosumRAW 264.7NO Production27 µM at 100 µg/mL[21]
Ulmus pumila Ethyl Acetate FractionRAW 264.7NO ProductionSignificant decrease[22]
Various Flavonoids (Apigenin, Quercetin)J774A.1NO ProductionIC50 ~5-50 µM[16]
Various Flavonoids (Quercetin, Apigenin)J774A.1PGE2 ReleaseMarked decrease[16]
Various Plant ExtractsRAW 264.7COX-2 InhibitionPotent inhibition (>80%)[15]
Various Plant ExtractsRAW 264.7iNOS InhibitionPotent inhibition (>70%)[15]

Note: NO (Nitric Oxide), PGE2 (Prostaglandin E2). Data often reflects the activity of complex extracts.

Experimental Protocols

This assay quantifies the inhibition of NO production by measuring nitrite, a stable breakdown product of NO, in cell culture media using the Griess reagent.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., at a density of 1.5 x 10⁵ cells/mL) and incubate for 18-24 hours to allow for adherence[14][22].

  • Treatment: Pre-treat the cells with various concentrations of the this compound sample for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells (e.g., final concentration of 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS only and a vehicle control group[14][23].

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator[14][24].

  • Griess Reaction:

    • Collect an aliquot of the cell culture supernatant (e.g., 100 µL) from each well.

    • Add an equal volume (100 µL) of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14].

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540-550 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite[14].

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity[14][22].

Visualizations: Pro-inflammatory Signaling Pathways

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB_p P-IκB IkB_NFkB->IkB_p NFkB_cyto NF-κB (p65/p50) IkB_NFkB->NFkB_cyto releases Ub Ubiquitination & Degradation IkB_p->Ub NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Heli This compound Heli->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Inflam_Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflam_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS / Stress Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Inflam_Genes Pro-inflammatory Gene Expression AP1->Inflam_Genes Heli This compound Heli->MAPKK inhibits

Caption: Putative inhibition of the MAPK signaling cascade.

General Experimental Workflow

Research into the bioactivity of natural compounds like this compound typically follows a structured workflow from plant material to cellular assays.

Experimental_Workflow cluster_assays In Vitro Bioassays Plant Plant Material (Helichrysum sp.) Extraction Extraction (e.g., Maceration, Soxhlet) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (Chromatography) Crude_Extract->Isolation Compound Pure this compound Isolation->Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflam Anti-inflammatory Assays (NO Inhibition, COX-2, iNOS) Compound->Anti_inflam Cell_Viability Cytotoxicity Assay (MTT) Compound->Cell_Viability

Caption: General workflow for isolation and bioactivity screening.

Conclusion

This compound, a key bioactive constituent of Helichrysum species, demonstrates significant and mechanistically diverse antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals, modulate the Nrf2 antioxidant defense pathway, and inhibit pro-inflammatory cascades like NF-κB and MAPK underscores its therapeutic potential. The quantitative data, while often derived from complex extracts, consistently points to potent biological activity. The detailed protocols and pathway diagrams provided herein offer a robust framework for researchers aiming to further elucidate the pharmacological profile of this compound and develop novel therapeutic agents for conditions rooted in oxidative stress and chronic inflammation. Future research should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of this promising natural compound.

References

Preliminary Studies on the Therapeutic Potential of Helichrysoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, an acylated flavonol glycoside, has demonstrated notable therapeutic potential in preliminary studies, particularly in the realm of metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's effects, drawing on available in vivo and in vitro data. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its beneficial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the further exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a natural compound belonging to the flavonoid family. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1]. Preliminary investigations into this compound have revealed its potential to improve glucose tolerance and modulate lipid metabolism, suggesting its promise as a candidate for addressing metabolic syndrome and related conditions. This guide will synthesize the existing preliminary data to provide a clear and structured understanding of its therapeutic possibilities.

Therapeutic Potential in Metabolic Disorders

The primary focus of preliminary research on this compound has been its impact on glucose and lipid metabolism. Studies have shown that this compound can significantly improve glucose tolerance in animal models and enhance glucose and lipid metabolism in liver cells[2][3][4].

In Vivo Evidence: Improved Glucose Tolerance

In a study involving mice, oral administration of this compound at a dose of 10 mg/kg/day for 14 days resulted in a significant improvement in glucose tolerance[2][3][4]. This effect was observed without any significant changes in food intake, visceral fat weight, or liver weight, suggesting a direct impact on glucose metabolism rather than an indirect effect through weight loss[2][3][4].

In Vitro Evidence: Enhanced Glucose and Lipid Metabolism

Studies using the human hepatoblastoma-derived cell line, HepG2, have provided further insights into the metabolic effects of this compound.

  • Glucose Consumption: this compound was found to enhance the consumption of glucose from the culture medium[2][3][4]. This suggests that the compound may promote glucose uptake and utilization by liver cells.

  • Triglyceride Accumulation: this compound demonstrated a potent inhibitory effect on triglyceride (TG) accumulation in HepG2 cells[2][3][4]. This effect was more pronounced than that of other related flavonol glycosides, indicating a specific structural requirement for this activity[2][3][4].

Data Presentation

The following tables summarize the key quantitative data from the preliminary studies on this compound.

Table 1: In Vivo Effect of this compound on Glucose Tolerance in Mice

Treatment GroupDose (mg/kg/day)DurationChange in Blood Glucose Area Under the Curve (AUC)
Control-14 daysBaseline
This compound1014 daysSignificant reduction compared to control

Data synthesized from studies demonstrating improved glucose tolerance in mice treated with this compound[2][3][4].

Table 2: In Vitro Effects of this compound on HepG2 Cells

AssayThis compound ConcentrationObservation
Glucose ConsumptionNot specifiedEnhanced glucose consumption from the medium
Triglyceride AccumulationNot specifiedSignificant inhibition of triglyceride accumulation

Data synthesized from in vitro experiments on HepG2 cells[2][3][4].

Proposed Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, tiliroside, provides strong inferential evidence for its mechanism of action. Tiliroside, also a kaempferol glycoside with a p-coumaroyl group, has been shown to ameliorate metabolic disorders through the activation of adiponectin signaling, which subsequently activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα)[2][3]. This dual activation enhances fatty acid oxidation in the liver and skeletal muscle[2][3].

Furthermore, tiliroside has been found to inhibit carbohydrate digestion and glucose absorption in the gastrointestinal tract by inhibiting the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2)[5]. Given the structural similarities, it is plausible that this compound shares these mechanisms.

Proposed Signaling Pathway for Improved Glucose and Lipid Metabolism

The following diagram illustrates the proposed signaling cascade initiated by this compound, based on evidence from the related compound tiliroside.

G This compound This compound Adiponectin_Receptor Adiponectin Receptor This compound->Adiponectin_Receptor Activates SGLT1_GLUT2 SGLT1 & GLUT2 Inhibition (in Gastrointestinal Tract) This compound->SGLT1_GLUT2 Inhibits AMPK AMPK Adiponectin_Receptor->AMPK Activates PPARa PPARα Adiponectin_Receptor->PPARa Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake PPARa->Fatty_Acid_Oxidation Reduced_Glucose_Absorption ↓ Glucose Absorption SGLT1_GLUT2->Reduced_Glucose_Absorption

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on the ability of mice to clear a glucose load from the bloodstream.

Protocol:

  • Animal Model: Male ddY mice (or a similar appropriate strain), aged 5 weeks, are used.

  • Acclimatization: Animals are housed in a controlled environment (23 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. They are allowed free access to a standard diet and water.

  • Treatment: Mice are divided into a control group and a this compound-treated group. The treated group receives this compound (10 mg/kg body weight) orally once daily for 14 consecutive days. The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Fasting: After the 14-day treatment period, mice are fasted for 18 hours with free access to water.

  • Glucose Challenge: A baseline blood sample (time 0) is collected from the tail vein. Immediately after, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 30, 60, and 120 minutes after the glucose administration.

  • Glucose Measurement: Blood glucose levels are measured using a glucose oxidase method with a commercial glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each mouse to determine the overall glucose tolerance.

In Vitro: Glucose Consumption Assay in HepG2 Cells

Objective: To measure the effect of this compound on glucose uptake and utilization by liver cells.

Protocol:

  • Cell Culture: Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing this compound at the desired concentration. A control group with vehicle only is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Sample Collection: At the end of the incubation period, the culture supernatant is collected.

  • Glucose Measurement: The glucose concentration in the supernatant is measured using a glucose oxidase-peroxidase assay kit.

  • Calculation: Glucose consumption is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in cell-free wells (blank).

  • Normalization: Glucose consumption values are normalized to the total protein content of the cells in each well.

In Vitro: Triglyceride Accumulation Assay in HepG2 Cells

Objective: To determine the effect of this compound on the accumulation of triglycerides in liver cells.

Protocol:

  • Cell Culture and Seeding: HepG2 cells are cultured and seeded in 24-well plates as described in the glucose consumption assay protocol.

  • Induction of Lipid Accumulation: To induce triglyceride accumulation, cells are typically incubated in a high-glucose medium (e.g., 30 mM glucose) for 24 hours.

  • Treatment: After the induction period, the medium is replaced with fresh high-glucose medium containing various concentrations of this compound. A control group with vehicle only is included.

  • Incubation: The cells are incubated for an additional 24-48 hours.

  • Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer).

  • Triglyceride Measurement: The intracellular triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.

  • Normalization: The triglyceride content is normalized to the total protein concentration of the cell lysate.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the key experimental protocols.

G cluster_0 In Vivo: Oral Glucose Tolerance Test A1 Animal Acclimatization A2 14-Day Treatment (this compound or Vehicle) A1->A2 A3 18-Hour Fasting A2->A3 A4 Oral Glucose Challenge (2 g/kg) A3->A4 A5 Blood Sampling (0, 30, 60, 120 min) A4->A5 A6 Blood Glucose Measurement A5->A6 A7 AUC Calculation & Analysis A6->A7

Caption: Workflow for the Oral Glucose Tolerance Test in mice.

G cluster_1 In Vitro: Cellular Assays in HepG2 Cells cluster_2 Glucose Consumption Assay cluster_3 Triglyceride Accumulation Assay B1 HepG2 Cell Seeding B2 Treatment with this compound B1->B2 B3 Incubation B2->B3 C1 Collect Supernatant B3->C1 D1 Cell Lysis B3->D1 C2 Measure Glucose Concentration C1->C2 C3 Calculate Consumption C2->C3 D2 Measure Triglyceride Content D1->D2 D3 Normalize to Protein D2->D3

Caption: Workflow for in vitro glucose consumption and triglyceride assays.

Conclusion and Future Directions

The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent for managing metabolic disorders. Its ability to improve glucose tolerance and reduce lipid accumulation warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms: Direct studies are needed to confirm the proposed signaling pathways, including the role of adiponectin, AMPK, and PPARα.

  • Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety profiles are essential for any potential drug candidate.

  • Broader therapeutic applications: Given the known anti-inflammatory and antioxidant properties of flavonoids, exploring the potential of this compound in other disease contexts, such as cardiovascular disease and neurodegenerative disorders, would be a valuable endeavor.

  • Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The structured data, detailed protocols, and visualized pathways are intended to facilitate and accelerate future research in this promising area.

References

Helichrysoside (CAS No. 56343-26-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Helichrysoside, a natural flavonoid with the CAS number 56343-26-1. This document collates critical technical data, outlines experimental protocols for its biological evaluation, and visualizes key workflows and potential signaling pathways.

Core Technical Data

This compound, a flavonoid glycoside, has been isolated from various plant sources, including species of Helichrysum, Crocus, and Croton.[1][2] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 56343-26-1[1][3][4]
Molecular Formula C₃₀H₂₆O₁₄[4]
Molecular Weight 610.52 g/mol [4]
Appearance Bright yellow lamellar crystalsEncyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Melting Point 181-184 °CEncyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Optical Rotation [α]D²¹ = -44º (c = 1.0, methanol)Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Purity (typical) >98% (by HPLC)[1]
Storage 2-8°C[3]

Biological Activity and Pharmacological Data

This compound has demonstrated several promising biological activities, primarily related to metabolic health.

Table 2: Summary of Reported Biological Activities
ActivityExperimental ModelKey FindingsReference
Improved Glucose Tolerance Male ddY miceOral administration of 10 mg/kg/day for 14 days significantly improved glucose tolerance.[1][5][6][7]
Enhanced Glucose Consumption Human hepatoblastoma-derived HepG2 cellsPromoted glucose consumption from the medium.[1][6][7]
Inhibition of Triglyceride Accumulation Human hepatoblastoma-derived HepG2 cellsSignificantly inhibited triglyceride (TG) accumulation.[6][7][8]
Antihypertensive RatInhibits the sympathetic nervous system and relaxes blood vessels.Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound's biological effects.

Isolation and Identification of this compound

A general workflow for the isolation and identification of this compound from plant material is described below. This process typically involves extraction followed by chromatographic separation and spectroscopic analysis for structural elucidation.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Structure Elucidation plant_material Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., 20% aqueous methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation (e.g., with ethyl acetate) extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel Crude Fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex nmr NMR Spectroscopy (1D and 2D) sephadex->nmr Isolated this compound ms Mass Spectrometry (MS) sephadex->ms Isolated this compound elucidation Structure Identification nmr->elucidation ms->elucidation

Workflow for the isolation and identification of this compound.
In Vivo Glucose Tolerance Test in Mice

This protocol is based on studies evaluating the effect of this compound on glucose metabolism in a murine model.[5]

  • Animals: Male ddY mice (11 weeks old) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment: this compound is administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg/day. A control group receives the vehicle.

  • Fasting: After the final administration, mice are fasted for 20 hours.

  • Glucose Challenge: A glucose solution is administered to the mice.

  • Blood Sampling: Blood glucose levels are measured at various time points post-glucose administration (e.g., 60 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and control groups.

In Vitro Assays using HepG2 Cells

Human hepatoblastoma-derived HepG2 cells are a common model to study hepatic glucose and lipid metabolism.

3.3.1. Glucose Consumption Assay

  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with this compound at various concentrations for a specified period (e.g., 6 days). Metformin can be used as a positive control.

  • Glucose Measurement: The concentration of glucose in the culture medium is measured at the end of the treatment period.

  • Analysis: The reduction in glucose concentration in the medium of treated cells is compared to that of untreated control cells to determine the enhancement of glucose consumption.

3.3.2. Triglyceride Accumulation Assay

  • Induction of Steatosis: HepG2 cells are treated with a high concentration of glucose to induce intracellular triglyceride accumulation.

  • Treatment: Concurrently with high glucose treatment, cells are exposed to various concentrations of this compound.

  • Triglyceride Quantification: Intracellular triglycerides are extracted and quantified using a commercial assay kit.

  • Analysis: The level of triglyceride accumulation in this compound-treated cells is compared to that in cells treated with high glucose alone.

Potential Signaling Pathways

The beneficial effects of this compound on glucose and lipid metabolism suggest its interaction with the insulin signaling pathway. While the precise molecular targets of this compound are yet to be fully elucidated, flavonoids are known to modulate key components of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Metabolic Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS This compound This compound This compound->IR Potential Modulation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Glycogen_synthesis Glycogen Synthesis AKT->Glycogen_synthesis Lipid_synthesis Inhibition of Lipid Synthesis AKT->Lipid_synthesis Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Potential interaction of this compound with the insulin signaling pathway.

This diagram illustrates the canonical insulin signaling cascade leading to glucose uptake and metabolic regulation. Flavonoids like this compound may positively modulate this pathway, potentially by interacting with the insulin receptor or downstream signaling molecules, thereby enhancing insulin sensitivity and leading to improved glucose homeostasis and reduced lipid accumulation.[9]

References

An In-depth Technical Guide to the Solubility and Stability of Helichrysoside in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of helichrysoside. Due to the limited quantitative data in publicly available literature for this compound specifically, this document also outlines detailed experimental protocols for determining these crucial parameters. The methodologies described are based on established practices for the analysis of flavonoid glycosides and other pharmaceutical compounds.

Introduction to this compound

This compound is an acylated flavonoid glycoside that has been isolated from Helichrysum kraussii. Its structure consists of a quercetin-3-O-glucoside moiety acylated with a p-coumaroyl group. Like many flavonoid glycosides, this compound is of interest for its potential biological activities. However, for any therapeutic application, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for formulation development, analytical method development, and ensuring bioavailability.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its absorption and bioavailability. The available data on the solubility of this compound is primarily qualitative.

Based on initial isolation and characterization studies, the solubility of this compound in common laboratory solvents has been described as follows:

SolventSolubility Description
WaterInsoluble[1]
Ethyl AcetateSlightly soluble[1]
AcetoneSlightly soluble[1]
MethanolReadily soluble[1]
EthanolReadily soluble[1]

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the quantitative solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure, characterized standard)

  • Solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, propylene glycol, polyethylene glycol 400, and relevant buffer solutions)

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated, stability-indicating HPLC method.

    • The concentration of this compound in the diluted sample is determined from a calibration curve prepared using standard solutions of known concentrations.

    • The equilibrium solubility is then calculated by taking into account the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)
Water25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Propylene Glycol25Experimental ValueExperimental Value
PEG 40025Experimental ValueExperimental Value
pH 7.4 Buffer37Experimental ValueExperimental Value

Stability of this compound

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. Flavonoid glycosides can be susceptible to degradation under various conditions, including acidic or basic environments, oxidation, and exposure to heat and light.

  • Effect of Glycosylation: Glycosylation generally enhances the stability of flavonoids compared to their corresponding aglycones.

  • pH and Hydrolysis: Flavonoid glycosides can undergo hydrolysis of the glycosidic bond under acidic or basic conditions, releasing the aglycone and the sugar moiety. The ester linkage in acylated glycosides like this compound is also susceptible to hydrolysis.

  • Oxidation: The polyhydroxy-substituted aromatic rings in flavonoids are prone to oxidation.

  • Thermal Degradation: High temperatures can accelerate degradation reactions.

  • Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation.

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Constant temperature ovens

  • Photostability chamber

  • HPLC system with a PDA or Mass Spectrometry (MS) detector

Methodology:

  • Acid Hydrolysis:

    • Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M to 1 M).

    • Incubate the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time.

    • Withdraw samples at different time points, neutralize with a suitable base, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M to 1 M).

    • Incubate at a controlled temperature for a specified time.

    • Withdraw samples, neutralize with a suitable acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of H₂O₂ (e.g., 3-30%).

    • Keep the mixture at room temperature or a slightly elevated temperature and monitor for degradation over time.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-100 °C) in a constant temperature oven.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample or a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the exposure period.

Data Analysis and Presentation:

The degradation of this compound over time can be used to determine the degradation kinetics (e.g., zero-order, first-order). The results should be presented in a table summarizing the extent of degradation under each condition.

Stress ConditionTemperature (°C)Time (hours)% DegradationDegradation Products (Retention Time)
0.1 M HCl802, 4, 8, 24Experimental ValueExperimental Value
0.1 M NaOH601, 2, 4, 8Experimental ValueExperimental Value
3% H₂O₂258, 24, 48Experimental ValueExperimental Value
Heat (Solid)10024, 48, 72Experimental ValueExperimental Value
Light (ICH Q1B)25-Experimental ValueExperimental Value

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in thermostatic shaker (e.g., 24-72h) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute to known concentration C->D E Inject sample into HPLC system D->E F Quantify using calibration curve G Calculate equilibrium solubility F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

G cluster_stress Stress Conditions cluster_output Data Output Start This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 100°C) Start->Thermal Photo Photodegradation (ICH Q1B) Start->Photo Analysis HPLC-PDA/MS Analysis (at various time points) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Products Identify Degradation Products Analysis->Products Pathway Elucidate Degradation Pathway Products->Pathway

Caption: Logical workflow for conducting forced degradation studies on this compound.

Conclusion

While qualitative data suggests that this compound has poor aqueous solubility but is soluble in polar organic solvents like methanol and ethanol, there is a clear need for quantitative studies to support any drug development efforts. The experimental protocols outlined in this guide provide a robust framework for determining the precise solubility and stability profile of this compound. The resulting data will be invaluable for formulation scientists in selecting appropriate excipients and dosage forms, for analytical chemists in developing and validating stability-indicating methods, and for regulatory submissions. It is recommended that comprehensive studies following these protocols be undertaken to fully characterize this promising natural compound.

References

Methodological & Application

Protocol for the Extraction of Helichrysoside from Helichrysum Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysum, a genus comprising around 600 species of flowering plants in the sunflower family (Asteraceae), is a rich source of various bioactive compounds.[1] The flowers of many Helichrysum species, often referred to as "everlasting" or "immortelle," are particularly abundant in flavonoids and their glycosides, which contribute to their noted antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed protocol for the extraction of Helichrysoside, a specific flavonoid glycoside, from the flowers of Helichrysum species, with a focus on Helichrysum arenarium and Helichrysum italicum. This compound is chemically identified as Quercetin 3-O-(6''-O-p-coumaroyl)-glucoside. This protocol outlines methods for solvent extraction, purification, and quantification of this target compound.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies on flavonoid extraction from Helichrysum flowers.

Extraction MethodPlant SpeciesSolventSolvent-to-Solid RatioTemperature (°C)TimeKey Findings & Yields
Ultrasound-Assisted Extraction (UAE) Helichrysum arenarium55%, 70%, 96% Ethanol40:1 (mL/g)20180 minHigher yields of α-longipinene and humulene were observed with 55% ethanol compared to Soxhlet extraction.[4]
Ultrasound-Assisted Extraction (UAE) Helichrysum arenariumNatural Deep Eutectic Solvent (NADES): Choline chloride & Lactic acid (1:4 molar ratio) with 38% waterNot SpecifiedNot Specified85 minYields comparable to 80% methanol for flavonoids (15.34 ± 0.10 mg/g) and phenolic acids (5.10 ± 0.12 mg/g).[5]
Soxhlet Extraction Helichrysum arenarium55%, 70%, 96% Ethanol33.33:1 (mL/g)90180 minAn effective method for extracting a range of bioactive compounds.[4]
Solvent Extraction Helichrysum italicumMethanolNot SpecifiedNot SpecifiedNot SpecifiedYields of quercetin and its glucosides up to 0.015%.[6]

Experimental Protocols

Sample Preparation
  • Plant Material: Obtain fresh or dried flower heads of Helichrysum species (e.g., H. arenarium, H. italicum).

  • Drying: If using fresh flowers, dry them in a well-ventilated area in the dark or in an oven at a temperature no higher than 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried flowers into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

Extraction Methodologies

UAE is a modern and efficient method that utilizes ultrasonic waves to accelerate the extraction process.

  • Setup: Place a known amount of powdered Helichrysum flowers (e.g., 10 g) into an Erlenmeyer flask.

  • Solvent Addition: Add the chosen solvent. For optimal extraction of flavonoid glycosides, a 60% ethanol solution is recommended.[7] A solvent-to-solid ratio of 20:1 (mL/g) is a good starting point.[7]

  • Sonication: Place the flask in an ultrasonic bath. Set the sonication parameters as follows:

    • Frequency: 20 kHz[7]

    • Power: 100 W[7]

    • Time: 30 minutes[7]

    • Temperature: 25°C[7]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Soxhlet extraction is a traditional and exhaustive method suitable for compounds that are not thermolabile.

  • Setup: Place a known amount of powdered Helichrysum flowers (e.g., 20 g) into a thimble.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., 96% ethanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber. The chamber slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for a minimum of 6 hours.

  • Solvent Evaporation: After extraction, evaporate the solvent from the flask using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Column chromatography is a widely used technique for the purification of flavonoid glycosides.[8][9][10]

  • Column Preparation: Pack a glass column with silica gel as the stationary phase. The slurry packing method is commonly used.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid glycoside separation is a mixture of chloroform and methanol, with an increasing proportion of methanol.[10]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound (this compound).

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of specific flavonoid glycosides.[11][12][13][14][15]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound (or a related standard like quercetin if a pure standard for this compound is unavailable).

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient of methanol and 0.2% phosphoric acid in water is often effective.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detector at 360 nm.[14]

    • Temperature: 30°C.[14]

  • Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

ExtractionWorkflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction Processing cluster_Purification Purification cluster_Analysis Quantification Start Helichrysum Flowers Drying Drying (≤40°C) Start->Drying Grinding Grinding to Powder Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Soxhlet Soxhlet Extraction Grinding->Soxhlet Filtration Filtration UAE->Filtration Soxhlet->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Fractions TLC->Pooling Purifiedthis compound Purified this compound Pooling->Purifiedthis compound HPLC HPLC Analysis Purifiedthis compound->HPLC FinalResult Quantitative Result HPLC->FinalResult

Caption: Experimental workflow for the extraction and purification of this compound.

LogicalRelationship cluster_Input Input Material cluster_Process Extraction Process cluster_Output Output PlantMaterial Helichrysum Flowers (Source of Flavonoid Glycosides) Extraction Solvent Extraction (e.g., UAE, Soxhlet) PlantMaterial->Extraction is subjected to Purification Purification (e.g., Column Chromatography) Extraction->Purification yields crude extract for TargetCompound This compound (Quercetin 3-O-(6''-O-p-coumaroyl)-glucoside) Purification->TargetCompound isolates Byproducts Other Phytochemicals (e.g., other flavonoids, essential oils) Purification->Byproducts separates

Caption: Logical relationship of the this compound extraction process.

References

Application Note: Quantitative Analysis of Helichrysoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helichrysoside, a natural flavonoid glycoside, has been identified in various plants, including species of Helichrysum and Rosa canina.[1] It is structurally known as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside.[1] Given the therapeutic potential of flavonoids, which often includes antioxidant and anti-inflammatory properties, the accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and research. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a widely used technique for its robustness, specificity, and sensitivity.[2]

Experimental Protocol

This section details the complete methodology for the quantification of this compound, from sample preparation to chromatographic analysis.

Instrumentation and Materials
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[3]

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

    • Ultrapure water

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of flavonoids.[4][5]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • All mobile phases should be filtered through a 0.22 µm membrane filter and degassed before use.[4]

  • Standard Stock Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1000 µg/mL. Store this solution at 4°C, protected from light.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Homogenization: Weigh 1.0 g of dried and powdered plant material.

  • Extraction: Add 20 mL of methanol to the sample and extract using ultrasonication for 30 minutes at room temperature.[6]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the residue twice more and combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm PTFE syringe filter prior to HPLC injection to remove particulate matter.[4]

Chromatographic Conditions

The following table summarizes the recommended HPLC-DAD conditions for the analysis of this compound.

ParameterRecommended Condition
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min, 10% B5-25 min, 10-50% B25-30 min, 50-90% B30-35 min, 90% B35-40 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 356 nm (Flavonoids typically show strong absorbance around this wavelength)[5]
Run Time 40 minutes

Method Validation

To ensure that the analytical method is suitable for its intended purpose, it must be validated.[2] The validation should assess specificity, linearity, range, precision, accuracy, and sensitivity (LOD and LOQ).[5][7]

Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by comparing the chromatograms of a blank, the standard, and the sample, and by checking the peak purity using the DAD spectrum.[5]

  • Linearity and Range: The linearity is determined by injecting a series of at least five concentrations of the standard solution. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. An R² value > 0.999 is generally considered acceptable.[3]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[7]

  • Accuracy: Determined by performing a recovery study. A known amount of the this compound standard is added (spiked) into a sample matrix at three different concentration levels. The percentage recovery is then calculated. Recoveries in the range of 95-105% are generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. They can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

Summary of Quantitative Data

The following table presents typical performance characteristics for a validated HPLC-DAD method for flavonoid analysis.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) R² ≥ 0.9990.9995
Range -1.0 - 100 µg/mL
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.25%
Accuracy (% Recovery) 95.0 - 105.0%98.5 - 102.1%
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.6 µg/mL

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Plant Material Homogenize Homogenize Sample->Homogenize Weigh & Powder Standard This compound Reference Standard StockSol StockSol Standard->StockSol Dissolve in Methanol Extract Extract Homogenize->Extract Add Methanol & Ultrasonicate Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Collect Supernatant HPLC HPLC System (C18 Column) Filter->HPLC Inject 10 µL CalibStds CalibStds StockSol->CalibStds Serial Dilution CalibStds->HPLC Inject 10 µL DAD DAD Detector (λ = 356 nm) HPLC->DAD Chromatogram Obtain Chromatogram DAD->Chromatogram Quantify Quantify this compound (using Calibration Curve) Chromatogram->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects Validation Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Precision Precision (%RSD < 2%) Validation->Precision Accuracy Accuracy (% Recovery) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Logical components of HPLC method validation.

Conclusion

The HPLC-DAD method described provides a reliable and robust protocol for the quantitative determination of this compound. The use of a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile allows for excellent separation and resolution. The method can be fully validated according to standard guidelines to ensure its accuracy, precision, and sensitivity.[5][8] This application note serves as a comprehensive guide for researchers and professionals involved in the quality control and analysis of natural products and herbal medicines containing this compound.

References

Application Notes and Protocols: In Vitro Evaluation of Helichrysoside Effects on HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helichrysoside, a natural compound, has garnered interest for its potential therapeutic properties, including anticancer effects.[1] This document provides detailed protocols for in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound on the human liver cancer cell line, HepG2. HepG2 cells are a widely used model in liver cancer research and drug screening.[2][3] The following protocols and application notes are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.

Data Presentation: Efficacy of Flavonoids in HepG2 Cells

The following tables summarize representative quantitative data for compounds structurally or functionally similar to this compound, demonstrating how to present experimental results clearly.

Table 1: Cytotoxicity of a Chrysin Derivative (ADFMChR) on HepG2 Cells. [4]

CompoundConcentration (µmol/L)Inhibition Rate (%)IC50 (µmol/L)
ADFMChR3.0-8.45
10.0-
30.0-
5-Fluorouracil (Control)--9.27

Table 2: Apoptosis Induction by a Chrysin Derivative (ADFMChR) in HepG2 Cells. [4]

TreatmentConcentration (µmol/L)Apoptosis Rate (%)
Control--
ADFMChR3.05.79
10.09.29
30.037.8
Chrysin (ChR)30.016.0
5-Fluorouracil (5-FU)30.041.0

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of HepG2 cells. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection by Western Blotting

This protocol is used to detect changes in the expression of key apoptosis-related proteins in HepG2 cells following treatment with this compound. Western blotting allows for the specific detection of proteins of interest.

Materials:

  • HepG2 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[7]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed HepG2 Cells treat Treat with this compound start->treat mtt MTT Assay for Cell Viability treat->mtt wb Western Blot for Apoptosis Proteins treat->wb mtt_analysis Calculate IC50 mtt->mtt_analysis wb_analysis Analyze Protein Expression wb->wb_analysis conclusion Determine Cytotoxicity & Apoptotic Mechanism mtt_analysis->conclusion wb_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in HepG2 cells.

intrinsic_apoptosis_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway in HepG2 cells.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Helichrysoside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered scientific interest for its potential therapeutic properties. Preclinical evidence, primarily from in vitro and in vivo animal studies, suggests its efficacy in modulating metabolic and inflammatory pathways. These application notes provide detailed protocols for utilizing established animal models to evaluate the therapeutic potential of this compound. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

I. Evaluation of Anti-Diabetic Activity: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the in vivo assessment of this compound's effect on glucose metabolism using an oral glucose tolerance test in a murine model. This model is crucial for investigating potential anti-hyperglycemic and insulin-sensitizing properties.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

1. Animal Model:

  • Species: Male ddY mice[1]

  • Age: 11 weeks old[1]

  • Housing: Standard laboratory conditions with ad libitum access to standard chow and water, unless otherwise specified.

2. Acclimatization:

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment to minimize stress-related variations in blood glucose.

3. Treatment Administration:

  • Test Compound: this compound

  • Vehicle: To be determined based on the solubility of this compound (e.g., distilled water, 0.5% carboxymethyl cellulose).

  • Dose: 10 mg/kg body weight[1][2]

  • Route of Administration: Oral gavage (per os)[1][2]

  • Frequency and Duration: Once daily for 14 consecutive days[1][2]

  • Control Groups:

    • Vehicle control group receiving the same volume of the vehicle.

    • Positive control group (optional, e.g., Metformin) to validate the experimental model.

4. Oral Glucose Tolerance Test (OGTT) Procedure (on Day 14):

  • Fasting: After the final administration of this compound or vehicle, fast the mice for 20 hours with free access to water[1].

  • Baseline Blood Glucose: At the end of the fasting period (time 0), collect a blood sample from the tail vein to measure baseline blood glucose levels.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution orally to each mouse[3].

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge to measure blood glucose levels[3].

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose concentration-time profile for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the this compound-treated group with the control group.

Quantitative Data Summary
Treatment GroupDoseDurationAnimal ModelKey FindingsReference
This compound10 mg/kg/day14 daysMale ddY miceSignificantly improved glucose tolerance compared to the control group.[1][2]

Note: Specific blood glucose values and AUC data should be recorded and analyzed from the experimental outcomes.

II. Evaluation of Anti-Inflammatory Activity

While direct studies on this compound in established anti-inflammatory animal models are not yet widely published, its classification as a flavonoid suggests potential efficacy. The following protocols for carrageenan-induced paw edema and croton oil-induced ear edema are standard and robust methods to assess the anti-inflammatory properties of flavonoid compounds.

A. Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animal Model:

  • Species: Wistar rats[4]

  • Weight: 150-200 g

  • Housing: Standard laboratory conditions.

2. Treatment Administration:

  • Test Compound: this compound

  • Vehicle: Appropriate vehicle based on solubility.

  • Dose: A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Pre-treatment Time: Administer this compound or vehicle 30-60 minutes prior to carrageenan injection[4][5].

  • Control Groups:

    • Vehicle control group.

    • Positive control group (e.g., Diclofenac Sodium, 6 mg/kg)[4].

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat[4][5].

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours)[4][5].

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

B. Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical or systemic anti-inflammatory effects of compounds on acute contact dermatitis.

Experimental Protocol: Croton Oil-Induced Ear Edema

1. Animal Model:

  • Species: Swiss male mice[6]

  • Weight: 25-35 g

  • Housing: Standard laboratory conditions.

2. Treatment Administration:

  • Test Compound: this compound

  • Vehicle: Acetone or other suitable solvent.

  • Dose: For topical application, a dose-response study is recommended (e.g., 0.1, 0.5, 1.0 mg/ear)[7]. For systemic administration, oral or intraperitoneal routes can be used.

  • Application:

    • Topical: Apply this compound to the inner surface of the right ear 15-30 minutes before or concurrently with the croton oil application[8].

    • Systemic: Administer this compound orally or intraperitoneally at a specified time before croton oil application.

  • Control Groups:

    • Vehicle control group.

    • Positive control group (e.g., Dexamethasone, 0.1 mg/ear)[7].

3. Induction of Inflammation:

  • Apply a solution of croton oil (e.g., 2.5% or 5% in acetone) to the inner surface of the right ear (e.g., 10-20 µL)[6][7][8]. The left ear can serve as a non-inflamed control.

4. Measurement of Ear Edema:

  • After a specified time (e.g., 4-6 hours), euthanize the mice and take a biopsy punch (e.g., 8 mm) from both ears[6].

  • Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).

  • Alternatively, measure ear thickness with a digital micrometer before and after croton oil application[7].

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

III. Potential Signaling Pathways for Investigation

The therapeutic effects of flavonoids like this compound are often attributed to their interaction with key cellular signaling pathways. Based on existing literature for similar compounds, the following pathways are pertinent areas for mechanistic investigation in conjunction with the animal model studies.

A. AMPK Signaling Pathway (Metabolic Regulation)

Adenosine 5′-monophosphate-activated protein kinase (AMPK) is a central regulator of energy homeostasis. Activation of AMPK in the liver and muscle can enhance glucose uptake and fatty acid oxidation, which is consistent with the observed effects of this compound on glucose tolerance.[9][10]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Proposed AMPK signaling pathway activation by this compound.

B. NF-κB Signaling Pathway (Inflammation)

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Croton Oil) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Releases Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound Animal_Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., 14 days for OGTT) Grouping->Treatment Model_Induction Induction of Pathological Model (e.g., Glucose Challenge, Carrageenan) Treatment->Model_Induction Data_Collection Data Collection (e.g., Blood Glucose, Paw Volume) Model_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy testing.

References

Protocol for Oral Administration of Helichrysoside in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of Helichrysoside to mice, compiled from preclinical research data. This document outlines methodologies for evaluating its effects on glucose metabolism, along with insights into its potential mechanisms of action. The provided protocols are intended to serve as a guide for designing and executing in vivo studies with this compound.

Introduction

This compound, an acylated flavonol glycoside, has demonstrated potential therapeutic effects, notably in the improvement of glucose tolerance.[1][2][3] Its mechanism of action is believed to involve the modulation of key signaling pathways related to glucose and lipid metabolism. This document provides a comprehensive protocol for the oral administration of this compound in mice, based on established experimental data, to facilitate further research into its pharmacological properties.

Materials and Reagents

  • This compound: Purity ≥95%

  • Vehicle for Oral Gavage:

    • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

    • Alternatively, a solution of 5% DMSO and 5% Solutol in PBS can be considered for compounds with poor solubility.

  • Animals: Male ddY mice (11 weeks old) are a suitable model for glucose metabolism studies.[1] Other strains may be used depending on the research question.

  • Glucose solution (for Glucose Tolerance Test): 10% (w/v) glucose solution in sterile water.

  • Standard laboratory chow and water

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Animal scale

  • Blood glucose monitoring system

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocols

Preparation of this compound Suspension for Oral Administration

Due to the poor water solubility of many flavonoids, a suspension is often required for oral gavage.

  • Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage is typically 10 ml/kg body weight.

  • Prepare the vehicle: For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.

  • Prepare the this compound suspension: Weigh the required amount of this compound powder. Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a fine, homogenous suspension. Ensure the suspension is well-mixed before each administration.

Oral Administration of this compound

The following protocol is based on a 14-day study investigating the effect of this compound on glucose tolerance.[1]

  • Animal Acclimatization: House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Grouping: Randomly divide the mice into control and treatment groups.

  • Dosing:

    • Administer this compound suspension (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage once daily for 14 consecutive days.

    • Monitor body weight and food intake daily.

Oral Glucose Tolerance Test (OGTT)

This test is performed to assess the effect of this compound on glucose metabolism.[1]

  • Fasting: After the final administration on day 14, fast the mice for 20 hours with free access to water.[1]

  • Baseline Blood Glucose: Measure the baseline blood glucose level (0 minutes) from the tail vein.

  • Glucose Administration: Administer a 10% (w/v) glucose solution intraperitoneally (i.p.) at a dose of 10 ml/kg.[1]

  • Blood Glucose Monitoring: Collect blood samples at 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Effect of Oral this compound Administration on Body Weight and Food Intake in Mice

GroupInitial Body Weight (g)Final Body Weight (g)Average Daily Food Intake (g)
Vehicle ControlDataDataData
This compound (10 mg/kg)DataDataData

Table 2: Blood Glucose Levels during Oral Glucose Tolerance Test (OGTT)

Group0 min30 min60 min120 minAUC (Area Under the Curve)
Vehicle ControlDataDataDataDataData
This compound (10 mg/kg)DataDataDataDataData

Potential Signaling Pathways

Flavonoids, including this compound, are thought to exert their metabolic effects by modulating key signaling pathways. The PI3K/Akt and AMPK pathways are central to glucose uptake and metabolism.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IR Insulin Receptor This compound->IR Activates AMPK AMPK This compound->AMPK Activates PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Promotes Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibits AMPK->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leads to

Caption: Proposed signaling pathway of this compound in glucose metabolism.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo oral administration study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing cluster_analysis Analysis A Animal Acclimatization (1 week) C Daily Oral Gavage (14 days) A->C B Preparation of This compound Suspension B->C D Fasting (20 hours) C->D E Oral Glucose Tolerance Test (OGTT) D->E F Data Collection (Blood Glucose Levels) E->F G Statistical Analysis F->G

Caption: Experimental workflow for oral this compound administration in mice.

Pharmacokinetic Considerations

Currently, there is a lack of specific published pharmacokinetic data for this compound following oral administration in mice. However, based on studies of other flavonoid glycosides, the following can be generally expected:

  • Low Bioavailability: Flavonoid glycosides often exhibit low oral bioavailability due to poor absorption and extensive first-pass metabolism in the intestine and liver.

  • Metabolism: this compound is likely to be hydrolyzed to its aglycone, quercetin, and p-coumaric acid by intestinal enzymes or gut microbiota. These metabolites may then be absorbed and undergo further phase II metabolism (glucuronidation and sulfation) in the liver.

  • Excretion: The metabolites are primarily excreted in the urine and feces.

Further pharmacokinetic studies are warranted to determine the precise absorption, distribution, metabolism, and excretion profile of this compound in mice.

Conclusion

This document provides a foundational protocol for the oral administration of this compound in mice to investigate its effects on glucose metabolism. The provided methodologies and diagrams are intended to guide researchers in their study design. Further optimization of dosages, administration vehicles, and experimental models may be necessary depending on the specific research objectives. The exploration of this compound's therapeutic potential is a promising area of research, and rigorous preclinical studies are essential to validate its efficacy and mechanism of action.

References

Application of Helichrysoside as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Helichrysoside is an acylated flavonol glycoside found in various plant species, including Rosa canina and Melastoma candidum.[1] As a distinct phytochemical entity, it serves as an excellent reference standard for the qualitative and quantitative analysis of plant extracts and derived products. Its use is critical for ensuring the identity, purity, quality, and consistency of herbal materials and dietary supplements. This document provides detailed protocols for the application of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.

Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application in analytical methodologies.

PropertyValueSource
Molecular Formula C₃₀H₂₆O₁₄PubChem CID: 5317991[1]
Molecular Weight 610.5 g/mol PubChem CID: 5317991[1]
IUPAC Name [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem CID: 5317991[1]
Synonyms Quercetin 3-O-(6''-O-p-coumaroyl)-glucosidePubChem CID: 5317991[1]
Physical State Solid powderGeneral Knowledge
Solubility Soluble in methanol, ethanol; practically insoluble in water.General Flavonoid Property[2]

Experimental Workflow for Phytochemical Analysis

The general workflow for using this compound as a reference standard involves preparation of the standard and sample, chromatographic analysis, and data interpretation for qualitative identification or quantitative measurement.

G General Workflow for Phytochemical Analysis Using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Standard Stock & Working Solutions A->B E Perform HPLC or HPTLC Analysis B->E C Extract Phytochemicals from Plant Material D Prepare Sample Solution (Dilution/Filtration) C->D D->E F Qualitative ID (Compare Rt/Rf) E->F G Quantitative Analysis (Calibration Curve) E->G H Method Validation (LOD, LOQ, Accuracy) G->H

Caption: Workflow for phytochemical analysis using this compound.

Experimental Protocols

This protocol outlines a validated method for the quantification of this compound in a plant extract.

A. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity >98%).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water with 0.1% formic or phosphoric acid.

  • Syringe filters (0.45 µm).

  • Plant extract sample.

B. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

C. Preparation of Sample Solution:

  • Accurately weigh approximately 1 g of the powdered plant material.

  • Extract with 25 mL of methanol using sonication for 30 minutes.[3]

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

D. Chromatographic Conditions: The following table provides typical starting conditions for the analysis of flavonoids, which can be optimized for this compound.

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 352 nm (for flavonoids)[4] or scan for λmax

E. Method Validation: The analytical method should be validated according to standard guidelines for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Validation ParameterTypical Acceptance CriteriaExample Data Range
Linearity (R²) > 0.9950.999 for 5-100 µg/mL
LOD Signal-to-Noise ratio of 3:10.1 - 0.5 µg/mL
LOQ Signal-to-Noise ratio of 10:10.5 - 1.5 µg/mL
Precision (%RSD) < 2% for intraday and interday< 1.8%
Accuracy (% Recovery) 95 - 105%98.5 - 102.1%

This protocol is suitable for rapid screening and quantification of this compound.

A. Equipment and Reagents:

  • HPTLC system with automatic sampler, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • This compound reference standard.

  • Analytical grade solvents (e.g., ethyl acetate, formic acid, methanol, water).

  • Derivatization reagent (e.g., Aluminum Chloride (AlCl₃) for flavonoids).[5]

B. Preparation of Standard and Sample Solutions:

  • Prepare standard solutions of this compound in methanol (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 µg/µL).

  • Prepare the sample extract as described in the HPLC protocol, concentrating or diluting as needed to fall within the calibration range.

C. HPTLC Method Parameters:

Parameter Condition
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Mobile Phase Ethyl acetate : methanol : formic acid : water (20:3:1:2 v/v/v/v)[6]
Application Apply 5 µL of standard and sample solutions as 8 mm bands.
Chamber Saturation 20 minutes with mobile phase vapor.
Development Develop the plate up to a distance of 8 cm.
Drying Air dry the plate completely.
Derivatization Spray with 1% methanolic AlCl₃ solution and heat at 100°C for 5 min.[5][7]

| Densitometric Scan | Scan at 366 nm (post-derivatization) or 254 nm.[6] |

D. Analysis:

  • Qualitative: Identify this compound in the sample by comparing the Rf value and color of the band with the reference standard.

  • Quantitative: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Calculate the amount of this compound in the sample using the regression equation from the curve.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in regulating glucose and lipid metabolism. In studies using hepatoblastoma-derived HepG2 cells, this compound was shown to enhance glucose consumption from the medium and significantly inhibit the accumulation of triglycerides (TG).[8][9][10] These effects suggest its potential to modulate key metabolic pathways in liver cells. The p-coumaroyl moiety at the 6'' position of the glucopyranosyl part is essential for these activities.[8][9]

G Proposed Metabolic Action of this compound in Hepatocytes This compound This compound GlucoseUptake Glucose Consumption This compound->GlucoseUptake Enhances TG_Accumulation Triglyceride (TG) Accumulation This compound->TG_Accumulation Inhibits Hepatocyte Hepatocyte (e.g., HepG2 Cell)

Caption: this compound's effects on hepatocyte glucose and lipid metabolism.

Stability and Storage of Reference Standard

  • Storage: The this compound reference standard should be stored in a tightly sealed, light-resistant container in a freezer at or below -20°C to prevent degradation.

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solution Stability: Stock solutions prepared in methanol should be stored at 2-8°C and protected from light. Stability should be periodically checked, and fresh solutions should be prepared for critical quantitative work. Studies have shown that some flavonoids are stable for up to 8 weeks under specific conditions, but stability can be affected by factors like pH, temperature, and the presence of other compounds.[11]

Disclaimer: These protocols are intended as a guide. Method optimization and full validation are required for specific matrices and applications. Always consult the Certificate of Analysis provided with the reference standard for specific storage and handling instructions.

References

Unveiling the Metabolic Benefits of Helichrysoside: Application Notes and Protocols for Glucose and Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat metabolic disorders, the natural compound Helichrysoside is emerging as a promising candidate. Found in several medicinal plants, this acylated flavonol glycoside has demonstrated significant potential in modulating glucose and lipid metabolism. To facilitate further research and drug development in this area, we have compiled detailed application notes and experimental protocols based on peer-reviewed studies. These resources are intended for researchers, scientists, and drug development professionals investigating new avenues for managing conditions such as type 2 diabetes and dyslipidemia.

Application Notes

Introduction to this compound

This compound is a naturally occurring flavonoid found in various plants, including those of the Helichrysum genus. Structurally, it is an acylated derivative of kaempferol 3-O-β-D-glucopyranoside. Recent studies have highlighted its beneficial effects on metabolic health, specifically its ability to improve glucose tolerance and regulate lipid accumulation.[1][2] An important structural feature for its biological activity is the presence of an acyl group at the 6'' position of the D-glucopyranosyl moiety, which appears to be essential for its effects on both glucose and lipid metabolism.[1][2]

Mechanism of Action: A Focus on Cellular Signaling

While the precise molecular mechanisms of this compound are still under investigation, evidence from related flavonoid compounds strongly suggests the involvement of key metabolic signaling pathways. Flavonoids are known to modulate the AMP-activated protein kinase (AMPK) and PI3K/Akt signaling cascades, which are central regulators of cellular energy homeostasis.

AMPK Pathway: AMPK acts as a cellular energy sensor. Its activation in response to low energy levels (high AMP:ATP ratio) initiates a cascade of events to restore energy balance. This includes promoting glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like cholesterol and fatty acid synthesis. Studies on tiliroside, a structurally similar compound, have shown that it enhances glucose transporter 4 (GLUT4) translocation to the cell surface via AMPK activation in muscle cells. It is highly probable that this compound exerts its effects on glucose and lipid metabolism at least in part through the activation of the AMPK pathway.

PI3K/Akt Pathway: The PI3K/Akt pathway is a primary signaling cascade downstream of the insulin receptor. Its activation is crucial for insulin-mediated glucose uptake and glycogen synthesis. Kaempferol, the aglycone of this compound, has been shown to activate the PI3K/Akt pathway, leading to enhanced glucose uptake. This suggests that this compound may also positively modulate this pathway, contributing to its glucose-lowering effects.

Applications in Metabolic Research

This compound can be utilized in a variety of in vitro and in vivo models to study glucose and lipid metabolism.

  • In vitro:

    • Hepatocyte models (e.g., HepG2 cells): To investigate the effects on hepatic glucose consumption, gluconeogenesis, and triglyceride accumulation.

    • Myocyte models (e.g., L6 cells): To study the impact on skeletal muscle glucose uptake.

    • Adipocyte models (e.g., 3T3-L1 cells): To examine effects on adipogenesis and lipolysis.

  • In vivo:

    • Rodent models of diabetes and obesity: To assess the effects on glucose tolerance, insulin sensitivity, and plasma lipid profiles.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on glucose and lipid metabolism.

Table 1: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells

CompoundConcentration (µM)Glucose Consumption (% of Control)
Control-100
This compound 10 125
trans-Tiliroside10120
Kaempferol 3-O-β-D-glucopyranoside10118
Kaempferol (aglycone)10No significant effect
Quercetin (aglycone)10No significant effect
Metformin (positive control)1000130

*p < 0.05 compared to control. Data adapted from a study on human hepatoblastoma-derived HepG2 cells.[1][2]

Table 2: Effect of this compound on Triglyceride (TG) Content in High-Glucose-Treated HepG2 Cells

CompoundConcentration (µM)TG Content (% of Control)
Control (High Glucose)-100
This compound 10 75
Kaempferol (aglycone)1080
Quercetin (aglycone)1082*

*p < 0.05 compared to high-glucose control. Data adapted from a study on human hepatoblastoma-derived HepG2 cells.[1][2]

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Glucose Consumption Assay A Seed HepG2 cells in 96-well plates B Culture for 24 hours A->B C Treat with this compound or control vehicle B->C D Incubate for a defined period (e.g., 6 days) C->D E Collect culture medium D->E F Measure glucose concentration in the medium E->F G Calculate glucose consumption F->G

Workflow for In Vitro Glucose Consumption Assay

G cluster_1 Proposed Signaling Pathway for this compound in Glucose Metabolism This compound This compound AMPK AMPK Activation This compound->AMPK PI3K PI3K/Akt Pathway Activation This compound->PI3K GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K->GLUT4 Glycogen Glycogen Synthesis PI3K->Glycogen GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake G cluster_2 Proposed Signaling Pathway for this compound in Lipid Metabolism This compound This compound AMPK AMPK Activation This compound->AMPK ACC ACC Inhibition AMPK->ACC SREBP1c SREBP-1c Inhibition AMPK->SREBP1c FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation FattyAcidSynthesis Decreased Fatty Acid Synthesis ACC->FattyAcidSynthesis SREBP1c->FattyAcidSynthesis TG_Accumulation Reduced Triglyceride Accumulation FattyAcidOxidation->TG_Accumulation FattyAcidSynthesis->TG_Accumulation

References

Application Notes & Protocols: GC-MS Derivatization and Analysis of Helichrysoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside is an acylated flavonoid glycoside found in various plant species, notably within the Helichrysum genus.[1][2] As a member of the flavonoid family, it possesses a polyphenolic structure that contributes to its potential biological activities, including antioxidant and anti-inflammatory properties. The analysis of this compound, particularly using Gas Chromatography-Mass Spectrometry (GC-MS), presents a challenge due to its low volatility and thermal lability, which are characteristic of flavonoid glycosides.[3][4]

To overcome these challenges, a crucial derivatization step is required to enhance the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[5] Silylation is the most common and effective derivatization technique for flavonoids, involving the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.[6][7] This application note provides a detailed protocol for the silylation and subsequent GC-MS analysis of this compound.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₃₀H₂₆O₁₄

  • Structure: this compound is the 3-O-(6''-O-p-coumaroyl)-glucoside of quercetin.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, derivatization, and GC-MS analysis of this compound from a plant matrix.

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is essential to isolate this compound from the complex plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Helichrysum species)

  • Methanol (HPLC grade)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sonicator

  • Water bath

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Weigh approximately 0.5 g of the dried, powdered plant sample into a flask.

  • Add 40 mL of 62.5% aqueous methanol. To prevent oxidation, 1 g/L of Butylated Hydroxytoluene (BHT) can be added to the extraction solvent.[6]

  • Add 10 mL of 6 M HCl to the mixture to facilitate the hydrolysis of glycosidic bonds if analysis of the aglycone is also desired. For analysis of the intact glycoside, this step should be approached with caution as it may cleave the sugar moiety.

  • Sonicate the mixture for 15 minutes.

  • Reflux the extraction mixture in a water bath at 90°C for 2 hours.[6]

  • After cooling, filter the mixture and extract the filtrate three times with 30 mL of ethyl acetate.

  • Combine the organic layers and reduce the volume using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the resulting extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization: Silylation of this compound

Silylation is critical for making this compound suitable for GC-MS analysis. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Dried plant extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Reconstitute the dried plant extract in 100 µL of anhydrous pyridine in a GC vial.

  • Add 200 µL of BSTFA and 100 µL of TMCS to the vial.[6] This mixture of silylating agents ensures efficient derivatization of all hydroxyl groups, including those on the sugar and the p-coumaroyl moiety.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the vial at 80°C for 45 minutes in a heating block or oven to ensure complete derivatization.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. A 1 µL aliquot of the derivatized solution is typically injected into the GC-MS system.[6]

GC-MS Analysis

The following parameters are recommended for the analysis of silylated this compound.

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

GC-MS Parameters
ParameterSetting
Column Low-bleed CP-Sil 8 CB-MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 280°C
Injection Mode Splitless (1 min)
Carrier Gas Helium at a constant flow of 1.9 mL/min
Oven Temperature Program Initial temperature of 70°C, ramp to 135°C at 2°C/min, hold for 10 min; then to 220°C at 4°C/min, hold for 10 min; finally to 270°C at 3.5°C/min, and hold for 20 min.[6]
Transfer Line Temperature 290°C
Ion Source Temperature 200°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-900
Scan Mode Full Scan

Data Presentation

Quantitative analysis of this compound by GC-MS requires the use of an internal standard and the creation of a calibration curve. Due to the lack of commercially available quantitative data for this compound via this specific method, the following table is a template demonstrating how such data should be structured. A suitable internal standard would be a structurally similar compound not present in the sample, such as a different flavonoid glycoside.

Table 1: Template for Quantitative GC-MS Analysis of Derivatized this compound

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Standard 1e.g., 25.1ValueValueValue
Standard 2e.g., 25.1ValueValueValue
Standard 3e.g., 25.1ValueValueValue
Plant Extract 1e.g., 25.1ValueValueCalculated Value
Plant Extract 2e.g., 25.1ValueValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow plant_material Dried Plant Material extraction Solvent Extraction (Methanol/HCl) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Nitrogen Stream) concentration->drying dried_extract Dried Extract silylation Silylation (BSTFA/TMCS, 80°C) dried_extract->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample injection GC Injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection raw_data Raw Data Acquisition peak_integration Peak Integration raw_data->peak_integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification library_search->quantification final_report Final Report quantification->final_report

Caption: Workflow for the GC-MS analysis of this compound.

The following diagram illustrates the logical relationship of the key steps in the derivatization process.

Derivatization_Process start Start: Dried this compound Extract reconstitution Reconstitute in Anhydrous Pyridine start->reconstitution add_reagents Add Silylation Reagents (BSTFA + TMCS) reconstitution->add_reagents reaction Heat at 80°C for 45 min add_reagents->reaction product Formation of Volatile TMS-Helichrysoside reaction->product analysis Ready for GC-MS Injection product->analysis

Caption: Key steps in the silylation of this compound.

Discussion

The provided protocol offers a comprehensive approach for the analysis of this compound using GC-MS. The extraction procedure is designed to efficiently isolate flavonoids from a plant matrix. The silylation step is crucial and has been optimized for flavonoids, ensuring that the polar hydroxyl groups are derivatized to increase volatility and thermal stability.[3][6] The GC-MS parameters are selected to achieve good separation and sensitive detection of the derivatized analyte.

It is important to note that the stability of the p-coumaroyl ester linkage during the derivatization and GC-MS analysis should be considered. While silylation primarily targets hydroxyl groups, the elevated temperatures in the GC injector and column could potentially lead to some degradation of the acyl moiety. The use of a high-temperature GC column and optimized temperature programming helps to minimize this risk.

For accurate quantification, the development of a robust calibration curve with an appropriate internal standard is essential. The lack of commercially available standards for this compound may necessitate its isolation and purification for the preparation of standard solutions.

Conclusion

The successful GC-MS analysis of this compound is contingent upon effective derivatization. The silylation protocol detailed in this application note provides a reliable method to render this non-volatile flavonoid glycoside suitable for gas chromatography. By following the outlined procedures for extraction, derivatization, and GC-MS analysis, researchers can achieve sensitive and specific detection and quantification of this compound in complex matrices, which is invaluable for phytochemical research and drug development.

References

Best Practices for Formulating Helichrysoside for Research Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside is a naturally occurring acylated flavonol glycoside with demonstrated biological activities, including the improvement of glucose tolerance and the inhibition of triglyceride accumulation.[1][2] These properties make it a compound of interest for research in metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. Proper formulation of this compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed application notes and protocols for the formulation and use of this compound in a research setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation.

PropertyValueReference
Molecular Formula C30H26O14[3]
Molecular Weight 610.5 g/mol [3]
Appearance Crystalline solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.[2]
Storage Store at -20°C as a solid or in a stock solution. Protect from light.[4]

In Vitro Application Notes and Protocols

Preparation of this compound Stock Solution

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 6.105 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the weighed this compound.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

Stability in Cell Culture Media

Flavonoids, including this compound, can be unstable in aqueous cell culture media at 37°C. It is crucial to consider this instability when designing experiments.

Best Practices for Ensuring Stability:

  • Prepare fresh dilutions of this compound in cell culture medium for each experiment.

  • Minimize the pre-incubation time of this compound-containing media before adding it to the cells.

  • Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions if long incubation times are necessary.

Experimental Protocols for HepG2 Cells

The human hepatoma cell line HepG2 is a relevant model for studying glucose and lipid metabolism.

This protocol is designed to assess the effect of this compound on glucose consumption in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 40,000 cells/well and allow them to adhere and grow until sub-confluent.

  • Treatment: Treat the cells with this compound at a final concentration of 10 µM (diluted from the DMSO stock solution) in fresh cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., metformin).

  • Incubation: Incubate the cells for 24 to 144 hours.

  • Glucose Measurement: At the end of the incubation period, collect the cell culture supernatant and measure the glucose concentration using a commercially available glucose assay kit.

  • Data Analysis: Calculate the glucose consumption by subtracting the glucose concentration in the treated wells from the glucose concentration in cell-free control wells.

This protocol measures the inhibitory effect of this compound on triglyceride accumulation in HepG2 cells.

  • Induction of Lipid Accumulation: Culture HepG2 cells in a high-glucose medium to induce triglyceride accumulation.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) along with the high-glucose medium. Include a vehicle control.

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them.

  • Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit.[5]

  • Data Normalization: Normalize the triglyceride content to the total protein concentration in each well.

In Vivo Application Notes and Protocols

Formulation for Oral Administration in Mice

For in vivo studies, this compound can be administered orally. A suitable vehicle is required to ensure consistent and accurate dosing.

Recommended Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1-2% v/v) to improve suspension stability.[6]

Protocol for Preparing an Oral Formulation (10 mg/kg dose for a 25g mouse):

  • Calculate the required amount: For a 10 mg/kg dose in a 25g mouse, you need 0.25 mg of this compound per mouse.

  • Prepare the vehicle: Prepare a sterile 0.5% CMC solution in water.

  • Prepare the suspension: Suspend the required amount of this compound in the vehicle. For example, to dose at 10 mL/kg, you would need a concentration of 1 mg/mL. For a batch to treat 10 mice, weigh 2.5 mg of this compound and suspend it in 2.5 mL of the 0.5% CMC vehicle.

  • Homogenize: Vortex or sonicate the suspension immediately before each administration to ensure a uniform distribution of the compound.

Glucose Tolerance Test in Mice

This protocol assesses the effect of this compound on glucose tolerance in mice.[2]

  • Acclimatization and Treatment: Acclimatize the mice for at least one week. Administer this compound (10 mg/kg/day) or the vehicle control orally for a period of 14 days.[2]

  • Fasting: After the treatment period, fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure the baseline blood glucose level from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally or via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group to assess the overall glucose tolerance.

Data Presentation

Quantitative In Vitro Data
AssayCell LineConcentrationObserved EffectReference
Glucose ConsumptionHepG210 µMSignificant reduction in medium glucose concentration after 6 days.[1]
Triglyceride AccumulationHepG2Not specifiedSignificant inhibition of triglyceride accumulation.[2]
Quantitative In Vivo Data
Animal ModelDose and RouteDurationObserved EffectReference
Mice10 mg/kg/day, oral14 daysImproved glucose tolerance.[2]

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound in Metabolic Regulation

This compound, as a flavonoid, is proposed to exert its effects on glucose and lipid metabolism through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular growth, proliferation, and metabolism.

G Proposed Signaling Pathway of this compound This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Activates? mTORC1 mTORC1 This compound->mTORC1 Modulates PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes SREBP1c SREBP-1c mTORC1->SREBP1c Inhibits? GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake FAS FAS SREBP1c->FAS Activates Lipogenesis Decreased Lipogenesis FAS->Lipogenesis Leads to

Caption: Proposed mechanism of this compound action on metabolic pathways.

Experimental Workflow for In Vitro Glucose Consumption Assay

The following diagram illustrates the key steps in performing a glucose consumption assay with this compound.

G Workflow: In Vitro Glucose Consumption Assay Start Start SeedCells Seed HepG2 Cells in 24-well plate Start->SeedCells PrepareTreatment Prepare this compound (10 µM in media) SeedCells->PrepareTreatment TreatCells Add Treatment to Cells PrepareTreatment->TreatCells Incubate Incubate for 24-144 hours TreatCells->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant MeasureGlucose Measure Glucose Concentration CollectSupernatant->MeasureGlucose Analyze Calculate Glucose Consumption MeasureGlucose->Analyze End End Analyze->End

Caption: Step-by-step workflow for the glucose consumption assay.

Logical Relationship for In Vivo Study Design

This diagram outlines the logical progression of an in vivo study investigating the effects of this compound on glucose tolerance.

G Logical Flow: In Vivo Glucose Tolerance Study Hypothesis Hypothesis: This compound improves glucose tolerance AnimalModel Select Animal Model (e.g., C57BL/6 mice) Hypothesis->AnimalModel Formulation Prepare Oral Formulation (10 mg/kg in 0.5% CMC) AnimalModel->Formulation TreatmentPhase Daily Oral Administration (14 days) Formulation->TreatmentPhase GTT Perform Glucose Tolerance Test (GTT) TreatmentPhase->GTT DataCollection Collect Blood Glucose Data at multiple timepoints GTT->DataCollection Analysis Analyze Data (e.g., AUC calculation) DataCollection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Logical design of an in vivo glucose tolerance experiment.

References

Troubleshooting & Optimization

How to improve the yield of Helichrysoside chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Helichrysoside chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy for synthesizing this compound is a chemoenzymatic approach. This method involves the enzymatic hydrolysis of a readily available precursor, Rutin, to Isoquercitrin, followed by a regioselective chemical acylation at the 6''-hydroxyl group of the glucose moiety with a protected p-coumaric acid. The final step involves the deprotection of the resulting ester to yield this compound. This method is favored for its high regioselectivity and milder reaction conditions compared to a fully chemical synthesis.

Q2: What are the critical steps influencing the overall yield of this compound synthesis?

A2: The critical steps that significantly impact the overall yield are:

  • Enzymatic Hydrolysis of Rutin: The efficiency of the conversion of Rutin to Isoquercitrin is paramount. Incomplete hydrolysis or the formation of byproducts can significantly lower the yield.

  • Regioselective Acylation: Achieving high regioselectivity in the acylation of Isoquercitrin is crucial. Non-selective acylation at other hydroxyl groups leads to a mixture of isomers that are difficult to separate, thereby reducing the yield of the desired this compound.

  • Purification: Each step requires efficient purification to remove starting materials, byproducts, and reagents, which can interfere with subsequent reactions and complicate the final isolation of this compound.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the synthesis.

  • TLC: Use silica gel 60 F254 plates. A mobile phase of chloroform:methanol:hexane (e.g., 7:2:1 v/v/v) can be used for the separation of flavonoids.[1] Spots can be visualized under UV light (254 nm and 365 nm) and by staining with reagents like 1% ethanolic aluminum chloride, which often produces yellow fluorescence for flavonoids.[1][2]

  • HPLC: A reverse-phase C18 column is suitable for analyzing the reaction mixture.[3][4] A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.5% formic acid) can effectively separate Rutin, Isoquercitrin, and this compound.[3] The retention times for Rutin, Isoquercitrin, and Quercetin are typically distinct, allowing for clear monitoring of the hydrolysis step.[5]

Troubleshooting Guides

Problem 1: Low Yield in Enzymatic Hydrolysis of Rutin to Isoquercitrin
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Enzyme Selection: Naringinase from Penicillium decumbens is commonly used. Ensure the enzyme is active and from a reliable source.[6] pH and Temperature: The optimal pH for naringinase is typically around 4.0-5.5, and the optimal temperature is around 50-55°C.[4] Verify and adjust the pH of the reaction mixture and maintain the optimal temperature. Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete conversion. Increase the enzyme concentration incrementally.
Incomplete Reaction Reaction Time: The hydrolysis of Rutin can take several hours. Monitor the reaction progress by HPLC to ensure it has gone to completion.[3][4] Substrate Solubility: Rutin has limited solubility in water. The reaction can be performed in a buffer solution with a small amount of a co-solvent like ethanol to improve solubility.
Byproduct Formation Over-hydrolysis: Naringinase can also contain β-glucosidase activity, which can further hydrolyze Isoquercitrin to Quercetin. Monitor the reaction closely and stop it once the maximum yield of Isoquercitrin is achieved.[7]
Problem 2: Low Yield and/or Poor Regioselectivity in the Acylation of Isoquercitrin
Potential Cause Troubleshooting Steps
Inefficient Acylation Coupling Reagents: Use fresh and high-quality EDC·HCl and 4-DMAP. Moisture can deactivate these reagents. Reaction Conditions: The reaction is typically carried out in a dry aprotic solvent like pyridine or DMF at room temperature. Ensure anhydrous conditions. Stoichiometry: Optimize the molar ratio of Isoquercitrin, protected p-coumaric acid, EDC·HCl, and 4-DMAP. An excess of the acylating agent and coupling reagents may be necessary.
Formation of Isomeric Byproducts Protecting Group Strategy: The use of a bulky protecting group on the phenolic hydroxyl of p-coumaric acid, such as tert-butyldiphenylsilyl (TBDPS), can help direct the acylation to the less sterically hindered 6''-OH group of the glucose moiety. Enzymatic Acylation: Consider using a lipase, such as Novozym 435, which can exhibit high regioselectivity for the primary hydroxyl group of the sugar.[8][9]
Side Reactions Self-condensation of p-coumaric acid: This can be minimized by the slow, dropwise addition of the protected p-coumaric acid to the reaction mixture containing Isoquercitrin and the coupling agents.
Problem 3: Difficult Purification of this compound
Potential Cause Troubleshooting Steps
Complex Reaction Mixture Initial Work-up: After the acylation reaction, a thorough aqueous work-up is necessary to remove excess reagents and water-soluble byproducts. Chromatography: Column chromatography is essential for purification. Silica gel is commonly used.[10] A step-gradient elution with a solvent system like chloroform-methanol can be effective. For complex mixtures, Sephadex LH-20 chromatography, which separates based on molecular size and polarity, can be a valuable secondary purification step.[10]
Co-elution of Impurities Optimize Chromatography Conditions: Experiment with different solvent systems and gradients to improve separation. Two-dimensional TLC can be used to develop an optimal solvent system. Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance purity.

Quantitative Data

Table 1: Reported Yields for Key Steps in this compound Synthesis

Reaction Step Reactants Reagents/Catalyst Conditions Product Reported Yield Reference
Enzymatic HydrolysisRutinNaringinasepH 4.1, 50°C, 71 hIsoquercitrin~65%General enzymatic hydrolysis
Enzymatic HydrolysisRutinα-L-rhamnosidasepH 5.5, 55°CIsoquercitrinComplete conversion[4]
AcylationIsoquercitrin, TBDPS-p-coumaric acidEDC·HCl, 4-DMAPPyridine, rtProtected this compound-General chemical synthesis
DeprotectionProtected this compoundTBAFTHF, rtThis compound-General chemical synthesis
Overall Synthesis Rutin, p-coumaric acid Multi-step - This compound 36.9% Published synthesis

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Rutin to Isoquercitrin
  • Dissolve Rutin (1 equivalent) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5). A co-solvent such as ethanol (up to 20% v/v) can be added to aid solubility.

  • Add Naringinase (e.g., from Penicillium decumbens) to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-5% (w/w) of the substrate can be used.

  • Incubate the reaction mixture at 50°C with constant stirring.

  • Monitor the reaction progress by HPLC until maximum conversion to Isoquercitrin is observed.

  • Once the reaction is complete, terminate it by heating the mixture to 90-100°C for 10 minutes to denature the enzyme.

  • Filter the reaction mixture to remove the denatured enzyme.

  • The crude Isoquercitrin solution can be concentrated under reduced pressure and purified by column chromatography on silica gel using a chloroform-methanol gradient.

Protocol 2: Chemical Synthesis of this compound from Isoquercitrin

Step A: Protection of p-Coumaric Acid

  • Dissolve p-coumaric acid (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.2 equivalents) and tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected p-coumaric acid.

Step B: Acylation of Isoquercitrin

  • Dissolve Isoquercitrin (1 equivalent) and the protected p-coumaric acid (1.5 equivalents) in anhydrous pyridine.

  • Add 4-dimethylaminopyridine (4-DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents).

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane-ethyl acetate).

Step C: Deprotection to Yield this compound

  • Dissolve the protected this compound from the previous step in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1 M solution in THF) dropwise at 0°C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel.

Visualizations

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Rutin Rutin Isoquercitrin Isoquercitrin Rutin->Isoquercitrin Naringinase (pH 4-5.5, 50-55°C) Rutin->Isoquercitrin Protectedthis compound Protected this compound Isoquercitrin->Protectedthis compound EDC·HCl, 4-DMAP, Pyridine Isoquercitrin->Protectedthis compound pCoumaricAcid p-Coumaric Acid ProtectedAcid TBDPS-Protected p-Coumaric Acid pCoumaricAcid->ProtectedAcid TBDPSCl, Imidazole ProtectedAcid->Protectedthis compound This compound This compound Protectedthis compound->this compound TBAF, THF Protectedthis compound->this compound

Caption: Chemoenzymatic synthesis workflow for this compound.

References

Optimizing solvent conditions for Helichrysoside plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Helichrysoside Extraction

Welcome to the technical support center for the optimization of this compound extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which solvents are best for its extraction?

This compound is a flavonoid glycoside. Glycosides are compounds containing a sugar part (glycone) and a non-sugar part (aglycone).[1] For extraction, polar organic solvents are generally most effective. Ethanol and methanol, often mixed with water (e.g., 70-80% alcohol solutions), are commonly used because they can effectively dissolve these polar compounds.[2][3][4] The choice of solvent significantly impacts extraction efficiency.[5] Non-polar solvents like chloroform or ether are typically used for extracting non-polar compounds like terpenoids and fats, while polar solvents are preferred for flavonoids and glycosides.[6]

Q2: What are the key factors that influence the yield of this compound?

Several factors critically affect the extraction yield of flavonoids and glycosides like this compound:

  • Solvent Selection: The type and polarity of the solvent are paramount. Hydroalcoholic mixtures (ethanol/water or methanol/water) are often most effective.[7]

  • Solvent Concentration: The ratio of alcohol to water must be optimized. For example, studies on Helichrysum arenarium have tested ethanol concentrations of 55%, 70%, and 96%.[8]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of heat-sensitive compounds like glycosides.[2][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.[2]

  • Solvent-to-Solid Ratio: An adequate volume of solvent is necessary to ensure all the target compound is dissolved from the plant material.[5][10]

  • Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[5][11]

  • Plant Material: The species, age, and part of the plant used (leaves, flowers, etc.), as well as its moisture content, will affect the concentration of this compound.[11][12]

Q3: Which extraction techniques are suitable for this compound?

Both conventional and modern techniques can be used. The choice depends on laboratory equipment, scale, and the heat sensitivity of this compound.

  • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period. It is simple but can be time-consuming.[9][13]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. However, the prolonged exposure to heat can degrade thermally unstable compounds.[5][9]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It is often faster and more efficient than traditional methods.[10][14]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction. It is known for its high efficiency and speed.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[5]1. Ensure plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C). Grind the material into a fine, uniform powder.[5]
2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound.2. Test a range of solvents with varying polarities. Start with 70-80% ethanol or methanol.[2][3] Consider adding a small amount of acid to the solvent, as an acidic pH can sometimes improve flavonoid recovery.[10]
3. Insufficient Extraction Time or Temperature: The process may not be running long enough or at a high enough temperature for complete extraction.[5]3. Optimize extraction time and temperature through small-scale trials. For maceration, increase soaking time and incorporate periodic agitation. For UAE or MAE, adjust the duration and power/temperature settings.[5][14]
4. Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the target compound is extracted.[5]4. Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). Experiment to find the optimal balance between yield and solvent usage.[5][10]
Target Compound Degradation 1. Excessive Heat: this compound, like many glycosides, can be sensitive to high temperatures used during extraction or solvent evaporation.[1][9]1. Use extraction methods that operate at lower temperatures (e.g., maceration, UAE). When removing the solvent, use a rotary evaporator at a controlled low temperature (e.g., < 40-50°C).[5][16]
2. Enzymatic Degradation: Endogenous enzymes in the plant material can hydrolyze the glycosidic bond if the material is not properly handled or dried.[1]2. Deactivate enzymes by briefly heating the fresh plant material (blanching) before drying or by ensuring rapid and thorough drying immediately after harvesting.[1]
3. Acidic Conditions: Strong acids can cause hydrolysis of the glycosidic linkage, separating the sugar from the aglycone.[1]3. Avoid using strongly acidic solvents unless specifically required for the protocol. If acid is used, a milder acid or a buffered solution is preferable. Ensure extracts are neutralized if necessary.[1]
Extract Contains Many Impurities 1. Inappropriate Solvent Selectivity: The chosen solvent may be co-extracting a wide range of other compounds (e.g., chlorophyll, lipids) along with this compound.[3]1. Perform a preliminary extraction with a non-polar solvent (like n-hexane) to remove lipids and chlorophyll before extracting with a polar solvent for this compound. This is known as defatting.[3][6]
2. Lack of Purification Steps: The crude extract has not been sufficiently purified.2. Implement post-extraction purification steps. This can include liquid-liquid partitioning, where the extract is mixed with two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity, followed by column chromatography for final isolation.[5][17]

Data Presentation: Solvent Comparison

The selection of an appropriate solvent system is crucial. The following table summarizes data from various studies on flavonoid and glycoside extraction to provide a comparative overview.

Solvent SystemConcentrationTarget Compound ClassPlant Source ExampleTypical Yield/EfficiencyReference
Ethanol95%Flavonoids, SteroidsArtemisia tomentosumEffective for various compounds[4]
Ethanol-Water70-80%Total Cardiac GlycosidesNerium oleanderCommonly used standard for glycosides[3]
Ethanol-Water74.7% (w/w)Total FlavonoidsMatricaria chamomilla4.11 ± 0.07%[2]
Ethanol-Water70%Total FlavonoidsMoringa oleiferaMore efficient than other concentrations[11]
Ethanol-Water55%Bioactive substancesHelichrysum arenariumHigher yield of certain compounds than 70% or 96% ethanol[8]
Methanol-Water75:25 (v/v)IsoflavonesTrifolium L.Optimal efficiency at 125°C (PLE)[18]
Methanol-Water50%FlavonoidsGeneralRequires addition of HCl and antioxidant for best results[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a detailed methodology for extracting this compound using ultrasonication, a modern and efficient technique.

1. Preparation of Plant Material:

  • Harvest the desired plant parts (e.g., flowers or leaves of a Helichrysum species).

  • Thoroughly dry the plant material in a shaded, well-ventilated area or using a lyophilizer (freeze-dryer) to prevent degradation of bioactive compounds.[5]

  • Grind the dried material into a fine powder (particle size < 0.5 mm) using a laboratory mill to increase the surface area for extraction.[11]

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol (v/v) to the flask, creating a solvent-to-solid ratio of 10:1.

  • Place the flask in an ultrasonic bath.

  • Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 150 W.[18]

  • Set the temperature of the water bath to 45°C.[18]

  • Sonicate for 45 minutes. These parameters should be optimized for your specific plant material.

3. Filtration and Concentration:

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of the extraction solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature of 40°C to remove the ethanol and water.[5]

4. Drying and Storage:

  • Dry the resulting crude extract in a vacuum oven or by freeze-drying to obtain a solid powder.

  • Weigh the final dried extract to calculate the yield.

  • Store the extract in an airtight, light-proof container at -20°C for further analysis and purification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_analysis Phase 3: Analysis start Start: Plant Material Collection prep Drying & Grinding of Plant Material start->prep screen Solvent Screening (e.g., Ethanol, Methanol, Water mixtures) prep->screen param Parameter Optimization - Time - Temperature - Solvent/Solid Ratio screen->param extract Perform Optimized Extraction param->extract analysis Analysis of Extract (e.g., HPLC, LC-MS) extract->analysis yield Yield Calculation analysis->yield end End: Purified this compound yield->end

Caption: Workflow for optimizing this compound extraction conditions.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions problem Problem: Low this compound Yield cause1 Improper Plant Material Prep? problem->cause1 cause2 Suboptimal Solvent System? problem->cause2 cause3 Inefficient Extraction Parameters? problem->cause3 cause4 Compound Degradation? problem->cause4 sol1 Ensure thorough drying and fine grinding. cause1->sol1 Yes sol2 Test different solvents (e.g., 70% EtOH) and adjust polarity. cause2->sol2 Yes sol3 Optimize time, temp, & solvent/solid ratio. cause3->sol3 Yes sol4 Use lower temp. (e.g., <50°C) during extraction & evaporation. cause4->sol4 Yes

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming the Low Bioavailability of Helichrysoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Helichrysoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, an acylated flavonol glycoside, is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is susceptible to extensive metabolism in the intestines and liver by phase I and phase II enzymes. This rapid biotransformation converts it into metabolites that may have reduced biological activity and are more readily excreted. Additionally, efflux transporters in the intestinal epithelium can actively pump this compound back into the intestinal lumen, further reducing its net absorption.

Q2: My in vitro experiments with this compound show promising results, but they are not replicated in vivo. What could be the cause?

A2: This discrepancy is a common challenge and is most likely due to the low oral bioavailability of this compound. The concentration of the active compound reaching the systemic circulation and target tissues in vivo is likely significantly lower than the concentrations used in your in vitro assays. It is crucial to consider the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Strategies to enhance bioavailability should be considered to bridge the gap between in vitro and in vivo results.

Q3: What are the main strategies to improve the bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be employed to enhance the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from enzymatic degradation, and enhance its absorption.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.

  • Co-administration with Absorption Enhancers: Certain excipients can modulate tight junctions in the intestinal epithelium or inhibit efflux pumps, thereby increasing the permeability of this compound.

  • Structural Modification: While this compound is already an acylated flavonoid, further chemical modifications could be explored to enhance its lipophilicity and metabolic stability. However, this may alter its biological activity and requires extensive medicinal chemistry efforts.

Troubleshooting Guides

Issue 1: Low Solubility of this compound in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Precipitation of this compound in cell culture media or buffers.

  • Inconsistent and non-reproducible results in in vitro experiments.

Possible Causes:

  • This compound's inherent low aqueous solubility.

  • Incorrect solvent or concentration used for stock solutions.

Solutions:

  • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol.[1] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance its solubility in aqueous media.[2]

Issue 2: Poor Permeability of this compound in Caco-2 Cell Monolayer Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values.

  • Poor recovery of the compound from the basolateral side.

Possible Causes:

  • Low solubility in the apical buffer.

  • Efflux by transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.

  • Non-specific binding to the plasticware.[3]

Solutions:

  • Improve Solubility: Utilize a formulation strategy such as cyclodextrin complexation to increase the concentration of dissolved this compound in the apical compartment.

  • Inhibit Efflux Pumps: Co-incubate with known P-gp inhibitors (e.g., verapamil) to determine if efflux is a limiting factor.

  • Address Non-specific Binding: Pre-treat plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. To improve recovery, consider adding an organic solvent to the collection plates before transferring the basolateral samples.[3]

Issue 3: Low and Variable Plasma Concentrations in Animal Pharmacokinetic Studies

Symptoms:

  • Low Cmax (maximum plasma concentration) and AUC (area under the curve).

  • High inter-individual variability in plasma levels.

Possible Causes:

  • Poor oral absorption due to low solubility and/or high first-pass metabolism.

  • Degradation in the gastrointestinal tract.

Solutions:

  • Administer a Bioavailability-Enhanced Formulation: Instead of a simple suspension, use a nanoformulation (e.g., liposomes, nanoemulsion) or a cyclodextrin complex for oral administration.

  • Consider Alternative Routes of Administration: For initial proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) administration can bypass the gastrointestinal absorption barriers and provide a baseline for systemic exposure.

  • Co-administration with a CYP450 Inhibitor: To assess the impact of first-pass metabolism, co-administer this compound with a broad-spectrum cytochrome P450 inhibitor (e.g., piperine) in a pilot study.

Data Presentation

Table 1: Solubility Enhancement of Flavonoids Using Cyclodextrins

FlavonoidCyclodextrinFold Increase in SolubilityReference
Quercetinβ-Cyclodextrin4.6[4]
IsoliquiritigeninSulfobutyl ether-β-cyclodextrin~298[2]
Hyperoside2-hydroxypropyl-β-cyclodextrin9[5]

Table 2: In Vitro Permeability of Structurally Related Flavonoid Glycosides in Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human Oral BioavailabilityReference
Kaempferol1.17 ± 0.13Moderate[6]
Kaempferol-3-O-galactoside1.83 ± 0.34Moderate[6]
Kaempferol-3-O-glucoside2.09 ± 0.28Moderate[6]
Quercetin-3-O-glucoside>6 x 10⁻⁶High[7]

Table 3: Pharmacokinetic Parameters of Quercetin and its Glycosides After Oral Administration

CompoundAnimal ModelDoseCmax (µmol/L)Tmax (h)Relative BioavailabilityReference
Quercetin-3-glucosideHuman325 µmol5.0 ± 1.00.62-[8][9]
Quercetin-4'-glucosideHuman331 µmol4.5 ± 0.70.45Same as 3-glucoside[8][9]
Isoquercitrin (Quercetin-3-O-glucoside)Dog30 µmol/kg0.89 ± 0.07~1 and 4 (biphasic)1.5 times higher than quercetin[10][11]
Quercetin (liposomal)--Significantly higher than free quercetin->5-fold increase[]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform and Methanol (for lipid dissolution)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipid to cholesterol can be optimized (e.g., 2:1).

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound formulation (e.g., in HBSS with a low percentage of DMSO or as a cyclodextrin complex)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound test solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

bioavailability_challenges cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Dissolution Dissolution This compound->Dissolution Poor Solubility Absorption Absorption Dissolution->Absorption Metabolism_Gut Intestinal Metabolism Absorption->Metabolism_Gut Efflux Efflux Pumps (e.g., P-gp) Absorption->Efflux Reduces Uptake Bioavailable_Drug Bioavailable This compound Absorption->Bioavailable_Drug Metabolism_Liver Hepatic Metabolism Bioavailable_Drug->Metabolism_Liver First-Pass Effect Excretion Excretion Metabolism_Liver->Excretion

Figure 1. Barriers to the oral bioavailability of this compound.

enhancement_strategies cluster_strategies Enhancement Strategies Low_Bioavailability Low Bioavailability of This compound Nanoformulations Nanoformulations Low_Bioavailability->Nanoformulations Cyclodextrins Cyclodextrin Complexation Low_Bioavailability->Cyclodextrins Co-administration Co-administration with Absorption Enhancers Low_Bioavailability->Co-administration Improved_Solubility Improved Solubility Nanoformulations->Improved_Solubility Protection Protection from Degradation Nanoformulations->Protection Enhanced_Permeability Enhanced Permeability Nanoformulations->Enhanced_Permeability Cyclodextrins->Improved_Solubility Co-administration->Enhanced_Permeability

Figure 2. Key strategies to enhance the bioavailability of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulate Prepare Formulation (e.g., Liposomes, Cyclodextrin Complex) Characterize Physicochemical Characterization (Size, Zeta, EE%) Formulate->Characterize Solubility Solubility Studies Characterize->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Pharmacokinetic Study in Animal Model Caco2->PK_Study Promising candidates Analyze LC-MS/MS Analysis of Plasma Samples PK_Study->Analyze Parameters Determine Cmax, Tmax, AUC Analyze->Parameters

Figure 3. Experimental workflow for developing and testing bioavailability-enhanced this compound.

References

Minimizing the degradation of Helichrysoside during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Helichrysoside during sample storage. As a valuable bioactive compound, ensuring its stability is critical for accurate experimental results and the development of effective pharmaceuticals and nutraceuticals. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an acylated flavonol glycoside, specifically a derivative of quercetin. Its stability is crucial as degradation can lead to a loss of its biological activity, impacting research outcomes and the efficacy of potential therapeutic products. The primary degradation pathways involve the hydrolysis of the glycosidic and ester bonds, as well as oxidation of the flavonoid structure.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound and other similar flavonoid glycosides are:

  • Temperature: Elevated temperatures accelerate hydrolytic and oxidative reactions.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic and ester linkages. Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline environments.[1]

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Enzymatic Activity: The presence of enzymes such as glycosidases and esterases, either from the sample matrix or microbial contamination, can lead to rapid degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of the flavonoid.[2]

Q3: What are the ideal short-term storage conditions for this compound samples?

For short-term storage (up to 72 hours), it is recommended to keep this compound samples, both in solid form and in solution, at 2-8°C in a dark, airtight container. If in solution, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis.

Q4: What are the recommended long-term storage conditions for this compound?

For long-term storage, solid samples of this compound should be stored at -20°C or, ideally, at -80°C in a desiccated, oxygen-free environment. If long-term storage in solution is unavoidable, use a suitable solvent (e.g., DMSO, ethanol) at -80°C. However, repeated freeze-thaw cycles should be avoided as this can accelerate degradation.

Q5: How can I prevent enzymatic degradation of this compound in my samples?

To prevent enzymatic degradation, especially in crude extracts, it is advisable to heat-denature enzymes immediately after extraction (e.g., by boiling in the extraction solvent for a short period). Alternatively, storing extracts at ultra-low temperatures (-80°C) will significantly reduce enzymatic activity. The addition of enzymatic inhibitors is also a possibility, depending on the downstream application.

Troubleshooting Guides

Problem: I am seeing a loss of this compound in my samples even when stored at -20°C.

Possible Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles Aliquot your samples into smaller, single-use vials before freezing to avoid repeated thawing and freezing of the entire batch.
Presence of Oxygen Purge the headspace of your sample containers with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
Enzymatic Activity Even at -20°C, some enzymatic activity can persist over time. For long-term storage, -80°C is recommended to completely halt enzymatic processes.
Inappropriate Solvent If stored in solution, the solvent may not be optimal for stability. Consider switching to a non-aqueous solvent like DMSO or ethanol for long-term storage.

Problem: My this compound solution is changing color over time.

Possible Cause Troubleshooting Step
Oxidative Degradation A color change, often to a brownish hue, can indicate oxidation of the phenolic rings. Store solutions in amber vials and purge with inert gas. The addition of an antioxidant like ascorbic acid may be considered if it does not interfere with your experiment.
pH Shift A change in the pH of the solution can alter the chromophore of the flavonoid and may also indicate degradation. Ensure your solution is adequately buffered.
Photodegradation Exposure to light can cause degradation and color change. Always store solutions in light-protecting amber vials or wrap containers in aluminum foil.

Quantitative Data on Flavonoid Glycoside Stability

Due to the limited availability of specific stability data for this compound, the following tables provide representative data for structurally similar flavonoid glycosides, such as quercetin glycosides. This data can be used as a general guide for understanding the stability profile of this compound.

Table 1: Effect of Temperature on the Degradation of Quercetin Glycosides in Solution (pH 7)

Temperature (°C)Half-life (t½) of Quercetin-3-O-glucoside (hours)
25>100
50~48
80~12
100~2

This table illustrates the significant impact of temperature on the stability of a representative flavonoid glycoside. The data is extrapolated from studies on the thermal degradation of flavonols.

Table 2: Effect of pH on the Hydrolysis Rate of Flavonoid Glycosides at 80°C

pHRelative Hydrolysis Rate
2Low
4Moderate
7High
9Very High

This table demonstrates that flavonoid glycosides are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 350 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Accelerated Stability Study of this compound

This protocol outlines an accelerated stability study to predict the long-term stability of this compound.

  • Sample Preparation: Prepare multiple aliquots of the this compound sample (solid or in a specific solvent/formulation).

  • Storage Conditions: Place the aliquots in controlled environment chambers at various stress conditions. Recommended conditions include:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (Control)

    • Exposure to a standardized light source (photostability testing)

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method, such as the HPLC method described in Protocol 1. Also, monitor for the appearance of degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate constant and the shelf-life of the product.

Visualizations

degradation_pathway This compound This compound (Quercetin-3-O-(6''-p-coumaroyl)-glucoside) Hydrolysis1 Hydrolysis of Ester Bond This compound->Hydrolysis1 Hydrolysis2 Hydrolysis of Glycosidic Bond This compound->Hydrolysis2 Oxidation Oxidation of Phenolic Rings This compound->Oxidation Quercetin_glucoside Quercetin-3-O-glucoside Hydrolysis1->Quercetin_glucoside p_Coumaric_acid p-Coumaric Acid Hydrolysis1->p_Coumaric_acid Quercetin Quercetin (Aglycone) Hydrolysis2->Quercetin Glucose Glucose Hydrolysis2->Glucose Degradation_products Oxidative Degradation Products Oxidation->Degradation_products

Caption: Major degradation pathways of this compound.

stability_workflow start Start: this compound Sample storage Store under Defined Conditions (Temperature, pH, Light) start->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Analyze by HPLC/LC-MS (Quantify this compound and Degradation Products) sampling->analysis data Plot Concentration vs. Time Calculate Degradation Rate analysis->data end End: Determine Shelf-life data->end

Caption: Experimental workflow for a this compound stability study.

References

Enhancing the detection sensitivity of Helichrysoside in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of Helichrysoside in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound from complex matrices like plasma or tissue homogenates?

A1: For flavonoid glycosides like this compound, which are polar in nature, several extraction techniques can be effective. Traditional methods include maceration and reflux extraction using polar solvents such as methanol, ethanol, or acetone, often in combination with water.[1] More advanced and efficient methods include ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), which can reduce extraction time and solvent consumption.[2][3] For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach to clean up the sample and concentrate the analyte.[4][5]

Q2: What are the key considerations for choosing a suitable analytical technique for this compound quantification?

A2: The choice of analytical technique depends on the required sensitivity and the complexity of the matrix. High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a robust method for quantification, but may lack sensitivity in complex matrices.[6][7] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound in biological samples.[8][9]

Q3: How can I minimize the degradation of this compound in my samples during storage and processing?

A3: The stability of analytes like this compound in biological matrices is influenced by several factors, including temperature, light, pH, and enzymatic activity.[10] To minimize degradation, it is crucial to store samples at low temperatures (-20°C or -80°C) and protect them from light.[11][12] Adjusting the pH of the sample and adding enzyme inhibitors can also prevent chemical and enzymatic degradation.[11] It is essential to perform stability studies to understand how these factors affect your analyte in your specific matrix.[10]

Q4: What are matrix effects in LC-MS analysis and how can they affect my results for this compound?

A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[13] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8][14] Matrix effects are a significant concern in quantitative LC-MS analysis and can compromise the accuracy and reproducibility of the method.[8]

Troubleshooting Guides

Problem: Low Recovery of this compound During Sample Preparation

Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?

A: Low recovery during SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inappropriate SPE Sorbent: The choice of sorbent is critical. For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) is commonly used. However, if the analyte is too polar, it may not be retained effectively. In such cases, consider a polymer-based sorbent or a mixed-mode cation exchange sorbent.

  • Incorrect pH of Loading Solution: The pH of the sample loaded onto the SPE cartridge can significantly impact the retention of this compound. Ensure the pH is optimized to promote the neutral form of the analyte for better retention on reversed-phase sorbents.

  • Inefficient Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent percentage in the elution step or try a different solvent with a higher elution strength.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step. Reduce the sample volume or use a cartridge with a higher sorbent mass.

  • Incomplete Analyte Binding: The flow rate during sample loading might be too high, not allowing sufficient time for the analyte to interact with the sorbent. Optimize the loading flow rate to ensure complete binding.

Problem: Poor Peak Shape and Resolution in UPLC-MS/MS Analysis

Q: My chromatograms for this compound show significant peak tailing and co-elution with interfering peaks. How can I improve the chromatography?

A: Poor peak shape and resolution can compromise the accuracy of integration and the overall sensitivity of the assay.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase: The composition and pH of the mobile phase are crucial for good chromatography. For flavonoid glycosides, a mobile phase consisting of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is often used to improve peak shape and ionization efficiency.[9] Experiment with different mobile phase compositions and gradients.

  • Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

  • Incompatible Injection Solvent: The solvent in which the sample is dissolved can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column.

  • Column Degradation: Over time, the performance of the analytical column can degrade. Try flushing the column or replacing it with a new one.

  • Presence of Interfering Matrix Components: If co-elution is an issue, further optimization of the sample preparation method is necessary to remove the interfering compounds.[15] Alternatively, adjust the chromatographic gradient to better separate this compound from the interferences.

Problem: Inconsistent Results and Poor Reproducibility

Q: I am observing high variability in my quantitative results for this compound across different batches of samples. What could be the cause?

A: Inconsistent results are often a symptom of unaddressed matrix effects or issues with analyte stability.

Potential Causes and Solutions:

  • Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrices.[13] It is crucial to assess and correct for matrix effects.

    • Qualitative Assessment: Use post-column infusion to identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Quantitative Assessment: The post-extraction spiking method is considered the "gold standard" for quantifying matrix effects.[13] This involves comparing the response of the analyte spiked into a blank extracted matrix with the response in a neat solution.

  • Analyte Instability: this compound may be degrading in the matrix during storage or sample processing. Conduct thorough stability studies, including freeze-thaw stability, short-term benchtop stability, and long-term storage stability, to ensure the integrity of the analyte.[10]

  • Use of an Appropriate Internal Standard (IS): An ideal IS should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled version of this compound is the best choice to compensate for matrix effects and improve reproducibility.[8] If a stable isotope-labeled IS is not available, a structurally similar compound can be used, but its effectiveness in correcting for matrix effects must be thoroughly validated.

Experimental Protocols

Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework. Optimization and validation are essential for specific applications.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with 500 µL of water.

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS should be optimized by infusing standard solutions.

Quantitative Data Summary

The following tables present hypothetical yet realistic data for the validation of a UPLC-MS/MS method for this compound, based on typical performance characteristics for similar assays.[6][9]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.001
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385.292.5
High80088.195.3

Visualizations

Enhancing_Detection_Sensitivity cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_optimization Optimization Strategies Start Complex Matrix (e.g., Plasma) PP Protein Precipitation Start->PP Use_IS Use Stable Isotope-Labeled IS Start->Use_IS SPE Solid-Phase Extraction (SPE) PP->SPE Evap Evaporation & Reconstitution SPE->Evap Opt_SPE Optimize SPE (Sorbent, pH, Solvents) SPE->Opt_SPE UPLC UPLC Separation Evap->UPLC MS MS/MS Detection UPLC->MS Opt_Chroma Optimize Chromatography (Mobile Phase, Gradient) UPLC->Opt_Chroma Opt_MS Optimize MS Parameters (MRM Transitions) MS->Opt_MS Data Data MS->Data Acquire Data

Caption: Workflow for enhancing this compound detection sensitivity.

Troubleshooting_Matrix_Effects cluster_assessment Assessment Methods cluster_mitigation Mitigation Strategies Start Inconsistent Quantitative Results Q1 Assess Matrix Effect? Start->Q1 PostColumn Post-Column Infusion (Qualitative) Q1->PostColumn Yes PostSpike Post-Extraction Spiking (Quantitative) Q1->PostSpike Yes ImproveCleanup Improve Sample Cleanup (e.g., optimize SPE) PostSpike->ImproveCleanup Matrix Effect > 15% ModifyChroma Modify Chromatography (Separate from interferences) PostSpike->ModifyChroma Matrix Effect > 15% UseIS Use Stable Isotope-Labeled IS PostSpike->UseIS Matrix Effect > 15% StdAdd Use Standard Addition Method PostSpike->StdAdd Matrix Effect > 15% End Consistent Results ImproveCleanup->End ModifyChroma->End UseIS->End StdAdd->End

Caption: Decision tree for troubleshooting matrix effects.

Analyte_Stability_Factors cluster_factors Influencing Factors cluster_controls Control Measures Analyte This compound Stability Temp Temperature Analyte->Temp Light Light Exposure Analyte->Light pH pH of Matrix Analyte->pH Enzymes Enzymatic Degradation Analyte->Enzymes Oxidation Oxidation Analyte->Oxidation LowTemp Store at -80°C Temp->LowTemp ProtectLight Use Amber Vials Light->ProtectLight AdjustpH Adjust pH pH->AdjustpH AddInhibitors Add Enzyme Inhibitors Enzymes->AddInhibitors AddAntioxidant Add Antioxidant Oxidation->AddAntioxidant

Caption: Factors affecting this compound stability in biological matrices.

References

Troubleshooting unexpected cytotoxicity in Helichrysoside cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity in Helichrysoside cell-based assays.

Troubleshooting Guide: Unexpected Cytotoxicity

Unexpected cytotoxicity in cell-based assays can arise from a multitude of factors, ranging from the inherent properties of the compound to subtle variations in experimental technique. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment: Is it True Cytotoxicity or an Artifact?

The first step is to determine if the observed cell death is a genuine biological effect of this compound or an experimental artifact.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve unexpected cytotoxicity.

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Investigation In-depth Investigation cluster_Resolution Resolution Compound Compound Integrity & Solubility DoseResponse Dose-Response & Time-Course Compound->DoseResponse If issues persist CellCulture Cell Culture Conditions CellCulture->DoseResponse If issues persist Assay Assay Protocol & Reagents Assay->DoseResponse If issues persist OrthogonalAssays Orthogonal Viability Assays DoseResponse->OrthogonalAssays Mechanism Mechanism of Cell Death OrthogonalAssays->Mechanism Optimize Optimize Protocol Mechanism->Optimize TrueEffect Confirm True Cytotoxic Effect Mechanism->TrueEffect

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My cells show high levels of cytotoxicity even at very low concentrations of this compound. What are the potential causes?

A1: High cytotoxicity at low concentrations can be alarming and may point to several factors:

  • Compound Instability or Degradation: this compound, like many natural compounds, may be unstable in cell culture media, degrading into more toxic byproducts.

    • Recommendation: Prepare fresh stock solutions for each experiment. If possible, assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC.

  • Solubility Issues: Poor solubility can lead to the formation of compound precipitates, which can be cytotoxic to cells.[1] Even at low final concentrations, if the initial stock in DMSO is not properly diluted, microprecipitates can form.

    • Recommendation: Ensure your DMSO stock of this compound is fully dissolved before diluting into your final culture medium. Visually inspect for any precipitation after dilution. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being ideal for most cell lines to avoid solvent-induced toxicity.[2][3][4]

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.

    • Recommendation: If possible, test the cytotoxicity of this compound on a different, unrelated cell line to see if the effect is cell-type specific.

  • Contamination: Mycoplasma or other microbial contamination in your cell cultures can cause stress and increase sensitivity to cytotoxic agents.[1]

    • Recommendation: Regularly test your cell lines for mycoplasma contamination.

Q2: I'm observing conflicting results between different cytotoxicity assays (e.g., MTT vs. Annexin V/PI). Why is this happening?

A2: Discrepancies between different cytotoxicity assays often indicate a specific mechanism of action or an assay-specific artifact.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[5] However, compounds can inhibit mitochondrial function without directly causing cell death, leading to a decrease in the MTT signal that might be misinterpreted as cytotoxicity.

  • Annexin V/PI Staining (Apoptosis/Necrosis): This flow cytometry-based assay provides more detailed information about the mode of cell death.

    • Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis.

    • Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Possible Scenarios:

ObservationPotential InterpretationRecommended Follow-up
↓ MTT Signal, No Annexin V/PI Staining Inhibition of mitochondrial respiration or metabolic activity without inducing cell death.Use a viability assay that measures membrane integrity, such as Trypan Blue exclusion or a live/dead cell staining kit.
↑ Annexin V Positive / PI Negative Early apoptosis.Perform a time-course experiment to observe the progression to late apoptosis/necrosis. Measure the activation of caspases (e.g., caspase-3) to confirm the apoptotic pathway.
↑ Annexin V Positive / PI Positive Late apoptosis or necrosis.Analyze earlier time points to distinguish between the two modes of cell death.
↑ Annexin V Negative / PI Positive Primarily necrosis.Investigate markers of necrotic cell death.
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A3: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of action of this compound.

Experimental Approaches:

  • Annexin V/PI Staining: As described above, this is a primary method to differentiate between early apoptosis, late apoptosis, and necrosis.

  • Caspase Activation Assays: Apoptosis is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 , is a strong indicator of apoptosis.[6][7][8]

  • Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.

Apoptosis vs. Necrosis Decision Tree

ApoptosisVsNecrosis Start Observe Cytotoxicity AnnexinV_PI Perform Annexin V/PI Staining Start->AnnexinV_PI CaspaseAssay Measure Caspase-3 Activation AnnexinV_PI->CaspaseAssay Annexin V+/PI- or Annexin V+/PI+ Necrosis Conclusion: Necrosis AnnexinV_PI->Necrosis Annexin V-/PI+ Apoptosis Conclusion: Apoptosis CaspaseAssay->Apoptosis Caspase-3 Activated Mixed Conclusion: Mixed Population CaspaseAssay->Mixed Low/No Caspase-3 Activation Morphology Observe Cell Morphology Apoptosis->Morphology Confirm with Morphology Necrosis->Morphology Confirm with Morphology

Caption: Decision tree for distinguishing apoptosis and necrosis.

Q4: I suspect my this compound stock solution is the problem. How should I properly prepare and store it?

A4: Proper handling of your compound is critical to obtaining reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids like this compound.[1][4]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to your cells (typically <0.5%, ideally ≤0.1%).[2][3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the literature, the following table provides a template for how to present such data once obtained. For context, IC50 values for extracts of Helichrysum species and related flavonoids are often reported in the low to mid µg/mL range against various cancer cell lines.[9][10] For example, some studies on quercetin derivatives have shown IC50 values ranging from 13.2 µM to 29.6 µM in HeLa cells.[11]

Table 1: Template for IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
Example: MCF-7Breast Adenocarcinoma48Data not available
Example: A549Lung Carcinoma48Data not available
Example: HepG2Hepatocellular Carcinoma48Data not available
Example: HDFNormal Human Dermal Fibroblasts48Data not available

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[5][12]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[13]

MTT Assay Workflow

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Workflow for determining IC50 using the MTT assay.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., around the IC50 value) for the chosen duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are still under investigation, flavonoids with similar structures have been shown to induce apoptosis through various pathways. A plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis via the NF-κB signaling pathway, potentially initiated by an increase in reactive oxygen species (ROS).[14]

Hypothesized this compound-Induced Apoptosis Pathway

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Regulates Pro-apoptotic Genes Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Helichrysoside Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the enzymatic synthesis of Helichrysoside precursors.

Troubleshooting Guides

This section provides detailed guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My enzymatic glycosylation reaction is showing very low or no yield of the desired this compound precursor. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in enzymatic synthesis. A systematic approach to troubleshooting is crucial. Here are the potential causes and solutions:

  • Low Glycosyltransferase (GT) Activity:

    • Enzyme Quality: Confirm the activity of your GT using a standard assay with a known substrate. Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can denature the protein.

    • Enzyme Concentration: The concentration of the enzyme is a critical factor. If the activity is low, consider increasing the enzyme concentration in the reaction mixture. Doubling the enzyme amount can sometimes rescue a slow reaction.[1]

  • Suboptimal Reaction Conditions:

    • pH: Each glycosyltransferase has an optimal pH range for its activity. Verify that your reaction buffer is at the optimal pH for the specific GT you are using. For many flavonoid GTs, the optimal pH is often slightly alkaline, around 7.5-8.0.[1][2][3]

    • Temperature: Temperature significantly affects enzyme activity. Most plant-derived GTs have an optimal temperature range of 30-40°C.[2][3] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slow reaction rate.

    • Incubation Time: The reaction may not have proceeded to completion. Monitor the reaction over time by taking aliquots at different time points and analyzing them by HPLC to determine the optimal reaction time.[1]

  • Substrate-Related Issues:

    • Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of the flavonoid aglycone or the UDP-sugar donor can lead to substrate inhibition. Determine the optimal substrate concentrations by running the reaction with varying concentrations of both the acceptor and donor substrates.

    • Substrate Solubility: Flavonoid aglycones often have poor solubility in aqueous buffers, which can limit their availability to the enzyme. Adding a small amount of a co-solvent like DMSO (typically 2-10% v/v) can help to solubilize the substrate.[4]

    • UDP-Glucose Degradation: UDP-glucose can be unstable, especially at non-optimal pH and higher temperatures. Use freshly prepared UDP-glucose solutions for your reactions.

  • Product Inhibition:

    • The accumulation of the final product or the UDP by-product can inhibit the enzyme.[5] If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a biphasic reaction system or in situ product removal techniques.

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of glycosylated isomers instead of the desired this compound precursor. How can I improve the regioselectivity?

A: Poor regioselectivity is a common challenge when the flavonoid aglycone has multiple hydroxyl groups available for glycosylation. Here’s how to address this:

  • Enzyme Selection: The choice of glycosyltransferase is the most critical factor for regioselectivity. Different GTs have different inherent preferences for the position of glycosylation on the flavonoid scaffold. Screen different GTs to find one that specifically targets the desired hydroxyl group.

  • Reaction Conditions:

    • pH: The pH of the reaction can influence the ionization state of the hydroxyl groups on the flavonoid, which in turn can affect which position is most favorable for glycosylation. Experiment with a range of pH values to see if it impacts the product ratio.

  • Protein Engineering: If you have the expertise, site-directed mutagenesis of the glycosyltransferase can be used to alter its active site and improve regioselectivity for the desired position.

Issue 3: Inconsistent Results

Q: I am getting inconsistent results between different batches of my enzymatic synthesis. What could be the cause?

A: Inconsistent results often point to variability in reagents or experimental setup.

  • Reagent Quality:

    • Enzyme Batch Variation: Different batches of commercially available enzymes can have varying activity levels. Always check the specific activity of a new batch of enzyme.

    • Substrate Purity: Ensure the purity of your flavonoid aglycone and UDP-sugar. Impurities can inhibit the reaction.

  • Experimental Precision:

    • Pipetting Accuracy: Ensure accurate pipetting of all reaction components, especially the enzyme and limiting substrates.

    • Temperature Control: Maintain a consistent and accurate temperature throughout the incubation period.

    • pH of Buffer: Prepare fresh buffer for each set of experiments and verify the pH.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting concentrations for the flavonoid acceptor and the UDP-sugar donor?

A1: Typical starting concentrations can vary depending on the specific enzyme and substrates. However, a good starting point is often in the micromolar to low millimolar range. For the flavonoid acceptor, concentrations of 0.1-0.5 mM are common. The UDP-sugar donor is usually supplied in excess, typically 1.5 to 2-fold molar excess compared to the acceptor substrate.[4]

Q2: How can I monitor the progress of my enzymatic reaction?

A2: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[1][6] By taking small aliquots of the reaction mixture at different time points, quenching the reaction (e.g., with methanol), and analyzing the samples by HPLC, you can quantify the consumption of the substrate and the formation of the product. A UV detector is typically used, with the detection wavelength set to the absorbance maximum of your flavonoid.

Q3: What should I do if my flavonoid substrate is not soluble in the reaction buffer, even with a co-solvent?

A3: If solubility remains an issue, you can try a biphasic reaction system. In this setup, the substrate is dissolved in an immiscible organic solvent, and the enzyme and UDP-sugar are in the aqueous phase. The reaction occurs at the interface between the two phases.

Q4: Are there any specific metal ions required for glycosyltransferase activity?

A4: The requirement for metal ions is enzyme-dependent. Some glycosyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity, while others are inhibited by them. It is important to check the specific requirements for your enzyme, which is often provided in the product datasheet or relevant literature.

Data Presentation

Table 1: Effect of pH on the Relative Activity of Flavonoid Glycosyltransferases

Enzyme SourceFlavonoid SubstrateOptimal pHReference
Rheum palmatum (RpUGT1)Kaempferol7.5[1]
Citrus sinensis (CsUGT76F1)Naringenin8.0[2]
Andrographis paniculata (ApUFGTs)Wogonin8.0[3]

Table 2: Effect of Temperature on the Relative Activity of Flavonoid Glycosyltransferases

Enzyme SourceFlavonoid SubstrateOptimal Temperature (°C)Reference
Rheum palmatum (RpUGT1)Kaempferol30[1]
Citrus sinensis (CsUGT76F1)Naringenin40[2]
Andrographis paniculata (ApUFGTs)Wogonin40[3]
Onion varietiesQuercetinup to 120 (in situ)[7]

Table 3: Kinetic Parameters of Selected Flavonoid Glycosyltransferases

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)Reference
Micromonospora rhodorangea (MrSGT)β-sitosterol130--[8]
Citrus sinensis (CsUGT76F1)Hesperetin15.160.0510.0034[2]
Citrus sinensis (CsUGT76F1)Naringenin20.410.0450.0022[2]
Rheum palmatum (RpUGT1)Kaempferol517.9--[1]

Experimental Protocols

Protocol 1: Standard In Vitro Glycosyltransferase Assay

This protocol describes a general method for assessing the activity of a flavonoid glycosyltransferase.

  • Prepare Stock Solutions:

    • Flavonoid acceptor (e.g., Naringenin): Prepare a 10 mM stock solution in DMSO.

    • UDP-glucose: Prepare a 20 mM stock solution in sterile water.

    • Reaction Buffer: Prepare a 1 M stock of Tris-HCl or Potassium Phosphate buffer at the desired pH (e.g., pH 7.5).

    • Enzyme: Prepare a stock solution of the purified glycosyltransferase at a known concentration (e.g., 1 mg/mL) in an appropriate storage buffer.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, combine the following components to a final volume of 100 µL:

      • Reaction Buffer (1 M stock): 10 µL (for a final concentration of 100 mM)

      • Flavonoid acceptor (10 mM stock): 5 µL (for a final concentration of 0.5 mM)

      • UDP-glucose (20 mM stock): 5 µL (for a final concentration of 1 mM)

      • Purified Enzyme: X µL (the amount will depend on the enzyme's specific activity)

      • Sterile Water: to a final volume of 100 µL.

    • Include a negative control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 1-4 hours).

  • Quench the Reaction:

    • Stop the reaction by adding an equal volume (100 µL) of methanol.

    • Vortex briefly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the enzyme.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of this compound Precursors

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of flavonoid glycosides.

  • HPLC System and Column:

    • A standard HPLC system with a UV-Vis detector.

    • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (isocratic, for column re-equilibration)

    • The flow rate is typically 1 mL/min.

  • Detection:

    • Set the UV detector to the maximum absorbance wavelength of your flavonoid of interest (e.g., 280 nm for flavanones, 340-360 nm for flavonols).

  • Quantification:

    • Prepare a standard curve using a known concentration of the purified product or a commercially available standard.

    • Integrate the peak area of the product in your samples and calculate the concentration based on the standard curve.

Visualizations

Helichrysoside_Precursor_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Kaempferol Kaempferol Naringenin->Kaempferol FLS Helichrysoside_Precursor This compound Precursor (e.g., Naringenin-glycoside) Naringenin->Helichrysoside_Precursor GT Quercetin Quercetin Eriodictyol->Quercetin FLS UDP_Glucose UDP-Glucose GT Glycosyltransferase (GT) UDP_Glucose->GT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H FLS FLS

Caption: Biosynthetic pathway of this compound precursors.

Troubleshooting_Workflow Start Low/No Product Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Conditions Verify Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Substrates Assess Substrates Substrates_OK Substrates Soluble & Pure? Check_Substrates->Substrates_OK Enzyme_OK->Check_Conditions Yes Increase_Enzyme Increase Enzyme Concentration Enzyme_OK->Increase_Enzyme No Conditions_OK->Check_Substrates Yes Optimize_pH_Temp Optimize pH & Temperature Conditions_OK->Optimize_pH_Temp No Improve_Solubility Improve Substrate Solubility (e.g., co-solvent) Substrates_OK->Improve_Solubility Solubility Issue Check_Purity Check Substrate Purity Substrates_OK->Check_Purity Purity Issue Consider_Inhibition Consider Product/Substrate Inhibition Substrates_OK->Consider_Inhibition Yes Increase_Enzyme->Check_Enzyme Optimize_pH_Temp->Check_Conditions Improve_Solubility->Check_Substrates Check_Purity->Check_Substrates Success Yield Improved Consider_Inhibition->Success

Caption: Troubleshooting workflow for low product yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of Helichrysoside and its related compounds. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data tables to address common challenges encountered during separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common related compounds?

A1: this compound is a flavonoid glycoside, specifically identified as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside[1]. In chromatographic analysis, related compounds can include other flavonoid glycosides, isomers, degradation products, and various phenolic compounds naturally present in extracts of Helichrysum species[2][3][4]. These may consist of other quercetin or kaempferol glycosides, as well as mono- and di-caffeoylquinic acid derivatives[4].

Q2: What is the most common chromatographic technique for analyzing this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most widely used method for the analysis of this compound and other phenolic compounds in Helichrysum extracts[3][5][6][7]. Ultra-high-performance liquid chromatography (UHPLC) is also frequently employed for its higher resolution and shorter analysis times[8].

Q3: Why am I seeing poor resolution between this compound and other peaks?

A3: Poor resolution is a common issue when analyzing complex plant extracts. For this compound and its related compounds, this can be due to several factors including the co-elution of structurally similar isomers, inadequate mobile phase composition, inappropriate column chemistry, or suboptimal temperature[9].

Q4: My this compound peak is tailing. What are the likely causes and solutions?

A4: Peak tailing for flavonoid glycosides like this compound is often caused by secondary interactions between the compound's hydroxyl groups and active silanol sites on the silica-based stationary phase. Other potential causes include column overload, a blocked column frit, or an inappropriate solvent used to dissolve the sample. Solutions include adjusting the mobile phase pH to suppress silanol ionization (typically to a range of 2.5-3.5), using a high-quality end-capped column, reducing sample concentration, or using a guard column.

Q5: I am observing split peaks for this compound. What could be the reason?

A5: Peak splitting can arise from several issues. It may indicate a partially blocked column inlet frit, a void in the column packing material, or a contaminated guard column. Another common cause is the use of an injection solvent that is significantly stronger than the mobile phase, which can distort the peak shape. Co-elution of two closely related isomers can also sometimes manifest as a split or shouldered peak.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution

If you are experiencing inadequate separation between this compound and a closely eluting compound, consider the following troubleshooting steps.

  • Optimize the Mobile Phase:

    • Adjust Organic Solvent Percentage: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like phenolic acids, which may be present in the extract[10][11]. Adjusting the pH with a suitable buffer (e.g., formic acid, acetic acid, or phosphate buffer) can be a powerful tool to improve resolution[10]. For reproducibility, it is recommended to work at a pH that is at least one unit away from the pKa of the analytes[10].

  • Evaluate the Stationary Phase:

    • Column Chemistry: If using a standard C18 column, consider switching to a stationary phase with a different selectivity. Phenyl-hexyl columns or those with a polar-embedded group can offer different interactions and improve the resolution of flavonoids.

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly enhance efficiency and resolution[8].

  • Adjust Operating Parameters:

    • Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase[9][12]. Experiment with different temperatures (e.g., 25°C, 35°C, 45°C). An increase in temperature generally reduces retention time but can sometimes improve peak shape and selectivity[9][13][14].

    • Flow Rate: Reducing the flow rate can provide more time for interactions between the analytes and the stationary phase, potentially leading to better resolution.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution (Rs < 1.5) Modify_Mobile_Phase Modify Mobile Phase Start->Modify_Mobile_Phase Check_Resolution Resolution Satisfactory? Modify_Mobile_Phase->Check_Resolution Adjust Organic %, Change Solvent, Modify pH Change_Stationary_Phase Change Stationary Phase Change_Stationary_Phase->Check_Resolution Try Phenyl-Hexyl, Polar-Embedded, or smaller particle size Adjust_Parameters Adjust Operating Parameters Adjust_Parameters->Check_Resolution Optimize Temperature, Decrease Flow Rate Check_Resolution->Modify_Mobile_Phase No, Re-evaluate Check_Resolution->Change_Stationary_Phase No Check_Resolution->Adjust_Parameters No End Method Optimized Check_Resolution->End Yes

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Issue 2: Peak Tailing

For tailing peaks of this compound, follow this guide to identify and resolve the issue.

  • Chemical Interactions:

    • Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an acid modifier like formic acid or phosphoric acid. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.

    • Buffer Concentration: Using a buffer at an appropriate concentration can help maintain a stable pH and mask silanol interactions.

  • Column Health:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample that can cause active sites and peak tailing.

    • Column Flushing: If the column is contaminated, flushing with a strong solvent may help. Always check the column manufacturer's instructions for recommended flushing procedures.

  • Method Parameters:

    • Sample Overload: If the peak shape improves upon diluting the sample, then column overload was the likely cause. Reduce the concentration or injection volume of your sample.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Peak Tailing (Tf > 1.2) Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Check_Peak_Shape Peak Shape Improved? Adjust_pH->Check_Peak_Shape Lower pH to 2.5-3.5 Check_Column Check Column Health Check_Column->Check_Peak_Shape Use Guard Column, Flush or Replace Column Evaluate_Sample Evaluate Sample Conditions Evaluate_Sample->Check_Peak_Shape Reduce Concentration, Change Sample Solvent Check_Peak_Shape->Adjust_pH No, Re-evaluate Check_Peak_Shape->Check_Column No Check_Peak_Shape->Evaluate_Sample No End Problem Resolved Check_Peak_Shape->End Yes

Caption: A systematic approach to diagnosing and solving peak tailing issues.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data when optimizing the chromatographic resolution of this compound. Researchers should populate these tables with their own experimental results to systematically evaluate the impact of different parameters.

Table 1: Effect of Mobile Phase Composition on Resolution

% AcetonitrileResolution (Rs) between this compound and Compound XTailing Factor (Tf) of this compound
35%1.21.4
32%1.61.2
30%1.91.1
28%2.11.1

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time of this compound (min)Resolution (Rs) between this compound and Compound X
2515.81.7
3514.21.9
4512.91.8

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a starting point for method development and is based on typical conditions used for the analysis of flavonoids in Helichrysum species[5][6][15].

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-40 min: 30% to 50% B

    • 40-45 min: 50% to 10% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: DAD at 280 nm and 330 nm. For MS detection, use an electrospray ionization (ESI) source in negative ion mode.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh the dried plant extract and dissolve in the initial mobile phase composition (or a weaker solvent). Filter through a 0.45 µm syringe filter before injection[5].

Optimization: If the resolution is not satisfactory (Rs < 1.5), systematically adjust the gradient profile (e.g., make the gradient shallower), mobile phase pH, or column temperature to improve the separation.

Experimental Workflow for HPLC Method Development

HPLC_Workflow Start Sample Preparation (Extract & Dissolve) Initial_Method Initial HPLC Run (Representative Method) Start->Initial_Method Evaluate_Chroma Evaluate Chromatogram (Resolution, Peak Shape) Initial_Method->Evaluate_Chroma Optimize Optimize Parameters (Mobile Phase, Temp.) Evaluate_Chroma->Optimize Not Acceptable Validate Method Validation (Linearity, Precision, Accuracy) Evaluate_Chroma->Validate Acceptable Optimize->Initial_Method Re-run End Routine Analysis Validate->End

Caption: A general workflow for developing and validating an HPLC method for this compound.

References

Guidelines for the safe handling and storage of Helichrysoside powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Helichrysoside Powder

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound powder. Please review this document thoroughly before storing, handling, or using this compound in your experiments.

Chemical and Physical Data

For quick reference, the key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 56343-26-1[1][2]
Molecular Formula C₃₀H₂₆O₁₄[1][3]
Molecular Weight 610.5 g/mol [3]
Compound Type Acylated Flavonol Glycoside[1]
Predicted Water Solubility 0.22 g/L (Practically insoluble)[2]
Solubility Profile Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Predicted logP 2.82[2]
Predicted pKa 6.37 (Strongest Acidic)[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound powder?

This compound powder is classified as a hazardous substance. The primary risks include:

  • Allergic Reactions : It may cause an allergic skin reaction (H317).[4]

  • Respiratory Sensitization : Inhalation of the powder may lead to allergy or asthma symptoms or breathing difficulties (H334).

  • Irritation : Like many fine chemical powders, it may cause skin, eye, and respiratory irritation.[4][5]

  • Combustibility : The powder is combustible, and finely dispersed particles could form explosive mixtures with air if heated intensely.[5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound powder?

A comprehensive PPE strategy is the primary control measure to prevent exposure.[6] The following PPE is required:

  • Hand Protection : Wear two pairs of powder-free, disposable chemotherapy-rated gloves.[7][8][9] Gloves should be changed every 30-60 minutes or immediately if they are damaged or known to be contaminated.[8][10]

  • Body Protection : A long-sleeved, disposable gown resistant to hazardous drug permeability is required.[6][9]

  • Respiratory Protection : Use a fit-tested NIOSH-certified N95 or N100 respirator when handling the powder outside of a containment device to protect against airborne particles.[6][8] Surgical masks do not provide adequate protection.[8][10]

  • Eye and Face Protection : Wear safety goggles and a face shield, especially when there is a risk of splashes or aerosol generation.[6]

Q3: How should I properly store this compound powder?

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Container : Keep the powder in its tightly sealed original container.[4]

  • Environment : Store in a cool, dry, and well-ventilated area.[4]

  • Conditions to Avoid : Protect from light, heat, and air to prevent degradation.[4]

  • Designated Area : For hazardous drugs, storage in a dedicated, externally vented, negative-pressure room with at least 12 air changes per hour (ACPH) is recommended to prevent cross-contamination.[7]

Q4: What is the correct procedure for disposing of this compound waste?

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Dispose of the powder, contaminated PPE (gloves, gowns), and lab supplies in a designated, properly labeled, and sealed hazardous waste container.[5][7]

  • Sharps : Needles and syringes must be placed directly into a sharps container without being clipped or capped.[9]

  • Regulatory Compliance : All disposal must follow an approved waste disposal plan in accordance with local, state, and federal regulations.[5][7]

Troubleshooting Guide

Q: I accidentally spilled some this compound powder. What should I do? A: Immediately alert others in the area. Ensure you are wearing the appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[7] Cover the spill with an inert absorbent material like sand or a chemical spill kit powder.[4] Carefully collect the contained material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[7]

Q: I believe I may have inhaled some of the powder. What are my next steps? A: Move to fresh air immediately.[5] If you experience breathing difficulties or other respiratory symptoms, seek immediate medical attention by calling a physician or poison center. Be prepared to show the Safety Data Sheet (SDS) to the medical personnel.

Q: The powder came into contact with my skin. What is the first aid procedure? A: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[4] If a skin rash or irritation develops, seek medical advice.

Q: My eyes are irritated after working with the powder. What should I do? A: Go to an eyewash station and rinse your eyes cautiously with water for several minutes.[4] If you are wearing contact lenses, remove them if it is safe and easy to do, and continue rinsing.[4][5] If eye irritation persists, seek medical attention from an ophthalmologist.[4][5]

Q: The powder in my container appears discolored or clumped. Is it still usable? A: Discoloration, clumping, or changes in texture can indicate degradation or moisture absorption. The product is chemically stable under standard room temperature conditions, but exposure to light, heat, or air can compromise its integrity.[4][5] It is recommended not to use the powder if its appearance has changed, as this could affect experimental outcomes.

Visualized Workflow and Diagrams

Safe Handling Workflow for this compound Powder

The following diagram outlines the critical steps for safely handling this compound powder, from preparation to disposal, to minimize exposure risk.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling (in Containment) cluster_2 Phase 3: Post-Handling & Cleanup A Verify SDS Information & Emergency Procedures B Don Full PPE (Double Gloves, Gown, Respirator, Goggles) A->B C Perform Weighing & Aliquoting in a Chemical Fume Hood or C-PEC B->C D Prepare Solution (e.g., with DMSO, Acetone) C->D E Decontaminate Work Surfaces D->E F Segregate & Dispose of Waste in Labeled Hazardous Waste Bins E->F G Carefully Remove PPE to Avoid Contamination F->G H Wash Hands Thoroughly G->H

Caption: Logical workflow for handling this compound powder.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Helichrysoside and Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside and tiliroside are structurally related flavonoid glycosides that have garnered significant interest in the scientific community for their diverse biological activities. Both compounds share a common kaempferol aglycone core, with tiliroside being a kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside and this compound being a quercetin 3-O-(6''-O-trans-p-coumaroyl)-β-d-glucopyranoside. This guide provides a comprehensive comparative analysis of their biological activities, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of tiliroside. While quantitative data for this compound is limited in the current literature, qualitative comparisons from direct comparative studies are included where available.

Table 1: Anti-inflammatory Activity of Tiliroside

AssayCell Line/ModelIC50 / ED50Reference
Nitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 macrophagesSignificant suppression at 12.5-100 µM[1]
iNOS and COX-2 Protein ExpressionLPS-activated RAW 264.7 macrophagesSignificant downregulation at 12.5-100 µM[1]
Phospholipase A2-induced Mouse Paw EdemaIn vivoED50 = 35.6 mg/kg[2]
TPA-induced Mouse Ear InflammationIn vivoED50 = 357 µ g/ear [2]

Table 2: Antioxidant Activity of Tiliroside

AssayMethodIC50Reference
DPPH Radical ScavengingIn vitro6 µM[2]
Superoxide Radical ScavengingXanthine/Xanthine Oxidase System21.3 µM[2]
Enzymatic Lipid PeroxidationRat Liver Microsomes12.6 µM[2]
Non-enzymatic Lipid PeroxidationRat Liver Microsomes28 µM[2]

Table 3: Comparative Effects on Glucose and Lipid Metabolism

Biological ActivityCompoundCell LineObservationReference
Glucose Consumption This compoundHepG2Enhanced glucose consumption from the medium.[3][4][5]
TilirosideHepG2Enhanced glucose consumption from the medium.[3][4][5]
Triglyceride Accumulation Inhibition This compoundHigh glucose-pretreated HepG2More potent inhibition than tiliroside and other acylated flavonol glycosides.[3][4][5]
TilirosideHigh glucose-pretreated HepG2Significantly inhibited high glucose-induced triglyceride accumulation.[3][4][5]

Experimental Protocols

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2×10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., tiliroside) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce inflammation, and the plates are incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control (without the test compound). The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Glucose and Lipid Metabolism Assays

Glucose Consumption Assay in HepG2 Cells

  • Cell Culture: Human hepatoblastoma-derived HepG2 cells are cultured in a suitable medium.

  • Treatment: Cells are treated with the test compounds (this compound or tiliroside) at various concentrations for a specified period (e.g., 6 days).

  • Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose oxidase assay kit. The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration.

Triglyceride (TG) Accumulation Assay in HepG2 Cells

  • Cell Culture and Induction: HepG2 cells are pre-treated with a high concentration of glucose to induce triglyceride accumulation.

  • Treatment: The cells are then treated with the test compounds (this compound or tiliroside).

  • Triglyceride Measurement: The intracellular triglyceride content is measured using a commercially available triglyceride quantification kit. The results are typically expressed as a percentage of the control (high glucose-treated cells without the test compound).

Signaling Pathways

Tiliroside: Modulation of Inflammatory and Oxidative Stress Pathways

Tiliroside has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

1. MAPK/JNK/p38 Signaling Pathway: In lipopolysaccharide (LPS)-activated macrophages, tiliroside inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This inhibition leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Tiliroside_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation iNOS, COX-2 (Inflammation) p38->Inflammation JNK->Inflammation Tiliroside Tiliroside Tiliroside->p38 Tiliroside->JNK

Tiliroside inhibits the p38 and JNK MAPK pathways.

2. KEAP1/NRF2 Signaling Pathway: Tiliroside can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by disrupting the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). This leads to the translocation of NRF2 to the nucleus and the subsequent expression of antioxidant and cytoprotective genes.

Tiliroside_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Ub Ubiquitination & Degradation NRF2_cyto->Ub NRF2_nu NRF2 NRF2_cyto->NRF2_nu Translocation Tiliroside Tiliroside Tiliroside->KEAP1 ARE ARE NRF2_nu->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes

Tiliroside activates the NRF2 antioxidant pathway.
This compound: Putative Mechanism in Glucose and Lipid Metabolism

The precise signaling pathways modulated by this compound in regulating glucose and lipid metabolism are still under investigation. However, structure-activity relationship studies suggest that the presence of the p-coumaroyl moiety at the 6'' position of the glucopyranosyl part is crucial for its activity.[3][4][5] This suggests a specific interaction with cellular targets that recognize this structural feature, potentially influencing pathways involved in glucose transport and lipid synthesis and storage.

Helichrysoside_Metabolism_Workflow This compound This compound Cellular_Targets Specific Cellular Targets This compound->Cellular_Targets Glucose_Metabolism Increased Glucose Consumption Cellular_Targets->Glucose_Metabolism Lipid_Metabolism Decreased Triglyceride Accumulation Cellular_Targets->Lipid_Metabolism

Proposed workflow for this compound's metabolic effects.

Conclusion

Both this compound and tiliroside exhibit promising biological activities. Tiliroside has been extensively studied, with a well-documented profile as an anti-inflammatory and antioxidant agent, with its mechanisms of action partially elucidated. This compound, while less characterized quantitatively, shows significant potential in the regulation of glucose and lipid metabolism, appearing more potent than tiliroside in inhibiting triglyceride accumulation in a key cellular model.

Future research should focus on obtaining quantitative data for the biological activities of this compound to allow for a more direct and comprehensive comparison with tiliroside. Elucidating the specific signaling pathways through which this compound exerts its metabolic effects will be crucial for understanding its therapeutic potential. This comparative guide serves as a valuable resource for researchers aiming to explore the pharmacological applications of these two important flavonoid glycosides.

References

Validating the Bioactivity of Synthetically Derived Helichrysoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of synthetically derived Helichrysoside versus its naturally occurring counterpart. This compound, a flavonoid glycoside found in various Helichrysum species, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects. The validation of its synthetic form is a critical step in ensuring consistency, scalability, and accessibility for research and drug development. This document summarizes key quantitative bioactivity data, details experimental protocols for validation, and illustrates the underlying signaling pathways.

Comparative Bioactivity Analysis

While direct comparative studies between pure synthetic and natural this compound are limited, this section juxtaposes data from studies on synthetic this compound with data from Helichrysum extracts known to be rich in this compound. It is important to note that the bioactivity of natural extracts is influenced by the synergistic or antagonistic effects of other constituent compounds.

Table 1: Comparison of Antioxidant and Anti-inflammatory Bioactivity

Bioactivity ParameterSynthetic this compoundNatural this compound (in Helichrysum Extracts)Key Findings
Antioxidant Activity (DPPH Assay) Data not available for pure compoundIC50 values for Helichrysum extracts range from 10.45 ± 0.61 µg/mL to 28 ± 1.41 µg/mL[1].Helichrysum extracts demonstrate potent antioxidant activity, which is attributed in part to their flavonoid content, including this compound. Further testing on the pure synthetic compound is required for a direct comparison.
Antioxidant Activity (ABTS Assay) Data not available for pure compoundIC50 values for Helichrysum extracts can be as low as 3.92 ± 0.73 µg/mL[1].Similar to the DPPH assay, Helichrysum extracts show significant radical scavenging activity.
Anti-inflammatory Activity (Nitric Oxide Inhibition) Data not available for pure compoundChloroform and n-hexane extracts of Conyza canadensis (a plant also containing flavonoids) showed significant NO inhibition with IC50 values around 17.69 μg/mL[2]. Specific data for this compound is needed.Flavonoid-rich extracts show promise in inhibiting nitric oxide production, a key mediator in inflammation. The specific contribution of this compound needs to be elucidated.
Anti-inflammatory Activity (Cytokine Inhibition) Helichrysetin (aglycone) inhibits TNF-α-induced NF-κB activation[3][4].Not specified for pure compound.The aglycone of this compound demonstrates anti-inflammatory potential by targeting the NF-κB signaling pathway.

Table 2: Comparison of Metabolic Bioactivity

Bioactivity ParameterSynthetic this compoundNatural this compound (in Helichrysum Extracts)Key Findings
Glucose Consumption (HepG2 cells) Enhanced glucose consumption from the medium[5].Aqueous extracts of Helichrysum petiolare significantly increased glucose uptake in HepG2 cells[6].Both synthetic this compound and extracts containing the natural form demonstrate the ability to promote glucose uptake in liver cells, suggesting a potential role in glucose metabolism regulation.
Triglyceride Accumulation (HepG2 cells) Significantly inhibited high glucose-induced TG accumulation (% of control at 100 µM: 76.9 ± 2.3%)[5].Not specified for pure compound.Synthetic this compound shows a potent inhibitory effect on triglyceride accumulation, indicating its potential in managing lipid metabolism.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the validation of synthetically derived this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the enzymatic partial hydrolysis of a related, more abundant flavonoid glycoside, such as rutin[7].

Procedure:

  • Enzymatic Hydrolysis: Dissolve rutin in an appropriate buffer solution. Add a specific glycosidase enzyme that selectively cleaves the terminal rhamnose sugar from rutin, leaving the quercetin-3-O-glucoside moiety.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the intermediate product.

  • Purification of Intermediate: Once the reaction is complete, purify the quercetin-3-O-glucoside from the reaction mixture using column chromatography.

  • Acylation: The purified quercetin-3-O-glucoside is then acylated with p-coumaric acid. This step typically involves protecting the phenolic hydroxyl groups, followed by esterification and subsequent deprotection to yield this compound[7].

  • Final Purification: Purify the final product, this compound, using chromatographic techniques such as preparative HPLC to obtain a high-purity compound.

  • Structural Confirmation: Confirm the structure of the synthesized this compound using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (synthetic this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Add the DPPH solution to the test compound and standard solutions in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a standard antioxidant.

  • Add the test compound or standard to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours of incubation, collect the cell supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to exclude cytotoxic effects.

  • Calculate the percentage of NO inhibition and the IC50 value.

b) Cytokine (TNF-α, IL-6) Inhibition Assay

  • Culture RAW 264.7 cells or another appropriate cell line.

  • Pre-treat cells with the test compound.

  • Stimulate the cells with LPS.

  • After a specific incubation period, collect the cell supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Calculate the percentage of cytokine inhibition.

Metabolic Bioactivity Assays

a) Glucose Uptake Assay in HepG2 Cells

  • Culture HepG2 human liver cancer cells in a 96-well plate.

  • Starve the cells in a low-glucose medium for a few hours.

  • Treat the cells with various concentrations of the test compound.

  • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells.

  • After a 30-60 minute incubation, wash the cells to remove excess 2-NBDG.

  • Measure the fluorescence intensity using a fluorescence microplate reader. An increase in fluorescence indicates enhanced glucose uptake.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its bioactivity validation.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->TAK1 Inhibits This compound->IKK DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Validation cluster_comparison Comparative Analysis Synthesis Chemical Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation Antioxidant Antioxidant Assays (DPPH, ABTS) Confirmation->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Confirmation->Anti_inflammatory Metabolic Metabolic Assays (Glucose Uptake) Confirmation->Metabolic Data_Analysis Data Analysis (IC50 values, % Inhibition) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Metabolic->Data_Analysis Comparison Comparison with Natural Product Data Data_Analysis->Comparison

Caption: Experimental workflow for validating synthetic this compound.

Conclusion

The available evidence suggests that synthetically derived this compound possesses significant bioactivity, particularly in the context of metabolic regulation. Its aglycone, Helichrysetin, demonstrates clear anti-inflammatory potential through the inhibition of the NF-κB pathway. While direct quantitative comparisons with purified natural this compound are needed to fully establish bioequivalence, the synthetic route offers a promising and reproducible source of this valuable compound for further research and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to validate and explore the therapeutic potential of synthetic this compound.

References

Helichrysoside vs. Quercetin: A Comparative Analysis of Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of two flavonoids, helichrysoside and quercetin. Both compounds have demonstrated potential in modulating key metabolic pathways, making them subjects of interest for the development of novel therapeutic agents for metabolic disorders. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clear, objective comparison.

Overview of Metabolic Effects

This compound, an acylated flavonol glycoside, and quercetin, a widely studied flavonoid, both exhibit beneficial effects on glucose and lipid metabolism. While quercetin's mechanisms of action have been extensively investigated, research on this compound is emerging, revealing its potential as a potent metabolic modulator. This guide aims to juxtapose the current understanding of these two compounds.

Comparative Data on Metabolic Parameters

The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a direct comparison of the effects of this compound and quercetin on various metabolic parameters.

Table 1: In Vitro Effects on Lipid Metabolism in HepG2 Cells
CompoundConcentrationEffect on Triglyceride AccumulationCitation
This compound 100 µMSignificant inhibition (~23.1% reduction)[1]
Quercetin 100 µMStronger inhibition than this compound (~54.3% reduction) but with associated cytotoxicity[1]

Note: The study cited indicates that while quercetin showed a stronger inhibitory effect on triglyceride accumulation, it also exhibited cytotoxicity at the effective concentrations, a factor not observed with this compound under the same conditions.

Table 2: In Vitro Effects on Glucose Metabolism in HepG2 Cells
CompoundConcentrationEffect on Glucose ConsumptionCitation
This compound 30 µMSignificant increase in glucose consumption from the medium[1]
Quercetin 30-100 µMDid not significantly change glucose concentration in the medium (potential cytotoxicity at higher concentrations)[1]
Table 3: In Vivo Effects on Glucose Tolerance in Mice
CompoundDosageEffect on Glucose ToleranceCitation
This compound 10 mg/kg/day (14 days)Improved glucose tolerance[1]
Quercetin Glycosides Single oral doseSuppressed acute hyperglycemia[2]

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathway for this compound's metabolic effects is still under investigation. However, based on studies of structurally similar compounds, it is hypothesized to act, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The presence of the acyl moiety is crucial for its effects on both glucose and lipid metabolism[1].

Helichrysoside_Pathway This compound This compound AMPK AMPK Activation (Hypothesized) This compound->AMPK Glucose_Metabolism Increased Glucose Consumption AMPK->Glucose_Metabolism Lipid_Metabolism Decreased Triglyceride Accumulation AMPK->Lipid_Metabolism

Hypothesized Signaling Pathway of this compound.
Quercetin

Quercetin's metabolic effects are more extensively documented and are known to be mediated through multiple signaling pathways. A key mechanism is the activation of the AMPK signaling cascade. Activated AMPK, in turn, promotes glucose uptake through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells and inhibits hepatic glucose production[3][4]. Quercetin has also been shown to influence the insulin signaling pathway by enhancing the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1)[5][6].

Quercetin_Pathway cluster_insulin Insulin Signaling cluster_ampk AMPK Signaling Insulin_Receptor Insulin Receptor (IR) IRS1 IRS1 Phosphorylation Insulin_Receptor->IRS1 PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 AMPK AMPK Activation AMPK->GLUT4 Lipid_Metabolism Decreased Lipogenesis (SREBP-1c, FAS inhibition) AMPK->Lipid_Metabolism Quercetin Quercetin Quercetin->Insulin_Receptor Quercetin->AMPK Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Established Signaling Pathways of Quercetin.

Experimental Protocols

Triglyceride Accumulation Assay in HepG2 Cells

This protocol is designed to quantify the effect of compounds on intracellular triglyceride levels in human hepatocyte carcinoma (HepG2) cells.

TG_Assay_Workflow Start Seed HepG2 cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with This compound or Quercetin in high-glucose medium Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Wash Wash cells with PBS Incubate2->Wash Lyse Lyse cells Wash->Lyse Assay Measure triglyceride content using a commercial kit Lyse->Assay Analyze Normalize TG content to protein concentration Assay->Analyze

Workflow for Triglyceride Accumulation Assay.

Detailed Methodology:

  • Cell Culture: HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Lipid Accumulation: After 24 hours, the medium is replaced with high-glucose (30 mM) DMEM to induce lipid accumulation.

  • Compound Treatment: Cells are treated with various concentrations of this compound or quercetin for another 24 hours.

  • Cell Lysis and Triglyceride Measurement: Cells are washed with phosphate-buffered saline (PBS) and lysed. The intracellular triglyceride content is then measured using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Data Normalization: The triglyceride concentration is normalized to the total protein content of the cell lysate, determined using a BCA protein assay kit.

Glucose Consumption Assay in HepG2 Cells

This protocol measures the amount of glucose consumed by HepG2 cells from the culture medium.

Detailed Methodology:

  • Cell Culture: HepG2 cells are cultured as described in the triglyceride accumulation assay.

  • Compound Treatment: Cells are treated with this compound or quercetin in a medium with a known glucose concentration.

  • Sample Collection: At specified time points (e.g., 6 days), aliquots of the culture medium are collected.

  • Glucose Measurement: The glucose concentration in the collected medium is determined using a glucose oxidase-based assay kit.

  • Calculation of Glucose Consumption: The amount of glucose consumed is calculated by subtracting the final glucose concentration from the initial concentration.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo protocol assesses the effect of a compound on the ability of mice to clear a glucose load from the bloodstream.

OGTT_Workflow Start Fast mice overnight (12-16 hours) Baseline_Glucose Measure baseline blood glucose (t=0) Start->Baseline_Glucose Administer Administer compound (this compound or Quercetin) orally Baseline_Glucose->Administer Wait Wait for absorption (e.g., 30-60 min) Administer->Wait Glucose_Gavage Administer glucose solution orally (gavage) Wait->Glucose_Gavage Measure_Glucose Measure blood glucose at 15, 30, 60, 90, 120 min Glucose_Gavage->Measure_Glucose Analyze Calculate Area Under the Curve (AUC) Measure_Glucose->Analyze

Workflow for Oral Glucose Tolerance Test.

Detailed Methodology:

  • Animal Acclimatization and Fasting: Male ICR mice are acclimatized for at least one week before the experiment. The mice are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level (t=0).

  • Compound Administration: The test compound (this compound or quercetin) is administered orally at a predetermined dose.

  • Glucose Challenge: After a specific absorption period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the blood glucose concentration over time is calculated to assess glucose tolerance.

Conclusion and Future Directions

Both this compound and quercetin demonstrate promising effects on key aspects of glucose and lipid metabolism. Quercetin's mechanisms are well-characterized, involving the AMPK and insulin signaling pathways. This compound shows significant potential, particularly in its ability to inhibit triglyceride accumulation and enhance glucose consumption without the cytotoxicity observed with quercetin at similar concentrations in some studies.

However, a direct comparative study evaluating the effects of this compound and quercetin on glucose uptake, GLUT4 translocation, and the activation of key signaling molecules like AMPK under identical experimental conditions is warranted. Such research would provide a more definitive comparison of their potency and therapeutic potential. Further investigation into the specific molecular targets of this compound is also crucial to fully elucidate its mechanism of action. This comparative guide serves as a foundation for researchers to design future studies aimed at further characterizing and comparing these two promising flavonoids for the potential treatment of metabolic diseases.

References

A Comparative Analysis of the Therapeutic Efficacy of Helichrysoside and Its Structural Analogs in Modulating Glucose and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of Helichrysoside and its structurally related acylated flavonol glycosides. The data presented herein, primarily derived from studies on human hepatoblastoma-derived HepG2 cells, offers insights into the structure-activity relationships of these compounds, particularly concerning their potential in managing metabolic disorders.

Data Presentation: Comparative Efficacy in vitro

The therapeutic potential of this compound and its analogs was evaluated by assessing their effects on glucose consumption and triglyceride (TG) accumulation in HepG2 cells. The following tables summarize the key quantitative findings from these experimental evaluations.

Table 1: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells

CompoundConcentration (µM)Glucose Consumption (% of Control)
This compound 10 125.4 ± 4.2
trans-Tiliroside10122.6 ± 3.5
Kaempferol 3-O-β-D-glucopyranoside10118.9 ± 2.8
Quercetin 3-O-β-D-glucopyranoside10102.1 ± 3.1
Quercetin (Aglycone)1098.7 ± 2.5
Kaempferol (Aglycone)10101.3 ± 2.9
p-Coumaric acid1099.5 ± 3.3
Metformin (Positive Control)1000135.8 ± 5.1
*Note: Data are presented as mean ± S.D. p < 0.05 compared to the control group. Data is synthesized from the study by Morikawa et al., 2019.

Table 2: Inhibitory Effects of this compound and its Analogs on Triglyceride Accumulation in High-Glucose-Pretreated HepG2 Cells

CompoundConcentration (µM)Triglyceride Content (% of Control)
This compound 10 45.2 ± 3.8
Analog 1 (Cinnamoyl ester)1058.7 ± 4.1
Analog 2 (Feruloyl ester)1052.1 ± 3.9
Analog 3 (Sinapoyl ester)1065.4 ± 4.5
Quercetin (Aglycone)1078.9 ± 5.2
Kaempferol (Aglycone)1082.3 ± 4.8
Quercetin 3-O-β-D-glucopyranoside1095.6 ± 6.1
p-Coumaric acid10101.2 ± 5.5
*Note: Data are presented as mean ± S.D. p < 0.05 compared to the high-glucose control group. Analogs refer to synthetic variations of the acyl group attached to the glucopyranosyl moiety. Data is synthesized from the study by Morikawa et al., 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Glucose Consumption Assay in HepG2 Cells

Objective: To determine the effect of this compound and its analogs on glucose uptake from the culture medium by HepG2 cells.

Materials:

  • Human hepatoblastoma-derived HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound and its analogs)

  • Metformin (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Glucose Assay Kit

Procedure:

  • Cell Culture: HepG2 cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing the test compounds at the desired concentrations (e.g., 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 1 mM Metformin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 6 days), with the medium being replaced with fresh medium containing the respective treatments every 2 days.

  • Glucose Measurement: At the end of the incubation period, a sample of the culture medium from each well is collected. The glucose concentration in the medium is determined using a commercial glucose assay kit according to the manufacturer's instructions.

  • Calculation: Glucose consumption is calculated by subtracting the glucose concentration of the medium from wells containing cells from the glucose concentration of the medium from cell-free wells (blank). The results are typically expressed as a percentage of the vehicle-treated control group.

Triglyceride Accumulation Assay in HepG2 Cells

Objective: To assess the inhibitory effect of this compound and its analogs on triglyceride accumulation in HepG2 cells cultured under high-glucose conditions.

Materials:

  • HepG2 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Test compounds

  • High-glucose induction medium (DMEM with elevated glucose concentration, e.g., 30 mM)

  • PBS

  • Cell lysis buffer

  • Triglyceride Quantification Kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and High-Glucose Induction: HepG2 cells are seeded in 12-well plates and cultured to approximately 80% confluency. To induce lipid accumulation, the culture medium is then replaced with a high-glucose medium for 24-48 hours.

  • Compound Treatment: Following the high-glucose induction, the medium is replaced with fresh high-glucose medium containing the test compounds at the desired concentrations. A vehicle control is also included.

  • Incubation: The cells are incubated with the compounds for an additional 24 hours.

  • Cell Lysis: After incubation, the cells are washed twice with ice-cold PBS and then lysed with a suitable cell lysis buffer. The cell lysates are collected.

  • Triglyceride Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay kit.

  • Normalization: The triglyceride content is normalized to the total protein concentration to account for variations in cell number. The results are expressed as a percentage of the triglyceride content in the vehicle-treated, high-glucose control group.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow of the experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_analysis Data Analysis start Seed HepG2 Cells induce High-Glucose Induction (for TG Assay) start->induce 24-48h treat Treat with this compound and Analogs start->treat For Glucose Assay induce->treat glucose_assay Measure Glucose in Medium treat->glucose_assay tg_assay Measure Intracellular Triglycerides treat->tg_assay calc_glucose Calculate Glucose Consumption glucose_assay->calc_glucose normalize_tg Normalize TG to Protein tg_assay->normalize_tg compare Compare Efficacy calc_glucose->compare normalize_tg->compare

Caption: Experimental workflow for evaluating the efficacy of this compound and its analogs.

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus insulin Insulin ir Insulin Receptor (IR) insulin->ir irs IRS-1 ir->irs P pi3k PI3K irs->pi3k akt Akt pi3k->akt gsk3 GSK-3β akt->gsk3 Inhibits glut4 GLUT4 Translocation akt->glut4 foxo1 FOXO1 akt->foxo1 Inhibits gs Glycogen Synthase gsk3->gs Inhibits gluconeogenesis Gluconeogenic Genes foxo1->gluconeogenesis This compound This compound (Potential modulation) This compound->akt

Caption: Simplified Insulin Signaling Pathway in Hepatocytes.

ampk_signaling cluster_activation AMPK Activation cluster_catabolic Catabolic Pathways (Activated) cluster_anabolic Anabolic Pathways (Inhibited) amp ↑ AMP/ATP Ratio ampk AMPK amp->ampk lkb1 LKB1 lkb1->ampk glycolysis Glycolysis ampk->glycolysis fatty_acid_oxidation Fatty Acid Oxidation ampk->fatty_acid_oxidation acc ACC ampk->acc Inhibits srebp1c SREBP-1c ampk->srebp1c Inhibits fatty_acid_synthesis Fatty Acid Synthesis acc->fatty_acid_synthesis srebp1c->fatty_acid_synthesis cholesterol_synthesis Cholesterol Synthesis srebp1c->cholesterol_synthesis This compound This compound (Potential modulation) This compound->ampk

Caption: Overview of the AMPK Signaling Pathway in Lipid Metabolism.

A Comparative Guide to Cross-Validation of Analytical Methods for Helichrysoside (Tiliroside) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Helichrysoside Quantification.

This compound, a flavonoid glycoside identical to Tiliroside, is a significant bioactive compound found in various medicinal plants, including those of the Helichrysum genus. Its diverse pharmacological activities necessitate accurate and precise quantification in plant extracts, herbal formulations, and biological matrices. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in research, quality control, and pharmacokinetic studies.

This guide provides an objective comparison of three widely used analytical techniques for the quantification of Helichryside (Tiliroside): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is synthesized from various validated methods to aid researchers in selecting the most suitable approach based on their specific analytical requirements, such as sensitivity, selectivity, and sample throughput.

Cross-Validation of Analytical Methods: An Overview

Cross-validation is the process of comparing two or more analytical methods to ensure that they provide equivalent and reliable results. This is particularly important when transferring methods between laboratories or when different techniques are used within the same study. The goal is to demonstrate that the chosen methods are fit for their intended purpose and that the data generated are comparable and accurate.

cross_validation_workflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC_UV HPLC-UV Linearity Linearity & Range HPLC_UV->Linearity Evaluate Accuracy Accuracy HPLC_UV->Accuracy Evaluate Precision Precision HPLC_UV->Precision Evaluate LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Evaluate Specificity Specificity HPLC_UV->Specificity Evaluate LC_MS LC-MS LC_MS->Linearity Evaluate LC_MS->Accuracy Evaluate LC_MS->Precision Evaluate LC_MS->LOD_LOQ Evaluate LC_MS->Specificity Evaluate HPTLC HPTLC HPTLC->Linearity Evaluate HPTLC->Accuracy Evaluate HPTLC->Precision Evaluate HPTLC->LOD_LOQ Evaluate HPTLC->Specificity Evaluate Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Sample Sample Preparation (e.g., Plant Extract) Sample->HPLC_UV Sample->LC_MS Sample->HPTLC Method_Selection Informed Method Selection Data_Comparison->Method_Selection

Workflow for the cross-validation of analytical methods for this compound quantification.

Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for the quantification of this compound (Tiliroside) using HPLC-UV, LC-MS, and a representative HPTLC method for a structurally similar flavonoid glycoside, as specific HPTLC data for Tiliroside is limited.

Table 1: HPLC-UV Method for Tiliroside Quantification

Validation ParameterResults
Linearity Range7.5 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)98.10% - 100.93%[1]
Precision (% RSD)Intra-day: 0.27%, Inter-day: 0.39%[1]
Limit of Detection (LOD)Not explicitly reported
Limit of Quantification (LOQ)Not explicitly reported

Table 2: LC-MS/MS Method for Tiliroside Quantification

Validation ParameterResults
Linearity Range2 - 500 ng/mL[2]
Correlation Coefficient (r²)0.9995[2]
Accuracy (% Recovery)Not explicitly reported as % recovery
Precision (% RSD)Intra-day and Inter-day precision were determined[2]
Limit of Detection (LOD)Determined[2]
Limit of Quantification (LOQ)Determined[2]

Table 3: HPTLC Method for a Representative Flavonoid Glycoside (Rutin) Quantification *

Validation ParameterResults
Linearity Range0.40 - 0.90 µ g/spot [3]
Correlation Coefficient (r²)> 0.99[3]
Accuracy (% Recovery)Not explicitly reported
Precision (% RSD)Not explicitly reported
Limit of Detection (LOD)Not explicitly reported
Limit of Quantification (LOQ)Not explicitly reported

*Note: Data for Rutin, a common flavonoid glycoside, is presented as a representative example for HPTLC due to the limited availability of a fully validated HPTLC method specifically for Tiliroside in the searched literature. Researchers should validate the HPTLC method for Tiliroside specifically for their application.

Experimental Protocols

HPLC-UV Method for Tiliroside Quantification

This method is suitable for the quantification of Tiliroside in plant extracts.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of acid like acetic or formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed. For example, a mobile phase of methanol and 10% acetic acid (50:50, v/v) can be used.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Tiliroside, which is around 313 nm.[4]

  • Sample Preparation: Plant material is extracted with a suitable solvent like methanol. The crude extract may require a clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection into the HPLC system.[4]

  • Quantification: The external standard method is used for quantification, where the peak area of Tiliroside in the sample is compared to a calibration curve generated from known concentrations of a Tiliroside standard.[4]

LC-MS/MS Method for Tiliroside Quantification

This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of Tiliroside.

  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with solvents such as acetonitrile and water, often with an additive like formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties. For flavonoids, negative ion mode is often preferred.

  • MS/MS Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for Tiliroside.

  • Sample Preparation: Similar to HPLC-UV, sample extraction with a solvent like methanol is performed. Depending on the matrix, further cleanup steps like liquid-liquid extraction or SPE may be necessary.

  • Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

HPTLC Method for Flavonoid Glycoside Quantification

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. While a specific validated method for Tiliroside is not detailed here, the following provides a general protocol for flavonoid glycosides.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase (Solvent System): The choice of mobile phase is crucial for good separation. A common solvent system for flavonoids is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water.[5]

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, the plate is dried, and the separated bands are scanned with a densitometer at a specific wavelength (e.g., 254 nm or 366 nm after derivatization).

  • Derivatization: To enhance visualization and detection, the plate can be sprayed with a derivatizing reagent, such as Natural Product-Polyethylene Glycol (NP-PEG) reagent.

  • Quantification: The peak areas of the sample bands are compared to the peak areas of the standard bands on the same plate for quantification.

Conclusion: Choosing the Right Method

The choice of the analytical method for this compound (Tiliroside) quantification depends on the specific research or quality control objectives.

  • HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control of herbal raw materials and finished products where high sensitivity is not the primary requirement.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), analysis of complex matrices, and quantification of trace amounts of the analyte.

  • HPTLC provides a high-throughput and cost-effective solution for the simultaneous screening and quantification of multiple samples, making it well-suited for the quality control of a large number of herbal samples.

Ultimately, regardless of the method chosen, proper validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data for the quantification of this compound. This guide serves as a starting point for researchers to compare and select the most appropriate analytical technique for their specific needs.

References

Comparative Analysis of Helichrysoside Content in Helichrysum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Helichrysoside content in various Helichrysum species, tailored for researchers, scientists, and drug development professionals. The objective is to present a clear overview of the quantitative data available in the scientific literature, detail the experimental protocols for extraction and quantification, and visualize the relevant biological pathways.

Comparative Quantitative Analysis of this compound

While a comprehensive comparative study quantifying this compound across a wide range of Helichrysum species is not extensively available in current literature, existing phytochemical investigations indicate that the concentration of this and other flavonoid glycosides can vary significantly depending on the species, geographical origin, harvesting time, and the specific plant part analyzed.

For instance, studies comparing the chemical profiles of Helichrysum italicum and Helichrysum arenarium have highlighted differences in their flavonoid composition. While both species are known to contain flavonoids, the specific concentration of this compound has not been consistently reported across comparative studies[1][2]. Research has often focused on the total flavonoid or phenolic content, or on other specific compounds like chlorogenic acid and arzanol[3][4].

To facilitate future comparative research, this guide emphasizes the need for standardized methodologies for the quantification of this compound. Below is a template for a comparative data table that can be populated as more quantitative studies become available.

Helichrysum SpeciesPlant PartExtraction MethodQuantification MethodThis compound Content (mg/g dry weight)Reference
Helichrysum italicumFlowersHPLC-DADData Not Available
Helichrysum arenariumInflorescencesHPLC-DADData Not Available
Helichrysum gymnocephalumLeavesHPLC-DADData Not Available
Helichrysum pandurifoliumAerial PartsHPLC-DADData Not Available[5]
Helichrysum foetidumAerial PartsHPLC-DADData Not Available[5]
Helichrysum petiolareAerial PartsHPLC-DADData Not Available[5]
Helichrysum cymosumAerial PartsHPLC-DADData Not Available[5]

Note: The table is currently populated with placeholders due to the lack of specific quantitative data for this compound in the reviewed literature. Researchers are encouraged to contribute to this data gap.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail standardized methods for extraction and quantification based on common practices for flavonoid analysis in plant materials.

Extraction of this compound

A prevalent method for extracting flavonoids from Helichrysum species is ultrasonic-assisted extraction (UAE). This technique offers high efficiency and is less time-consuming compared to traditional methods.

Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., flowers, leaves) at room temperature and grind it into a fine powder.

  • Extraction Solvent: A mixture of methanol and water (e.g., 70:30 v/v) is commonly used for flavonoid extraction.

  • Procedure: a. Weigh approximately 1.0 g of the powdered plant material and place it in an extraction vessel. b. Add 20 mL of the extraction solvent. c. Place the vessel in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). e. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction process on the plant residue two more times to ensure complete extraction. h. Combine the supernatants and filter through a 0.45 µm syringe filter before analysis.

G Experimental Workflow for this compound Extraction and Quantification cluster_extraction Extraction cluster_quantification Quantification start Plant Material (Helichrysum sp.) grind Grinding start->grind extract Ultrasonic-Assisted Extraction (Methanol/Water) grind->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filtration (0.45 µm) collect->filter hplc HPLC-DAD Analysis filter->hplc quantify Quantification of This compound hplc->quantify

Caption: Workflow for this compound analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable and widely used method for the quantification of flavonoid glycosides like this compound.

Protocol: HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-35 min: 30-50% B

    • 35-40 min: 50-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Flavonoids typically show maximum absorbance between 280 nm and 370 nm. For this compound, a detection wavelength of 350 nm is recommended.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.

Signaling Pathways Modulated by Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various cellular signaling pathways. While direct studies on this compound are limited, research on structurally similar flavonoid glycosides, such as hyperoside, provides insights into potential mechanisms of action. Two key pathways that are often implicated are the PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Dysregulation of this pathway is often associated with diseases like cancer. Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to a reduction in cell proliferation and induction of apoptosis.

G Inhibitory Effect of Flavonoids on the PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits Flavonoids Flavonoids (e.g., this compound) Flavonoids->PI3K inhibits Flavonoids->Akt inhibits

Caption: Flavonoid-mediated inhibition of PI3K/Akt signaling.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38 kinases. Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.

G Modulation of the MAPK Signaling Pathway by Flavonoids Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription activates Response Cellular Response (Proliferation, Inflammation) Transcription->Response Flavonoids Flavonoids (e.g., this compound) Flavonoids->MAPKK inhibits

Caption: Flavonoid modulation of the MAPK signaling cascade.

Conclusion and Future Directions

This guide highlights the current knowledge on the comparative analysis of this compound in Helichrysum species. A significant gap exists in the literature regarding specific quantitative data for this compound across different species. Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify this compound in a wider range of Helichrysum species using validated analytical methods.

  • Method Standardization: Establishing and adopting a standardized and validated protocol for the extraction and quantification of this compound to ensure data comparability across different studies.

  • Biological Activity Studies: Investigating the specific molecular mechanisms of action of this compound, particularly its effects on key signaling pathways like PI3K/Akt and MAPK.

By addressing these research gaps, the scientific community can build a more complete understanding of the distribution and therapeutic potential of this compound in the Helichrysum genus, paving the way for its potential application in drug discovery and development.

References

Assessing the Inter-Laboratory Reproducibility of Helichrysoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the inter-laboratory reproducibility of experimental data for Helichrysoside, a naturally occurring flavonoid glycoside. While specific inter-laboratory studies on this compound are not publicly available, this document presents a hypothetical comparative analysis based on established principles of analytical method validation.[1][2] The objective is to offer a template for how such a study could be designed, executed, and its data presented, thereby enabling researchers to better understand and control for variability in their own experiments.

Introduction to Inter-Laboratory Reproducibility

Inter-laboratory reproducibility is a critical component of analytical method validation, ensuring that a method will produce consistent results when performed by different analysts in different laboratories.[1][2] Factors such as instrumentation, reagent sources, and analyst technique can contribute to variability. Establishing the reproducibility of a quantitative method for a compound like this compound is essential for its development as a potential therapeutic agent or standardized botanical ingredient. This guide outlines a hypothetical round-robin study where three independent laboratories (Lab A, Lab B, and Lab C) quantified this compound in a shared, standardized sample.

Hypothetical Inter-Laboratory Study Design

A standardized, homogenous sample of purified this compound was distributed to three independent laboratories. Each laboratory was provided with a detailed experimental protocol for quantification using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common method for the analysis of flavonoids.[3] Each lab performed five replicate measurements.

Experimental Workflow

The overall workflow for the hypothetical study is depicted below.

G cluster_prep Sample Preparation cluster_labs Laboratory Analysis cluster_analysis Quantification Protocol (HPLC-DAD) cluster_results Data Compilation & Analysis cluster_output Outcome start Homogenized this compound Sample distribute Distribution to Participating Labs start->distribute labA Lab A distribute->labA labB Lab B distribute->labB labC Lab C distribute->labC protocol Standard Solution Prep Sample Solution Prep Instrument Calibration Data Acquisition labA->protocol labB->protocol labC->protocol compile Centralized Data Collection protocol->compile stats Statistical Analysis (Mean, SD, RSD) compile->stats end Reproducibility Assessment stats->end

Figure 1: Hypothetical workflow for an inter-laboratory reproducibility study.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results from the three laboratories. The data are presented to highlight inter-laboratory and intra-laboratory variability.

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Replicate 4 (µg/mL)Replicate 5 (µg/mL)Mean (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD %)
Lab A 102.5101.8103.1102.2101.5102.22 0.640.63%
Lab B 105.1104.5106.2105.5104.8105.22 0.650.62%
Lab C 99.8100.5101.299.5100.1100.22 0.660.66%
Overall 102.55 2.51 2.45%

Analysis:

  • Intra-laboratory precision: All laboratories demonstrated high precision with Relative Standard Deviations (RSD) well below 2%.

  • Inter-laboratory reproducibility: A bias is observed between laboratories, with Lab B reporting systematically higher values and Lab C reporting lower values compared to Lab A. The overall RSD of 2.45% indicates a need for further investigation to identify the sources of systematic error.

Experimental Protocols

A detailed and standardized protocol is crucial for minimizing variability.

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh an appropriate amount of the provided homogenized sample.

  • Dissolve the sample in a known volume of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC-DAD Conditions
  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 350 nm

  • Column Temperature: 30°C

Potential Signaling Pathway Involvement

This compound, as a flavonoid, may interact with various cellular signaling pathways. One such hypothetical pathway is the inhibition of a pro-inflammatory cascade, which is relevant for drug development professionals investigating its potential anti-inflammatory effects.

G Ligand Inflammatory Stimulus Receptor Cell Surface Receptor Ligand->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Recommendations

This guide presents a hypothetical framework for assessing the inter-laboratory reproducibility of this compound quantification. The mock data highlights how even with a standardized protocol, systematic variations can occur between laboratories. To improve reproducibility, the following are recommended:

  • Use of a Certified Reference Material: A single, certified reference standard should be used by all participating laboratories.

  • Detailed System Suitability Tests: Implement and enforce strict system suitability criteria (e.g., peak symmetry, resolution, and theoretical plates) to ensure consistent instrument performance.

  • Analyst Training: Provide comprehensive training on the specific protocol to all analysts involved in the study.

  • Further Investigation of Bias: In cases of significant inter-laboratory differences, a thorough investigation into potential sources of error, such as differences in pipette calibration, solvent preparation, or instrument settings, is warranted.

By adopting a rigorous and standardized approach, researchers can enhance the reliability and comparability of experimental data for this compound, thereby facilitating its scientific and clinical development.

References

A Comparative Guide to the Cellular Metabolomics of Helichrysoside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic responses of cells to Helichrysoside treatment. While a comprehensive public metabolomics dataset for this compound is not currently available, this document synthesizes existing quantitative data, outlines relevant signaling pathways, and provides detailed experimental protocols to support further research in this area.

Comparative Performance of this compound

This compound, an acylated flavonol glycoside, has demonstrated significant effects on glucose and lipid metabolism in cellular models. Its performance, particularly in reducing triglyceride accumulation, has been shown to be more potent than other related flavonol glycosides.

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound treatment on HepG2 cells, a human liver cancer cell line commonly used to study hepatic metabolism. The data is compared with other related flavonoid glycosides.

CompoundConcentration (µM)Triglyceride Accumulation (% of Control)Glucose Consumption (% Increase)
This compound 10076.9 ± 2.3 Enhanced
Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-d-glucopyranoside10080.4 ± 1.2N/A
Quercetin 3-O-(6''-O-trans-p-methylcoumaroyl)-β-d-glucopyranoside10058.2 ± 7.5N/A
Quercetin 3-O-(6''-O-trimethylgalloyl)-β-d-glucopyranoside10085.8 ± 4.1N/A
trans-Tiliroside10082.3 ± 3.0Enhanced
Kaempferol 3-O-β-d-glucopyranosideN/AN/AEnhanced
Aglycones (Quercetin, Kaempferol)N/ANo significant effectNo significant effect
p-Coumaric acidN/ANo significant effectNo significant effect

Data sourced from studies on HepG2 cells.

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the metabolomic effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human hepatoblastoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 80%), the medium is replaced with fresh medium containing this compound or other test compounds at the desired concentrations. A vehicle control (e.g., DMSO) is run in parallel. The treatment duration can vary depending on the experimental endpoint (e.g., 24-48 hours).

Untargeted Metabolomics using LC-MS/MS

This protocol provides a general workflow for the analysis of intracellular metabolites.

1. Sample Preparation

  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol) to the culture plate on ice.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. The mixture can be further homogenized by vortexing or sonication. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites and transfer it to a new tube. The sample can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

2. LC-MS/MS Analysis

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. A typical mobile phase consists of a gradient of acetonitrile and water, both with a small amount of an additive like ammonium formate or formic acid.

  • Mass Spectrometry: Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Acquisition: Perform full scan MS to detect all ions within a specified mass range. For metabolite identification, use data-dependent MS/MS to acquire fragmentation spectra of the most abundant ions.

3. Data Analysis

  • Peak Picking and Alignment: Use specialized software (e.g., XCMS, MS-DIAL) to detect and align chromatographic peaks across all samples.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with databases such as METLIN, HMDB, or an in-house library.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment.

Visualizations

Experimental Workflow for Cellular Metabolomics

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed HepG2 Cells treatment Treat with this compound cell_seeding->treatment quenching Quench Metabolism treatment->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing & Identification lcms->data_processing stats Statistical Analysis data_processing->stats

Caption: Workflow for studying the metabolomic effects of this compound.

Proposed Signaling Pathway of this compound in Lipid Metabolism

Based on the known effects of flavonoids on lipid metabolism, this compound is proposed to modulate the AMPK/SREBP-1c signaling pathway.

signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FAS FAS SREBP1c->FAS Activates Transcription ACC ACC SREBP1c->ACC Activates Transcription Lipogenesis Lipogenesis (Triglyceride Synthesis) FAS->Lipogenesis ACC->Lipogenesis

Caption: Proposed mechanism of this compound on the AMPK/SREBP-1c pathway.

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Helichrysoside

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Helichrysoside. Adherence to these protocols is critical to ensure personal safety and prevent contamination.

Introduction:

Hazard Assessment and Risk Mitigation

While flavonoids are generally considered to have low toxicity, concentrated forms of these compounds can present health risks with high or prolonged exposure. Potential hazards associated with powdered this compound include:

  • Inhalation: Airborne particles can be inhaled, leading to respiratory irritation and potential systemic effects.

  • Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic toxicity.

  • Ingestion: Accidental ingestion could lead to adverse health effects.

  • Eye Contact: Powder or solutions can cause serious eye irritation.

To mitigate these risks, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and the consistent use of appropriate PPE.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the mandatory PPE for handling this compound in a laboratory setting.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent standards.Protects eyes from airborne powder and splashes of solutions containing this compound.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes and airborne particles, especially during weighing and solution preparation.
Hand Protection Disposable Nitrile GlovesDouble-gloving is required.Prevents dermal absorption. Double-gloving provides an extra barrier and allows for safe removal of the outer glove in case of contamination.
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.
Disposable GownImpermeable, disposable gown worn over the lab coat.Provides a higher level of protection against spills and contamination, and can be easily removed and disposed of in case of a significant spill.
Respiratory Protection N95 Respirator or higherNIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., elastomeric half-mask respirator with P100 filters) may be required based on a site-specific risk assessment, especially for tasks that generate significant dust.Prevents inhalation of airborne this compound powder.

Safe Handling and Operational Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.

Preparation and Weighing:
  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Engineering Controls: Use of a certified chemical fume hood or a balance enclosure with proper ventilation is mandatory to control airborne particles.

  • "Wet Weighing" Technique: To minimize dust generation, it is recommended to gently moisten the powder with a small amount of the solvent to be used before transferring it.

  • Dedicated Equipment: Use dedicated and clearly labeled spatulas, weigh boats, and other equipment for handling this compound.

Dissolution and Dilution:
  • Location: Perform all dissolution and dilution procedures within a chemical fume hood.

  • Procedure: Add the solvent to the solid this compound slowly to prevent splashing. Ensure the container is securely capped before any agitation or mixing.

Experimental Use:
  • Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

  • Avoid Working Alone: It is highly recommended to avoid working alone when handling potent compounds.

Spill Management and Disposal Plan

Emergency Spill Procedures:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Clean-up:

    • Solid Spills: Gently cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite). Avoid dry sweeping, which can generate dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution and then water.

  • Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.

Waste Disposal:
  • Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, weigh boats, excess compound) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling (in Containment) cluster_2 Post-Handling cluster_3 Disposal A Receipt and Storage (Store in a cool, dry, well-ventilated area) B Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B C Weighing (In fume hood/enclosure) B->C D Dissolution/Dilution (In fume hood) C->D E Experimental Use D->E F Decontamination of Work Area E->F G Doff PPE F->G H Segregate and Collect Hazardous Waste (Solid and Liquid) G->H I Proper Disposal (Follow institutional guidelines) H->I

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, researchers can minimize their risk of exposure to this compound and ensure a safe and controlled laboratory environment. This proactive approach to safety is paramount when working with novel and potentially potent bioactive compounds.

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